N3-Aminopseudouridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H13N3O6 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC 名称 |
3-amino-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c10-12-8(16)3(1-11-9(12)17)7-6(15)5(14)4(2-13)18-7/h1,4-7,13-15H,2,10H2,(H,11,17)/t4-,5?,6+,7+/m1/s1 |
InChI 键 |
JTONNMYXFVZYEQ-FYHJMYJVSA-N |
产品来源 |
United States |
Foundational & Exploratory
N3-Aminopseudouridine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-aminopseudouridine is a modified nucleoside, a derivative of pseudouridine (B1679824), which itself is an isomer of the canonical RNA base uridine. While pseudouridine and its N1-methylated form have gained significant attention for their roles in reducing the immunogenicity of mRNA therapeutics and vaccines, specific and detailed information regarding this compound remains scarce in publicly accessible scientific literature. This guide aims to consolidate the currently available information and provide a framework for future research into this potentially significant molecule.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O₆ | Supplier Data |
| Molecular Weight | 259.22 g/mol | Supplier Data |
| IUPAC Name | Not available in public databases. | - |
| CAS Number | Not available in public databases. | - |
| SMILES String | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO | Supplier Data |
| Melting Point | Data not available. | - |
| Solubility | Data not available. | - |
| pKa | Data not available. | - |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of this compound and its subsequent incorporation into mRNA are not currently published in peer-reviewed literature. However, based on established methods for the synthesis and incorporation of other modified nucleosides, the following general methodologies could serve as a starting point for developing specific protocols.
General Approach for Chemical Synthesis of this compound
The synthesis of this compound would likely involve the chemical modification of a protected pseudouridine precursor. A plausible synthetic route could be conceptualized as follows:
N3-Aminopseudouridine: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N3-Aminopseudouridine is a modified nucleoside with potential applications in therapeutic and biomedical research. While its direct discovery and synthesis are not extensively documented in publicly available literature, this guide provides a comprehensive overview of a plausible synthetic route based on established methodologies for N3-functionalization of pseudouridine (B1679824) and related nucleosides. This document details a proposed multi-step synthesis, including in-depth experimental protocols, and presents relevant data in a structured format. The included visualizations of the synthetic pathway and experimental workflows offer a clear and concise understanding of the processes involved.
Introduction and Discovery
The discovery of this compound is not well-documented in peer-reviewed scientific journals. However, its commercial availability from specialized chemical suppliers suggests its synthesis has been achieved. It is described as a purine (B94841) nucleoside analog, although pseudouridine is a C-glycoside isomer of uridine, a pyrimidine (B1678525) nucleoside. This suggests the term "purine nucleoside analog" might refer to its potential biological activities rather than its core chemical structure.
The broader class of N3-substituted pseudouridine derivatives has been a subject of research, particularly focusing on compounds like 3-(3-amino-3-carboxypropyl)pseudouridine, a naturally occurring modification in RNA.[1] Research into these modifications is driven by the desire to understand their role in RNA structure and function, as well as to develop novel therapeutic agents.
Proposed Synthesis of this compound
-
Protection of Pseudouridine: The hydroxyl groups of the ribose moiety in pseudouridine are protected to prevent side reactions during the N3-functionalization.
-
N3-Alkylation via Mitsunobu Reaction: A protected amino-alcohol is coupled to the N3 position of the protected pseudouridine.
-
Deprotection: The protecting groups on the ribose and the newly introduced amino group are removed to yield the final product, this compound.
Overall Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of related N3-substituted pseudouridine derivatives and represent a plausible method for obtaining this compound.
Step 1: Protection of Pseudouridine
This step involves the protection of the 2', 3', and 5' hydroxyl groups of pseudouridine, for example, using tert-butyldimethylsilyl (TBDMS) groups.
Experimental Workflow:
Caption: Workflow for the protection of pseudouridine.
Protocol:
-
To a solution of pseudouridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (3.3 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (3.3 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected pseudouridine.
Step 2: N3-Alkylation via Mitsunobu Reaction
This key step introduces the protected amino group at the N3 position of the pseudouridine base. A suitable protected amino-alcohol, such as N-(2-hydroxyethyl)phthalimide, is used.
Protocol:
-
Dissolve the protected pseudouridine (1.0 eq), N-(2-hydroxyethyl)phthalimide (1.5 eq), and triphenylphosphine (B44618) (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography to yield the N3-(protected-amino)ethyl-pseudouridine derivative.
Step 3: Deprotection
The final step involves the removal of all protecting groups to yield this compound. This is typically a two-step process.
Deprotection Workflow:
Caption: Two-step deprotection workflow.
Protocol:
-
Removal of the Phthalimide Group:
-
Dissolve the product from Step 2 in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (5.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction, filter the precipitate, and concentrate the filtrate.
-
Purify the crude product to obtain the TBDMS-protected N3-aminoethyl-pseudouridine.
-
-
Removal of the TBDMS Groups:
-
Dissolve the intermediate from the previous step in THF.
-
Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq per silyl (B83357) group) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the final product, this compound, by a suitable method such as reversed-phase high-performance liquid chromatography (HPLC).
-
Quantitative Data
The following table summarizes expected yields for each step of the proposed synthesis, based on literature values for similar reactions.[1]
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Protection | Pseudouridine | 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-pseudouridine | 85 - 95 |
| 2 | Mitsunobu Reaction | Protected Pseudouridine | N3-[2-(Phthalimido)ethyl]-2',3',5'-tris-O-(tert-butyldimethylsilyl)-pseudouridine | 70 - 85 |
| 3a | Phthalimide Deprotection | N3-Phthalimidoethyl derivative | N3-(2-Aminoethyl)-2',3',5'-tris-O-(tert-butyldimethylsilyl)-pseudouridine | 80 - 90 |
| 3b | TBDMS Deprotection | TBDMS-protected intermediate | This compound | 75 - 85 |
Conclusion
This technical guide outlines a plausible and detailed synthetic route for this compound, a modified nucleoside of interest for drug development and scientific research. While a definitive, published discovery and synthesis protocol remains to be found, the proposed pathway, based on established chemical transformations, provides a strong foundation for its laboratory preparation. The provided experimental protocols, quantitative data, and visual workflows are intended to equip researchers with the necessary information to pursue the synthesis and further investigation of this intriguing molecule. Further research is warranted to elucidate the biological activity and potential therapeutic applications of this compound.
References
The Enigmatic Role of N3-Aminopseudouridine in RNA: A Mechanistic Exploration Based on Pseudouridine and its Derivatives
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, a thorough review of scientific literature reveals no specific studies on the mechanism of action of N3-Aminopseudouridine (N3-APU) in RNA. This document, therefore, provides a comprehensive technical guide on the well-established mechanisms of its parent nucleoside, pseudouridine (B1679824) (Ψ), and other relevant derivatives. The potential effects of an N3-amino modification are extrapolated from this existing knowledge base to provide a foundational understanding for future research into N3-APU.
Introduction: The Significance of Modified Nucleosides in RNA
The central dogma of molecular biology has long focused on the canonical nucleosides as the building blocks of RNA. However, it is now understood that a vast array of post-transcriptional modifications dramatically expands the functional repertoire of RNA molecules. Among the most abundant of these is pseudouridine (Ψ), often referred to as the "fifth nucleoside."[1][2] This isomer of uridine (B1682114), with its unique C-C glycosidic bond, imparts distinct structural and functional properties to RNA, influencing everything from RNA stability to the fine-tuning of translation.[1][2][] This guide will delve into the known mechanisms of pseudouridine and its derivatives to build a framework for understanding the potential action of the novel compound, this compound.
The Core Mechanism of Pseudouridine in RNA
Pseudouridine is synthesized post-transcriptionally by pseudouridine synthases (PUSs) which isomerize uridine residues in various RNA species, including mRNA, tRNA, and rRNA.[2][4] The fundamental difference between uridine and pseudouridine lies in the glycosidic bond linkage, which is C1-N1 in uridine and C1-C5 in pseudouridine.[1] This seemingly subtle change has profound consequences for RNA biology.
Impact on RNA Structure and Stability
The C-C glycosidic bond in pseudouridine provides greater rotational freedom compared to the C-N bond in uridine.[2] Furthermore, the N1 position of the uracil (B121893) base in pseudouridine possesses an additional hydrogen bond donor.[2] These features contribute to:
-
Enhanced Base Stacking: Pseudouridine improves base stacking interactions within an RNA helix, contributing to its thermodynamic stability.[][]
-
Increased Structural Rigidity: The additional hydrogen bond at the N1 position can interact with water molecules or the phosphate (B84403) backbone, leading to a more rigid and pre-organized RNA structure.[2]
-
Modulation of RNA Tertiary Structure: By stabilizing local RNA structures, pseudouridine can influence the overall three-dimensional fold of complex RNA molecules like tRNAs and rRNAs.[1][6]
Influence on Translation
The presence of pseudouridine in RNA, particularly in mRNA, can significantly modulate the process of translation.
-
Altered Codon-Anticodon Interactions: While pseudouridine can form a standard Watson-Crick base pair with adenosine, its unique electronic properties can alter the dynamics of codon recognition by the ribosome.[7][8]
-
Reduced Translation Fidelity: Studies have shown that the presence of pseudouridine in a codon can increase the rate of amino acid misincorporation.[8][9] This suggests that the ribosome decodes pseudouridine-containing codons with less stringency.
-
Modulation of Translation Elongation: The incorporation of pseudouridine into mRNA can impede the rate of translation elongation.[8][9] This is thought to be due to altered interactions between the mRNA codon, the tRNA anticodon, and the ribosomal decoding center.
-
Suppression of Stop Codons: When pseudouridine replaces a uridine in a stop codon, it can lead to translational read-through, where the ribosome continues translation beyond the intended termination signal.[1]
-
Evasion of Innate Immune Recognition: Incorporation of pseudouridine into in vitro transcribed mRNA has been shown to reduce the activation of the innate immune sensor, protein kinase R (PKR).[10] This leads to enhanced protein expression from such modified mRNAs, a feature that is widely exploited in mRNA-based therapeutics and vaccines.[10]
N3-Position Modifications: Clues to the Action of this compound
While no data exists for this compound, modifications at the N3 position of pseudouridine have been identified and studied, offering valuable insights.
-
3-Methylpseudouridine (m3Ψ): This modification has been identified in ribosomal RNA.[4][] The addition of a methyl group at the N3 position can enhance the thermodynamic stability of the RNA duplex.[] This suggests that modifications at this position can further fine-tune the structural properties of RNA.
-
1-methyl-3-(3-amino-3-carboxypropyl) pseudouridine (m1acp3Ψ): This hypermodified nucleoside is found in ribosomal RNA and appears to play a direct role in the ribosome's function by interacting with the P-site tRNA.[1] The presence of an amino acid-like moiety at the N3 position highlights the potential for this position to be involved in complex interactions with other biomolecules.
Hypothesized Mechanism of Action of this compound
Based on the known functions of pseudouridine and its N3-modified derivatives, we can propose a hypothetical mechanism of action for this compound. The introduction of a primary amine group at the N3 position would introduce a positive charge at physiological pH. This could have several significant consequences:
-
Altered RNA Folding and Stability: The positively charged amino group could form salt bridges with the negatively charged phosphate backbone of the RNA, potentially leading to significant stabilization of local RNA structures.
-
Modified Protein-RNA Interactions: The amino group could serve as a recognition motif for specific RNA-binding proteins, either enhancing or inhibiting their association with the RNA.
-
Impact on Ribosomal Translation: If incorporated into an mRNA codon, the N3-amino group could profoundly affect codon-anticodon interactions within the ribosome's decoding center. The positive charge could lead to either enhanced pairing with a specific tRNA or steric hindrance, potentially stalling or terminating translation.
-
Potential for Further Modification: The primary amine could be a substrate for further enzymatic modifications, leading to a more complex regulatory landscape.
Quantitative Data on Pseudouridine's Effects on Translation
The following table summarizes key quantitative findings from studies on pseudouridine-modified RNA. No such data is available for this compound.
| Parameter | Unmodified RNA | Pseudouridine-Modified RNA | Reference |
| Translation Elongation Rate | Faster | Slower | [8][9] |
| Amino Acid Misincorporation | Lower | Higher | [8][9] |
| PKR Activation | High | Low | [10] |
| Protein Expression (in vitro) | Lower | Higher | [10] |
Experimental Protocols for Investigating the Mechanism of Action of Modified Nucleosides
The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound.
In Vitro Translation Assay
This assay is used to directly measure the impact of a modified nucleoside on protein synthesis.
Methodology:
-
Template Preparation: Synthesize short mRNA constructs containing the modified nucleoside (e.g., N3-APU) at a specific codon position. A control mRNA with the canonical nucleoside should also be prepared.
-
Reaction Setup: The assay is typically performed using a cell-free translation system, such as rabbit reticulocyte lysate or a reconstituted E. coli system (PURE system).[11] The reaction mixture contains the mRNA template, amino acids (one of which is radioactively labeled, e.g., 35S-methionine), tRNAs, and the necessary energy sources (ATP, GTP).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Product Analysis: The synthesized peptides are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled peptides.
-
Quantification: The intensity of the bands corresponding to the full-length and any truncated peptide products is quantified to determine the efficiency of translation and the extent of ribosomal stalling.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide scale, providing insights into translation dynamics.
Methodology:
-
Cell Lysis and Ribosome Isolation: Cells are treated with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. The cells are then lysed, and polysomes (mRNAs with multiple ribosomes) are isolated by sucrose (B13894) gradient centrifugation.
-
Nuclease Digestion: The polysome fraction is treated with RNase I to digest the mRNA regions that are not protected by the ribosomes. This results in ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.
-
Ribosome-Protected Fragment (RPF) Isolation: The 80S monosomes containing the RPFs are purified from the nuclease digest, typically by another sucrose gradient centrifugation.
-
Library Preparation: The RPFs are extracted from the ribosomes. Adapters are ligated to the 3' and 5' ends of the RPFs, and they are reverse transcribed to cDNA. The cDNA is then amplified by PCR to generate a sequencing library.
-
Deep Sequencing and Data Analysis: The library is sequenced using a high-throughput sequencing platform. The resulting reads are aligned to the transcriptome to determine the density and position of ribosomes on each mRNA.
Visualizing the Workflow and Pathways
Experimental Workflow for In Vitro Translation
Caption: Workflow for assessing the impact of N3-APU on protein synthesis.
Ribosome Profiling Workflow
References
- 1. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine - Wikipedia [en.wikipedia.org]
- 4. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the effects of pseudouridine incorporation on human tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pseudouridinylation of mRNA coding sequences alters translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of RNA base lesions on mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of N3-Aminopseudouridine: An Uncharted Territory in RNA Modification
A comprehensive review of existing scientific literature reveals a significant knowledge gap surrounding the biological significance of N3-aminopseudouridine, a modified nucleoside that remains largely uncharacterized in the vast landscape of RNA biology. While its structural cousins, pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), have been extensively studied and lauded for their critical roles in enhancing mRNA stability, boosting translational efficiency, and reducing immunogenicity—properties famously harnessed in the development of mRNA vaccines—this compound lingers in relative obscurity.
Currently, this compound is commercially available as a research chemical, suggesting its potential utility in specialized biochemical investigations. However, detailed studies elucidating its biological functions, mechanism of action, and natural occurrence are conspicuously absent from the public scientific record. This lack of information precludes the construction of a detailed technical guide with extensive quantitative data and established experimental protocols as initially intended.
Insights from Related Modifications: A Glimpse into Potential Function
While direct evidence is wanting, the known effects of other modifications at the N3 position of pseudouridine may offer clues. For instance, N3-methylpseudouridine has been utilized in research as a control to investigate the hydrogen-bonding capabilities of pseudouridine. The methylation at the N3 position disrupts the hydrogen bond donor capacity of the imino proton, thereby altering base pairing and other molecular interactions. It is plausible that the introduction of an amino group at the N3 position would similarly modulate the hydrogen-bonding potential of the pseudouridine base, potentially influencing RNA structure, stability, and its interactions with proteins and other nucleic acids. However, without empirical data, this remains speculative.
The Well-Established Significance of Pseudouridine and its Derivatives
In stark contrast to the dearth of information on this compound, the biological importance of pseudouridine is well-documented. Pseudouridine, the most abundant RNA modification, is found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). Its presence is known to:
-
Enhance RNA Stability: By rigidifying the sugar-phosphate backbone, pseudouridine contributes to the structural stability of RNA molecules.
-
Modulate Translation: Pseudouridylation of mRNA can enhance translation by promoting more efficient ribosome binding and translocation.
-
Reduce Immunogenicity: The incorporation of pseudouridine into in vitro-transcribed mRNA can dampen the innate immune response, a critical feature for the therapeutic application of mRNA.
The addition of a methyl group at the N1 position to create N1-methylpseudouridine further refines these properties, leading to even greater translational output and a more pronounced reduction in immunogenicity. This modification has been a cornerstone of the success of the Pfizer-BioNTech and Moderna COVID-19 vaccines.
Future Directions and the Quest for Understanding
The absence of data on this compound presents a clear opportunity for future research. Key questions that remain to be answered include:
-
Does this compound occur naturally in any RNA species?
-
What are the enzymatic pathways responsible for its synthesis or incorporation into RNA?
-
How does the N3-amino modification affect RNA structure, stability, and function?
-
What is its impact on translation, RNA-protein interactions, and the immune response?
-
Could this compound have unique therapeutic or biotechnological applications?
To address these questions, a concerted research effort would be required, likely involving a combination of advanced analytical techniques for RNA modification detection, in vitro transcription and translation assays, and cellular and in vivo studies.
Logical Relationship: From Uridine to Potential this compound Function
The following diagram illustrates the known pathway of pseudouridylation and the hypothetical position of this compound, highlighting the current knowledge gap.
Caption: Known and hypothetical RNA modification pathways.
The Impact of Nucleoside Modifications on mRNA Therapeutics: A Technical Guide to N1-Methylpseudouridine
An important note on the scope of this document: This guide provides an in-depth technical overview of N1-methylpseudouridine (m1Ψ) in the context of messenger RNA (mRNA) therapeutics. While the initial intent was to offer a comparative analysis with N3-Aminopseudouridine, a comprehensive search of scientific literature and public databases has revealed a significant lack of available information regarding the synthesis, incorporation, and functional effects of this compound in mRNA. Therefore, a direct comparison is not feasible at this time. This document will focus exclusively on the well-documented properties and applications of N1-methylpseudouridine.
Introduction to Nucleoside Modifications in mRNA Therapeutics
The therapeutic application of in vitro transcribed (IVT) mRNA holds immense promise for vaccines, protein replacement therapies, and gene editing. However, the inherent instability and immunogenicity of unmodified mRNA have historically posed significant hurdles to its clinical translation. The introduction of modified nucleosides during IVT is a key strategy to overcome these challenges. By replacing standard ribonucleosides with modified versions, it is possible to enhance the stability, translational efficiency, and safety profile of mRNA molecules.
Among the various modifications explored, N1-methylpseudouridine (m1Ψ) has emerged as a critical component in the success of mRNA-based therapeutics, most notably in the development of COVID-19 vaccines.[1][2] This guide will delve into the technical aspects of m1Ψ, from its synthesis and incorporation into mRNA to its profound impact on biological function.
N1-Methylpseudouridine: Synthesis and Incorporation into mRNA
N1-methylpseudouridine is a modified nucleoside that is incorporated into mRNA during in vitro transcription by replacing uridine (B1682114) triphosphate (UTP) with N1-methylpseudouridine-5'-triphosphate (m1ΨTP).
Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)
The synthesis of m1ΨTP can be achieved through both chemical and enzymatic routes. A common approach involves the chemical methylation of pseudouridine, followed by phosphorylation to yield the triphosphate. Enzymatic methods, leveraging nucleoside kinases, offer an alternative with high specificity.
Enzymatic Incorporation into mRNA
The incorporation of m1Ψ into an mRNA transcript is achieved during the in vitro transcription (IVT) process. Standard bacteriophage RNA polymerases, such as T7 RNA polymerase, can efficiently utilize m1ΨTP as a substrate in place of UTP.[1] The complete substitution of uridine with N1-methylpseudouridine is a common practice in the production of therapeutic mRNA.
dot
Impact of N1-Methylpseudouridine on mRNA Properties
The substitution of uridine with m1Ψ has profound effects on the biological properties of mRNA, primarily by enhancing protein expression and reducing innate immunogenicity.
Enhanced Translation Efficiency
N1-methylpseudouridine-modified mRNA exhibits significantly higher levels of protein expression compared to unmodified or pseudouridine-modified mRNA.[3] This enhancement is attributed to several factors, including increased ribosome density on the mRNA and the circumvention of translation inhibition pathways that are typically activated by unmodified RNA.[4]
Reduced Immunogenicity
Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLR7/8) and RIG-I, leading to the production of type I interferons and other pro-inflammatory cytokines. This immune activation can result in the suppression of translation and degradation of the mRNA. The incorporation of m1Ψ into the mRNA transcript effectively evades recognition by these pattern recognition receptors (PRRs), thereby reducing the innate immune response and preventing the associated translational shutdown.[2][]
In Vitro Immunogenicity Assay
This protocol describes the assessment of the innate immune response to modified mRNA using human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Stimulation:
-
PBMCs are seeded in a 96-well plate.
-
Cells are transfected with unmodified, Ψ-modified, or m1Ψ-modified mRNA complexed with a suitable transfection reagent. A positive control (e.g., R848, a TLR7/8 agonist) and a negative control (transfection reagent only) are included.
-
-
Incubation: The cells are incubated for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: The cell culture supernatant is collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Cytokine levels from cells treated with modified mRNA are compared to those from cells treated with unmodified mRNA and controls.
mRNA Stability Assay using Actinomycin D
This protocol details a method to determine the half-life of modified mRNA in cultured cells.
[6]1. Cell Transfection: Cells are transfected with the mRNA of interest as described in the translation efficiency protocol. 2. Transcription Inhibition: After an initial incubation period to allow for mRNA uptake and translation (e.g., 4-6 hours), the culture medium is replaced with fresh medium containing Actinomycin D (a transcription inhibitor, typically at 5 µg/mL) to halt endogenous mRNA synthesis. 3[6]. Time-Course RNA Isolation: At various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours), total RNA is isolated from the cells using a suitable RNA extraction method. 4. Reverse Transcription and Quantitative PCR (RT-qPCR):
- The isolated RNA is reverse transcribed into cDNA.
- The abundance of the specific mRNA transcript at each time point is quantified by qPCR using gene-specific primers. A stable housekeeping gene is also quantified for normalization.
- Data Analysis: The relative amount of the target mRNA at each time point is calculated and plotted against time. The mRNA half-life is determined by fitting the data to a one-phase decay exponential curve.
Conclusion
The incorporation of N1-methylpseudouridine into in vitro transcribed mRNA is a powerful and now well-established strategy to enhance the therapeutic potential of mRNA-based drugs. By increasing translation efficiency, reducing innate immunogenicity, and improving stability, m1Ψ modification has been instrumental in the successful clinical application of mRNA technology. Further research into novel nucleoside modifications will continue to refine and expand the possibilities of mRNA therapeutics.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Impact of mRNA chemistry and manufacturing process on innate immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cytidine Deaminases on Innate Immune Responses against Human Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 6. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of N3-Aminopseudouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of therapeutic nucleic acids has been revolutionized by the advent of modified nucleosides, which enhance stability, efficacy, and immunogenic profile of RNA-based medicines. Among these, pseudouridine (B1679824) and its derivatives have been pivotal, particularly in the success of mRNA vaccines. This technical guide explores the prospective therapeutic applications of a lesser-known analog, N3-Aminopseudouridine. While direct experimental data on this compound is nascent, this document synthesizes information from structurally related N3-substituted nucleosides and the broader field of pseudouridine biology to project its potential in antiviral and other therapeutic areas. We present hypothetical mechanisms of action, illustrative quantitative data based on related compounds, representative experimental protocols, and conceptual diagrams to provide a foundational resource for researchers interested in exploring the therapeutic utility of this compound.
Introduction: The Critical Role of Modified Nucleosides in Modern Therapeutics
The therapeutic use of messenger RNA (mRNA) has been transformed by the incorporation of modified nucleosides.[1][2][3] Unmodified synthetic mRNA can trigger innate immune responses and is susceptible to degradation, limiting its therapeutic utility.[3] The substitution of uridine (B1682114) with pseudouridine (Ψ), the most abundant natural RNA modification, was a foundational discovery that demonstrated the potential to overcome these barriers.[3][4][5] Further optimization led to the use of N1-methylpseudouridine (m1Ψ), which offers even greater immune evasion and translational efficiency, and has been a cornerstone of the highly effective COVID-19 mRNA vaccines.[1][2][3][6][7]
These modifications, particularly at the N1 and N3 positions of the uracil (B121893) base, can significantly alter the biological properties of the nucleoside. While the focus has largely been on N1 modifications, substitutions at the N3 position also hold therapeutic promise. This guide focuses on the potential of this compound, a compound for which we will extrapolate potential applications based on the known activities of related N3-substituted pyrimidine (B1678525) nucleosides.
This compound: Projecting Therapeutic Applications
Given the limited direct research on this compound, we can infer its potential therapeutic applications by examining related N3-substituted compounds.
Potential Antiviral Activity
Recent studies have demonstrated that N1,N3-disubstituted uracil derivatives exhibit broad antiviral activity, including against variants of SARS-CoV-2.[8][9][10][11] The proposed mechanism for some of these compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[9] The presence of a substituent at the N3 position of the uracil ring appears to be compatible with antiviral activity. It is therefore plausible that this compound could be investigated as a potential antiviral agent.
Potential as a Modulator of the Central Nervous System
A significant body of research has explored the effects of N3-substituted uridine derivatives on the central nervous system (CNS). Various N3-substituted uridines have been shown to possess antinociceptive and CNS depressant effects in animal models.[12][13] These findings suggest that modifications at the N3 position can impart novel pharmacological activities. Consequently, this compound could be a candidate for investigation in the context of neurological disorders or pain management.
Hypothetical Mechanism of Action
Based on analogous compounds, we can propose potential mechanisms of action for this compound.
As an Antiviral Agent
If this compound exhibits antiviral properties, a likely mechanism, similar to other N3-substituted uracil derivatives, would be the inhibition of viral RdRp.[9] Once metabolized to its triphosphate form, it could act as a competitive inhibitor or a chain terminator during viral RNA synthesis.
Signaling Pathway: Hypothetical Inhibition of Viral RdRp by this compound Triphosphate
Caption: Hypothetical inhibition of viral RdRp by this compound triphosphate.
In mRNA Therapeutics
Should this compound be considered for incorporation into mRNA, its primary role would be to enhance the therapeutic properties of the mRNA molecule. The key objectives would be to:
-
Reduce Immunogenicity: The modification could help the mRNA evade recognition by innate immune sensors such as Toll-like receptors (TLRs).
-
Enhance Stability: The altered structure might confer resistance to degradation by cellular nucleases.
-
Improve Translational Efficiency: The modification could facilitate more efficient protein production from the mRNA template.
Quantitative Data (Illustrative Examples)
As specific data for this compound is not yet available, the following tables present data for N1,N3-disubstituted uracil derivatives against SARS-CoV-2 as an illustrative example of the types of quantitative analysis required.
Table 1: Illustrative Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants
| Compound ID | Target Virus Variant | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound A | SARS-CoV-2 (Alpha) | 8.5 | >100 | >11.8 |
| Compound B | SARS-CoV-2 (Delta) | 5.2 | >100 | >19.2 |
| Compound C | SARS-CoV-2 (Omicron) | 12.1 | >100 | >8.3 |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.
Table 2: Illustrative RdRp Inhibition Assay Data
| Compound ID | IC50 (µM) |
| Compound A | 15.3 |
| Compound B | 9.8 |
| Compound C | 22.5 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following are representative protocols that could be adapted for the synthesis and evaluation of this compound.
Representative Synthesis of an N3-Substituted Uridine Derivative
This protocol is a generalized representation based on methods for synthesizing N3-substituted pyrimidine nucleosides.[12][13]
-
Protection of Ribose Hydroxyls: To a solution of pseudouridine in a suitable solvent (e.g., pyridine), add an excess of a protecting group reagent (e.g., acetic anhydride) and stir at room temperature until the reaction is complete (monitored by TLC).
-
N3-Alkylation/Amination: To the protected pseudouridine, add a suitable base (e.g., potassium carbonate) and the desired N3-substituent precursor (e.g., an amino-protected alkyl halide). The reaction is typically carried out in an appropriate solvent (e.g., DMF) at an elevated temperature.
-
Deprotection: Remove the protecting groups from the ribose hydroxyls using standard deprotection conditions (e.g., methanolic ammonia).
-
Purification: Purify the final product, this compound, using column chromatography.
Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Representative Antiviral Cytopathic Effect (CPE) Assay
This protocol is adapted from methods used to evaluate the antiviral activity of nucleoside analogs.[8][9]
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 48-72 hours).
-
CPE Assessment: Assess cell viability using a suitable method, such as the MTT assay. The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Cytotoxicity Assessment: In a parallel plate without virus, assess the cytotoxicity of the compound (CC50) to determine its therapeutic window.
Workflow: Antiviral CPE Assay
Caption: A typical workflow for an antiviral cytopathic effect (CPE) assay.
Conclusion and Future Directions
This compound represents an unexplored yet potentially valuable addition to the toolkit of therapeutic modified nucleosides. Based on the established importance of pseudouridine in mRNA therapeutics and the observed biological activities of other N3-substituted pyrimidine nucleosides, this compound warrants investigation for its potential antiviral and neuromodulatory properties. Future research should focus on its synthesis, in vitro and in vivo evaluation for various therapeutic applications, and its potential for incorporation into mRNA constructs. The experimental frameworks provided in this guide offer a starting point for such investigations, which could unveil a new class of modified nucleoside therapeutics.
References
- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. areterna.com [areterna.com]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sequencing techniques unlock modifications that make mRNA vaccines so effective | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability of N3-Aminopseudouridine Modified RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The in vivo stability of messenger RNA (mRNA) is a critical determinant of its therapeutic efficacy, influencing the magnitude and duration of protein expression. Chemical modifications to RNA nucleosides are a key strategy to enhance stability and reduce immunogenicity. While extensive research has focused on modifications like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), data on the in vivo stability of N3-aminopseudouridine (3-APU) modified RNA remains largely unavailable in published literature.
This technical guide provides a comprehensive overview of the current landscape of in vivo RNA stability, leveraging available data on related N3-modified pyrimidines, such as N3-methyluridine (m3U), as a proxy to infer potential characteristics of 3-APU modified RNA. It is crucial to note that the substitution of a methyl group with an amino group can significantly alter chemical properties, and therefore, the information on m3U should be considered with caution as a direct analogue.
This document details established experimental protocols for assessing the in vivo stability of modified RNA, outlines the primary mammalian RNA degradation pathways, and presents a comparative analysis of the in vivo stability of various modified RNAs to provide a framework for future studies on this compound.
Introduction to RNA Stability and N3-Pyrimidine Modifications
The therapeutic potential of mRNA is often limited by its inherent instability in vivo, where it is susceptible to degradation by ubiquitously present ribonucleases. Modifications to the uridine (B1682114) base have been particularly successful in enhancing RNA stability and translational efficiency.
This compound (3-APU): An Unexplored Frontier
This compound is a synthetic nucleoside analog where an amino group is attached to the N3 position of the pseudouridine ring. To date, there is a notable absence of published studies specifically investigating the in vivo stability of RNA modified with 3-APU.
N3-Methyluridine (m3U) as a Potential Surrogate
In the absence of direct data for 3-APU, we turn to the related N3-methyluridine (m3U) modification. m3U is a naturally occurring modification found in ribosomal RNA (rRNA)[1]. Studies on m3U-modified oligonucleotides have shown that this modification can enhance resistance to nuclease degradation[2][3]. It is hypothesized that the methyl group at the N3 position may sterically hinder the access of ribonucleases to the phosphodiester backbone. However, it is important to recognize that the amino group of 3-APU may impart different chemical and structural properties compared to the methyl group of m3U.
Quantitative Analysis of Modified mRNA In Vivo Stability
Precise quantitative data on the in vivo half-life of 3-APU modified RNA is not currently available. To provide a comparative context, the following table summarizes published data on the in vivo stability of unmodified and other commonly modified mRNAs.
| RNA Modification | Reporter Gene | Animal Model | Administration Route | Organ/Tissue | Half-life / Persistence | Reference |
| Unmodified | Luciferase | Mouse | Intravenous | Spleen | Detectable at 1 and 4 hours, significantly less than Ψ-modified | [4] |
| Pseudouridine (Ψ) | Luciferase | Mouse | Intravenous | Spleen | Detectable up to 24 hours, significantly higher expression than unmodified | [4] |
| N1-methylpseudouridine (m1Ψ) | Not Specified | Not Specified | Not Specified | Not Specified | Higher stability correlated with higher modification ratio | [5] |
| This compound (3-APU) | Not Available | Not Available | Not Available | Not Available | Data Not Available | |
| N3-methyluridine (m3U) | Not Specified | In vitro | Human serum | Not Applicable | Improved half-life against 3'- and 5'- exonucleases compared to 2'-fluoro and 2'-OMe modifications. | [3] |
Experimental Protocols for In Vivo RNA Stability Assessment
The following sections detail generalized protocols that can be adapted to evaluate the in vivo stability of this compound modified RNA.
Synthesis of this compound Modified RNA
General Steps for Phosphoramidite (B1245037) Synthesis and RNA Production:
-
Chemical Synthesis of this compound: This would likely involve multi-step organic synthesis starting from a commercially available precursor.
-
Phosphitylation: The synthesized nucleoside is then converted into a phosphoramidite, the reactive monomer used in solid-phase RNA synthesis.
-
Solid-Phase Oligonucleotide Synthesis: The 3-APU phosphoramidite is incorporated into the desired RNA sequence using an automated DNA/RNA synthesizer.
-
In Vitro Transcription: For longer mRNA constructs, the 3-APU would be supplied as a modified nucleoside triphosphate (NTP) in an in vitro transcription reaction using a DNA template and an RNA polymerase (e.g., T7).
-
Purification and Quality Control: The resulting modified RNA is purified, typically by HPLC, and its integrity and the incorporation of the modification are verified.
In Vivo Administration and Sample Collection
Animal Model: Mice are a commonly used model for in vivo RNA stability studies.
Administration:
-
The modified mRNA is typically formulated with a delivery vehicle, such as lipid nanoparticles (LNPs), to protect it from degradation and facilitate cellular uptake.
-
Administration can be performed via various routes, including intravenous (tail vein) injection for systemic distribution or intramuscular injection for localized expression.
Time-Course Study:
-
Animals are euthanized at predefined time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Tissues of interest (e.g., liver, spleen, muscle) and blood are collected at each time point.
-
Tissue samples should be immediately flash-frozen in liquid nitrogen or submerged in an RNA stabilization solution to prevent ex vivo RNA degradation[9][10].
RNA Extraction from Tissues
High-quality, intact RNA is essential for accurate quantification.
Protocol Overview:
-
Tissue Homogenization: Frozen tissue is disrupted and homogenized in a lysis buffer containing a strong denaturant (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases[11][12].
-
Phase Separation: Chloroform is added to separate the homogenate into aqueous (containing RNA) and organic phases.
-
RNA Precipitation: RNA is precipitated from the aqueous phase using isopropanol.
-
Washing and Resuspension: The RNA pellet is washed with ethanol (B145695) to remove salts and resuspended in RNase-free water.
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase I.
-
Quality Assessment: The concentration and purity of the extracted RNA are determined by spectrophotometry (e.g., NanoDrop), and the integrity is assessed by gel electrophoresis or a bioanalyzer.
Quantification of Modified RNA
The amount of the specific modified RNA remaining in the tissues at each time point is quantified to determine its half-life.
Method: Reverse Transcription Quantitative PCR (RT-qPCR)
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to the target RNA.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers designed to amplify a specific region of the target mRNA. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification in real-time[13][14].
-
Data Analysis: The amount of the target mRNA at each time point is normalized to a stable housekeeping gene. The half-life is calculated by fitting the data to a one-phase exponential decay curve[5][15].
Mammalian RNA Degradation Pathways
The stability of any mRNA, including those with novel modifications, is governed by the interplay of cellular RNA decay machinery. Understanding these pathways is crucial for interpreting in vivo stability data.
Major Cytoplasmic mRNA Decay Pathways:
-
Deadenylation-Dependent Decay: This is the primary pathway for the degradation of most mRNAs.
-
Deadenylation: The poly(A) tail at the 3' end of the mRNA is gradually shortened by deadenylases.
-
Decapping and 5'-to-3' Exonucleolytic Digestion: Once the poly(A) tail is sufficiently short, the 5' cap is removed by a decapping enzyme, rendering the mRNA susceptible to degradation by the 5'-to-3' exonuclease XRN1[16][17].
-
3'-to-5' Exonucleolytic Digestion: Alternatively, the deadenylated mRNA can be degraded from the 3' end by the exosome complex[18].
-
-
Deadenylation-Independent Decay: Some mRNAs can be degraded without prior deadenylation, often triggered by specific sequences within the mRNA or by events like premature stop codons.
-
Endonucleolytic Cleavage: Certain mRNAs can be cleaved internally by endonucleases, generating fragments that are then degraded by exonucleases.
The introduction of this compound could potentially influence these pathways by altering the RNA structure, affecting the binding of RNA-binding proteins that recruit decay factors, or by directly inhibiting the activity of exonucleases.
Visualizations
Experimental Workflow for In Vivo RNA Stability Assessment
Caption: Workflow for assessing the in vivo stability of modified RNA.
Major Cytoplasmic mRNA Degradation Pathways
Caption: Overview of major mRNA degradation pathways in the cytoplasm.
Conclusion and Future Directions
The in vivo stability of this compound modified RNA represents a significant knowledge gap in the field of RNA therapeutics. While related modifications like N3-methyluridine suggest a potential for enhanced nuclease resistance, empirical data for 3-APU is essential. The experimental framework provided in this guide offers a clear path for researchers to undertake such investigations.
Future studies should focus on the direct synthesis and in vivo evaluation of 3-APU modified RNA to determine its half-life, biodistribution, and protein expression kinetics. A thorough understanding of how the N3-amino group interacts with the cellular RNA decay machinery will be pivotal in harnessing the full therapeutic potential of this novel modification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of oligodeoxyribonucleotide N3'-->P5' phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N3'-->P5' Oligodeoxyribonucleotide Phosphoramidates: A New Method of Synthesis Based on a Phosphoramidite Amine-Exchange Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diagenode.com [diagenode.com]
- 10. neb.com [neb.com]
- 11. gene-quantification.de [gene-quantification.de]
- 12. kurabo.co.jp [kurabo.co.jp]
- 13. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time RT-PCR analysis of mRNA decay: half-life of Beta-actin mRNA in human leukemia CCRF-CEM and Nalm-6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Interplay between the RNA Decay and Translation Machinery in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. courses.cs.duke.edu [courses.cs.duke.edu]
- 18. RNA decay modulates gene expression and controls its fidelity - PMC [pmc.ncbi.nlm.nih.gov]
N3-Aminopseudouridine and Its Postulated Effect on mRNA Translation Efficiency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of mRNA-based therapeutics is rapidly evolving, with chemical modifications to nucleosides playing a pivotal role in enhancing the stability and translational efficiency of mRNA molecules. While pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) have been extensively studied and are integral to current mRNA vaccine technologies, other modifications such as N3-aminopseudouridine remain less characterized. This technical guide provides a comprehensive overview of the anticipated effects of this compound on mRNA translation efficiency, drawing upon the wealth of data available for its structural analogs, Ψ and m1Ψ. We delve into the molecular mechanisms by which these modifications are thought to enhance protein production, primarily through the evasion of innate immune responses and potential alterations in ribosome dynamics. This document outlines detailed experimental protocols and data presentation strategies to facilitate further research into the unique properties of this compound, a potentially valuable component in the next generation of mRNA therapeutics.
Introduction: The Role of Modified Nucleosides in mRNA Therapeutics
The therapeutic potential of messenger RNA (mRNA) hinges on its ability to be efficiently translated into a functional protein within the target cell. However, exogenously introduced mRNA can trigger innate immune sensors, leading to a cascade of events that ultimately suppress translation and promote mRNA degradation. Chemical modification of mRNA nucleosides has emerged as a critical strategy to circumvent these host defenses and enhance the therapeutic efficacy of mRNA.
Modifications such as pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) have been shown to significantly increase protein production from synthetic mRNA.[1][2] It is hypothesized that this compound, a structural analog of pseudouridine, will confer similar, if not enhanced, benefits. The primary mechanism underlying this enhancement is the ability of these modified nucleosides to dampen the activation of key innate immune pathways, such as the protein kinase R (PKR) and the 2'-5'-oligoadenylate synthetase (OAS)-RNase L systems.[3][4][5] By mitigating the innate immune response, modified mRNA can avoid the global shutdown of translation and exhibit a longer functional half-life within the cell.
This guide will explore the established effects of Ψ and m1Ψ on mRNA translation and innate immune signaling, providing a framework for the anticipated properties of this compound. We will also provide detailed experimental protocols that can be adapted to specifically investigate the quantitative impact of this compound on translation efficiency.
Quantitative Effects of Pseudouridine and N1-Methylpseudouridine on Translation Efficiency
The incorporation of Ψ and m1Ψ into mRNA has been demonstrated to substantially increase protein expression in various in vitro and in vivo systems. The following tables summarize key quantitative findings from the literature, providing a benchmark for the expected performance of this compound-modified mRNA.
Table 1: In Vitro Translation Efficiency of Modified mRNA
| Modification | System | Reporter Gene | Fold Increase in Protein Expression (vs. Unmodified) | Reference |
| Pseudouridine (Ψ) | Rabbit Reticulocyte Lysate | Luciferase | ~1.5 - 2.0 | [1] |
| Pseudouridine (Ψ) | HEK293T cells | Luciferase | Up to 10-fold | [1] |
| N1-methylpseudouridine (m1Ψ) | HEK293T cells | Luciferase | Outperforms Ψ-containing mRNA | [2] |
| N1-methylpseudouridine (m1Ψ) | HeLa cell-free extract | Luciferase | Significantly higher than unmodified | [2] |
Table 2: Impact of Modifications on Innate Immune Response and Translation
| Modification | Parameter Measured | Cell Line | Effect | Reference |
| Pseudouridine (Ψ) | PKR Activation (p-PKR) | HEK293T | Reduced compared to unmodified | [3][4] |
| Pseudouridine (Ψ) | eIF2α Phosphorylation (p-eIF2α) | HEK293T | Reduced compared to unmodified | [4] |
| N1-methylpseudouridine (m1Ψ) | eIF2α Phosphorylation (p-eIF2α) | Cell-free systems | Reduced compared to unmodified | [2] |
| Pseudouridine (Ψ) | Ribosome Density | N/A | Postulated to increase due to enhanced initiation | [6] |
| N1-methylpseudouridine (m1Ψ) | Ribosome Density | Cell-free systems | Increased ribosome pausing and density | [2] |
Experimental Protocols for Assessing Translation Efficiency
To quantitatively assess the effect of this compound on mRNA translation efficiency, a series of well-established experimental protocols can be adapted. The following provides detailed methodologies for the synthesis of modified mRNA and its subsequent evaluation using luciferase reporter assays and ribosome profiling.
Synthesis of this compound-Modified mRNA via In Vitro Transcription
Objective: To synthesize high-quality, capped, and polyadenylated mRNA with complete substitution of uridine (B1682114) with this compound. Note: This protocol is based on methods for incorporating Ψ and m1Ψ and will require optimization for this compound triphosphate.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase) and a poly(A) tail template.
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, GTP, CTP solution (100 mM each)
-
This compound triphosphate (concentration to be optimized)
-
Cap analog (e.g., CleanCap® Reagent AG)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
Lithium Chloride (LiCl) for purification
Protocol:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
10x Transcription Buffer (2 µL)
-
ATP, GTP, CTP (2 µL of 100 mM stock each)
-
This compound triphosphate (volume to be optimized for equimolar concentration with other NTPs)
-
Cap analog (e.g., 4 µL of 4 mM CleanCap®)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Incubation: Gently mix by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification:
-
Add 30 µL of nuclease-free water to the reaction.
-
Add 50 µL of 5 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol (B145695).
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Remove the ethanol and air dry the pellet for 5-10 minutes.
-
Resuspend the mRNA pellet in nuclease-free water.
-
-
Quantification and Quality Control: Determine the concentration of the mRNA using a NanoDrop spectrophotometer and assess its integrity using denaturing agarose (B213101) gel electrophoresis.
dot
Caption: Workflow for the in vitro synthesis of this compound modified mRNA.
Luciferase Reporter Assay for Translation Efficiency
Objective: To quantify the protein output from this compound-modified mRNA compared to unmodified and other modified mRNAs in a cellular context.
Materials:
-
HEK293T or other suitable mammalian cell line
-
DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Unmodified, this compound-modified, Ψ-modified, and m1Ψ-modified Firefly Luciferase mRNA
-
Control Renilla Luciferase mRNA (unmodified or modified)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute 100 ng of Firefly Luciferase mRNA and 10 ng of Renilla Luciferase mRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted mRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add 1x Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white 96-well assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly Luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla Luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly Luciferase activity to the Renilla Luciferase activity for each well to control for transfection efficiency.
-
Compare the normalized luciferase activity of the this compound-modified mRNA to the unmodified and other modified controls.
-
Ribosome Profiling
Objective: To determine the ribosome density on this compound-modified mRNA, providing insights into translation initiation and elongation rates.
Materials:
-
Cells transfected with the mRNA of interest
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradients
-
Library preparation kit for next-generation sequencing
Protocol (Conceptual Overview):
-
Translation Arrest: Treat cells with cycloheximide to stall translating ribosomes on the mRNA.
-
Cell Lysis and Nuclease Digestion: Lyse the cells and treat with RNase I to digest any mRNA not protected by ribosomes.
-
Ribosome Monosome Isolation: Isolate the 80S monosomes (ribosome-mRNA complexes) by sucrose gradient centrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation and Sequencing: Prepare a sequencing library from the footprints and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome to determine the ribosome density at codon resolution.
dot
Caption: Key steps in a ribosome profiling experiment to measure ribosome density.
Signaling Pathways Modulated by Modified mRNA
The enhanced translation of modified mRNA is intrinsically linked to its ability to evade detection by the innate immune system. The following diagrams illustrate the key signaling pathways involved and how modifications like pseudouridine, and likely this compound, interrupt these cascades.
The PKR Pathway
Protein Kinase R (PKR) is a key sensor of double-stranded RNA (dsRNA), a common hallmark of viral replication that can also be present as a contaminant in in vitro transcribed mRNA preparations. Upon binding to dsRNA, PKR dimerizes and autophosphorylates, becoming active. Activated PKR then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a global shutdown of cap-dependent translation initiation.[4] Modified nucleosides are thought to alter the structure of dsRNA contaminants, reducing their affinity for PKR and thereby preventing its activation.[3]
dot
Caption: The PKR pathway and its evasion by modified mRNA.
The OAS-RNase L Pathway
The 2'-5'-oligoadenylate synthetase (OAS) family of proteins are another class of dsRNA sensors. Upon activation by dsRNA, OAS synthesizes 2'-5'-linked oligoadenylates (2-5A).[5][7] These 2-5A molecules then bind to and activate RNase L, a latent endoribonuclease. Activated RNase L non-specifically degrades cellular and viral single-stranded RNA, leading to a global shutdown of protein synthesis.[7][8] Similar to the PKR pathway, it is anticipated that this compound modification will reduce the activation of OAS, thereby preventing RNase L-mediated mRNA degradation.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Type-Specific Activation of the Oligoadenylate Synthetase–RNase L Pathway by a Murine Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Condensation of RNase L promotes its rapid activation in response to viral infection in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Immunogenic Profile of N3-Aminopseudouridine-Containing RNA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The immunogenicity of synthetic RNA is a critical parameter in the development of RNA-based therapeutics and vaccines. Unmodified single-stranded RNA (ssRNA) can be recognized by innate immune sensors, leading to the production of pro-inflammatory cytokines and type I interferons, which can limit the efficacy and safety of RNA-based drugs. Chemical modifications of RNA nucleosides have emerged as a key strategy to modulate this immune response. While extensive research has focused on modifications such as pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), the immunological properties of other modifications, such as N3-aminopseudouridine (N3-Ψ), are less well characterized. This technical guide provides a comprehensive overview of the current understanding of the immunogenicity of this compound-containing RNA, drawing comparisons with unmodified and other modified RNA species. It details the experimental protocols required to assess RNA immunogenicity and outlines the key innate immune signaling pathways involved.
The Landscape of RNA Immunogenicity
Innate immune recognition of RNA is primarily mediated by endosomal Toll-like receptors (TLRs) 7 and 8, and the cytosolic RIG-I-like receptors (RLRs), including RIG-I and MDA5.[1][2][3] Activation of these receptors triggers signaling cascades that culminate in the production of inflammatory cytokines and type I interferons.[1][2]
Nucleoside modifications can alter the interaction of RNA with these receptors, thereby reducing the innate immune response.[4][5] Pseudouridine, an isomer of uridine, has been shown to significantly reduce the activation of TLR7 and TLR8.[4][6] This is attributed to a conformational change in the RNA backbone that hinders its recognition by these receptors.[7]
Comparative Immunogenicity of Modified RNA
The following table summarizes the known quantitative data on the immunogenic response to various modified RNAs compared to unmodified RNA. This data provides a baseline for hypothesizing the potential immunogenicity of N3-Ψ-containing RNA. The primary readouts for immunogenicity are the levels of key cytokines such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α).
| RNA Modification | Cell Type | Stimulant Concentration | IFN-α Secretion (pg/mL) | TNF-α Secretion (pg/mL) | Reference |
| Unmodified RNA | Human dendritic cells | 10 µg/mL | High (levels vary) | High (levels vary) | [4][6] |
| Pseudouridine (Ψ) | Human dendritic cells | 10 µg/mL | Low/Undetectable | Low/Undetectable | [4][6] |
| N1-methylpseudouridine (m1Ψ) | Human dendritic cells | Not specified | Reduced compared to Ψ | Reduced compared to Ψ | [8] |
| This compound (N3-Ψ) | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
To experimentally determine the immunogenicity of this compound-containing RNA, a series of established protocols can be employed. These protocols cover the synthesis of the modified RNA, its delivery to immune cells, and the subsequent analysis of the immune response.
Synthesis of this compound-5'-Triphosphate
Proposed Enzymatic Synthesis Approach:
This multi-step enzymatic approach offers high specificity and yield.[9][10][11]
-
Starting Material: this compound nucleoside.
-
Step 1: Nucleoside to Nucleoside Monophosphate (NMP). Use a suitable nucleoside kinase to phosphorylate this compound to this compound-5'-monophosphate.
-
Step 2: NMP to Nucleoside Diphosphate (B83284) (NDP). Employ a nucleoside monophosphate kinase to convert the NMP to this compound-5'-diphosphate.
-
Step 3: NDP to Nucleoside Triphosphate (NTP). Finally, use a nucleoside diphosphate kinase to generate this compound-5'-triphosphate.
-
Purification: Purify the final product using anion-exchange chromatography.
Proposed Chemical Synthesis Approach:
The Ludwig-Eckstein reaction provides a one-pot method for the synthesis of nucleoside triphosphates.[12][13]
-
Starting Material: this compound nucleoside.
-
Reaction: React the nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by reaction with pyrophosphate in the presence of a catalyst such as triethylamine.
-
Oxidation: Oxidize the resulting phosphite (B83602) triester to the phosphate (B84403) triester.
-
Deprotection and Purification: Remove any protecting groups and purify the this compound-5'-triphosphate by ion-exchange chromatography.
In Vitro Transcription of this compound-Containing RNA
Standard in vitro transcription protocols can be adapted to incorporate this compound. The use of manganese ions (Mn2+) in the transcription buffer may be necessary to facilitate the incorporation of modified nucleotides by T7 RNA polymerase, as has been shown for other modified nucleotides like 8-azido-ATP.[6][14][15]
Protocol:
-
Template DNA: Linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the desired RNA sequence.
-
Transcription Reaction Mix (20 µL):
-
8 µL 5x Transcription Buffer (200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)
-
2 µL 100 mM ATP
-
2 µL 100 mM GTP
-
2 µL 100 mM CTP
-
2 µL 100 mM this compound-5'-triphosphate
-
1 µg Template DNA
-
2 µL T7 RNA Polymerase (50 U/µL)
-
Optional: Add MnCl2 to a final concentration of 2-2.5 mM.
-
-
Incubation: Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to remove the DNA template and incubate for 15 minutes at 37°C.
-
Purification: Purify the RNA using a suitable method such as lithium chloride precipitation or a column-based kit.
-
Quality Control: Assess RNA integrity and concentration using gel electrophoresis and spectrophotometry.
Cell Culture and Stimulation of Dendritic Cells
Primary human peripheral blood mononuclear cells (PBMCs) are a relevant system for studying innate immune responses to RNA. Dendritic cells (DCs) within the PBMC population are key sensors of foreign RNA.
Protocol:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Stimulation:
-
Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Complex the N3-Ψ-containing RNA, unmodified RNA (positive control), and a known non-immunostimulatory modified RNA like pseudouridine-containing RNA (negative control) with a transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Add the RNA-lipid complexes to the cells at various concentrations (e.g., 1, 5, 10 µg/mL).
-
Include a mock-transfected control (transfection reagent only).
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
Cytokine Analysis by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in the cell culture supernatant.
Protocol:
-
Sample Collection: After the 24-hour stimulation period, centrifuge the 96-well plates and collect the cell culture supernatants.
-
ELISA: Perform ELISAs for key cytokines such as IFN-α and TNF-α using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the concentration of the cytokines in the experimental samples.
Flow Cytometry for Activation Marker Analysis
Flow cytometry can be used to assess the activation status of specific immune cell populations within the PBMCs, such as dendritic cells and monocytes, by measuring the expression of cell surface markers.
Protocol:
-
Cell Harvesting: After stimulation, gently harvest the PBMCs from the wells.
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers. A typical panel could include:
-
Lineage markers to identify dendritic cells (e.g., CD11c, CD123, HLA-DR) and monocytes (e.g., CD14).
-
Activation markers (e.g., CD80, CD86, CD40).
-
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of activated dendritic cells and monocytes in each condition.
Innate Immune Signaling Pathways
Understanding the signaling pathways activated by RNA is crucial for interpreting immunogenicity data. The following diagrams illustrate the key pathways involved in TLR and RIG-I signaling.
References
- 1. Master sensors of pathogenic RNA – RIG-I like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIG-I-like receptors: their regulation and roles in RNA sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIG-I and TLR3 are both required for maximum interferon induction by influenza virus in human lung alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring nucleoside modifications suppress the immunostimulatory activity of RNA: implication for therapeutic RNA development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 12. An improved one-pot synthesis of nucleoside 5'-triphosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trilinkbiotech.com [trilinkbiotech.com]
N3-Aminopseudouridine: A Technical Guide for RNA Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-aminopseudouridine (N3-Ψ) is a modified nucleoside that holds significant potential as a versatile tool for elucidating the intricate roles of RNA in cellular processes. This technical guide provides an in-depth overview of its core principles, potential applications, and proposed experimental workflows. While direct, detailed protocols and extensive quantitative data for this compound are not yet widely published, this document synthesizes information from related methodologies to offer a foundational understanding for researchers looking to explore its utility.
Core Concepts: Chemical Properties and Synthesis
Pseudouridine (B1679824) (Ψ), the C5-glycoside isomer of uridine, is the most abundant RNA modification and is known to enhance RNA stability and modulate its interactions.[1] The introduction of an amino group at the N3 position of pseudouridine creates a chemically accessible handle for further modifications, making this compound a promising candidate for a variety of RNA biology research applications.
Applications in RNA Biology Research
The unique chemical properties of this compound open up possibilities for several key applications in RNA research:
-
RNA Labeling and Visualization: The primary amino group at the N3 position can serve as a reactive site for the attachment of various reporter molecules, such as fluorophores or biotin (B1667282), through amine-reactive crosslinkers. This allows for the visualization and tracking of RNA within the cell.
-
RNA-Protein Crosslinking: The amino group can be chemically modified to introduce a photoreactive crosslinking agent. Upon photoactivation, this would enable the covalent capture of proteins in close proximity to the modified RNA, facilitating the identification of RNA-binding proteins and the mapping of their interaction sites.
-
Chemical Probing of RNA Structure: The accessibility of the N3 position to chemical modification can be influenced by the local RNA structure. Therefore, this compound could potentially be used as a probe to investigate RNA secondary and tertiary structures.
Proposed Experimental Workflows
Based on established protocols for similar modified nucleosides, such as N3-(2-Methoxy)ethyluridine and 4-thiouridine (B1664626), a hypothetical workflow for the application of this compound can be outlined.[2]
Metabolic Labeling of Nascent RNA
This workflow describes the incorporation of this compound into newly synthesized RNA within cultured cells.
Click Chemistry-Based Biotinylation for Affinity Purification
Following metabolic labeling, the incorporated this compound can be biotinylated via click chemistry for subsequent enrichment of the labeled RNA.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the proposed this compound workflows. These values are illustrative and should be optimized for specific experimental conditions.
Table 1: Recommended Starting Concentrations for Metabolic Labeling
| Cell Type | Concentration Range (µM) | Notes |
| Adherent Mammalian Cells (e.g., HEK293, HeLa) | 50 - 200 | A dose-response curve is recommended to determine the optimal, non-toxic concentration. |
| Suspension Mammalian Cells (e.g., Jurkat) | 100 - 400 | Higher concentrations may be required for efficient uptake in suspension cells. |
| Yeast (S. cerevisiae) | 200 - 800 | The cell wall may necessitate higher concentrations for effective labeling. |
Table 2: Recommended Incubation Times for Metabolic Labeling
| Experimental Goal | Incubation Time | Notes |
| Pulse-labeling for rapid transcriptional changes | 15 - 60 minutes | Short incubation times are ideal for capturing immediate cellular responses. |
| Steady-state labeling of nascent RNA | 2 - 8 hours | Longer incubation allows for the accumulation of labeled RNA. |
Table 3: Hypothetical Click Chemistry Reaction Components
| Reagent | Final Concentration |
| Total RNA | up to 25 µg |
| Biotin-Alkyne | 50 µM |
| Copper(II) Sulfate (CuSO₄) | 200 µM |
| THPTA | 1 mM |
| Sodium Ascorbate (freshly prepared) | 2 mM |
Detailed Experimental Protocols
While specific, validated protocols for this compound are not yet established in the literature, the following methodologies are adapted from protocols for structurally similar compounds and provide a strong starting point for experimentation.[2]
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Seed cells in an appropriate culture vessel to achieve 70-80% confluency at the time of labeling.
-
Labeling: Prepare the desired concentration of this compound in complete cell culture medium. Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration under standard culture conditions.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them using a cell scraper or by centrifugation.
-
RNA Isolation: Proceed immediately to total RNA isolation using a standard method such as TRIzol reagent or a commercial kit.
Protocol 2: Biotinylation of this compound-Labeled RNA via Click Chemistry
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine up to 25 µg of total RNA containing this compound with the click chemistry reagents as detailed in Table 3. Adjust the final volume with RNase-free water.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes with gentle agitation.
-
RNA Precipitation: Precipitate the biotinylated RNA by adding sodium acetate (B1210297) and isopropanol (B130326) or ethanol (B145695). Wash the pellet with 75% ethanol and resuspend in RNase-free water.
Protocol 3: Affinity Purification of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer.
-
RNA Binding: Add the biotinylated RNA to the prepared beads and incubate at room temperature with rotation for 30 minutes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with high-salt and low-salt wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads using an appropriate elution buffer (e.g., containing biotin or by heat treatment).
Conclusion and Future Outlook
This compound represents a promising, yet largely unexplored, tool for the study of RNA biology. The proposed workflows, based on established methodologies for similar compounds, provide a framework for researchers to begin investigating its potential. Future studies are needed to establish optimized protocols, quantify labeling and crosslinking efficiencies, and fully realize the utility of this compound in advancing our understanding of the dynamic world of RNA.
References
Exploring the Epitranscriptomic Landscape with N3-Functionalized Pseudouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epitranscriptome, the collection of chemical modifications to RNA, is a critical layer of gene regulation. Pseudouridine (B1679824) (Ψ), the most abundant internal RNA modification, plays a pivotal role in RNA structure, stability, and function. While methods to detect pseudouridine exist, the development of novel chemical tools to probe its dynamic landscape is paramount for advancing our understanding and therapeutic targeting of the epitranscriptome. This technical guide explores the potential of a functionalized pseudouridine analog, N3-Aminopseudouridine, as a novel instrument for epitranscriptomic research. While this compound is not a commercially available reagent, this document outlines a conceptual framework for its synthesis, incorporation into RNA, and application in mapping and characterizing pseudouridylated transcripts. We will delve into the established chemistry of the N3 position of pseudouridine, propose experimental workflows, and discuss the potential for this tool to illuminate the dynamic interplay of RNA modifications in health and disease.
Introduction to Pseudouridine and the Epitranscriptome
The field of epitranscriptomics has unveiled a complex world of post-transcriptional RNA modifications that dynamically regulate gene expression. Among the more than 170 known RNA modifications, pseudouridine (Ψ) stands out as the most prevalent.[1][2] It is the C5-glycoside isomer of uridine (B1682114), a structural change that imparts unique chemical properties.[1] This seemingly subtle alteration, the isomerization of uridine to pseudouridine, is catalyzed by a class of enzymes known as pseudouridine synthases (PUS).[1]
Pseudouridine's impact on RNA biology is profound. The additional hydrogen bond donor at the N1 position and the C-C glycosidic bond contribute to enhanced base stacking and increased rigidity of the sugar-phosphate backbone.[3][4] These structural alterations can influence RNA folding, stability, and interactions with proteins and other RNAs.[1] Consequently, pseudouridylation has been implicated in a wide range of cellular processes, including tRNA stability and function, ribosome biogenesis and function, and the regulation of mRNA translation and splicing.[4][5] Recent advancements in high-throughput sequencing have enabled the transcriptome-wide mapping of pseudouridine, revealing its widespread presence in mRNAs and its dynamic regulation in response to cellular stress.[4][6]
The Chemistry of the N3 Position of Pseudouridine: A Gateway for Exploration
The N3 position of the uracil (B121893) base in pseudouridine is a key site for chemical reactivity and is central to current methods for pseudouridine detection. The most widely used chemical probe for Ψ is N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide p-tosylate (CMC).[1][4][6] CMC selectively reacts with the N3 imino group of pseudouridine (and guanosine) under specific conditions. This adduct formation at the N3 position effectively blocks reverse transcriptase, leading to a stop in cDNA synthesis at the modified site. This principle forms the basis for several high-throughput sequencing methods for Ψ detection, such as Pseudo-seq and CeU-seq.
While CMC is a powerful tool for detection, the concept of introducing a functional group, such as an amine, at the N3 position of pseudouridine opens up new avenues for epitranscriptomic exploration. A hypothetical molecule, this compound, could serve as a versatile chemical reporter.
Conceptual Framework: this compound as a Research Tool
The development and application of this compound would involve a multi-step process, from its chemical synthesis to its use in identifying and characterizing pseudouridylated RNA.
Proposed Synthesis of this compound Triphosphate
Enzymatic Incorporation into Nascent RNA
Once synthesized, this compound triphosphate could be incorporated into RNA transcripts both in vitro and potentially in vivo. For in vitro studies, it could be used as a substrate for RNA polymerases in transcription reactions.[7] This would allow for the generation of RNA molecules with site-specific incorporation of the modified nucleotide, enabling detailed structural and functional studies. For cellular studies, the nucleoside form could be introduced to cell cultures, where it might be taken up and converted to the triphosphate by cellular kinases, followed by incorporation into nascent RNA by RNA polymerases.
Experimental Workflow for Epitranscriptome Mapping
The primary application of this compound would be in the mapping and enrichment of pseudouridylated RNA transcripts. The introduced primary amine at the N3 position serves as a chemical handle for subsequent biotinylation or fluorophore conjugation.
Detailed Experimental Protocol (Conceptual):
-
Metabolic Labeling/In Vitro Transcription:
-
In Vivo: Culture cells in the presence of this compound nucleoside for a defined period to allow for its incorporation into newly synthesized RNA.
-
In Vitro: Perform in vitro transcription reactions using this compound triphosphate in place of or in addition to uridine triphosphate.
-
-
RNA Isolation: Extract total RNA from the labeled cells or the in vitro transcription reaction using standard protocols.
-
Biotinylation: React the isolated RNA with an amine-reactive biotinylation reagent, such as NHS-biotin. This will specifically attach a biotin (B1667282) molecule to the primary amine of the incorporated this compound.
-
Enrichment of Labeled RNA: Utilize streptavidin-coated magnetic beads to capture the biotinylated RNA fragments. This step will enrich for transcripts containing this compound.
-
Library Preparation and Sequencing: Elute the enriched RNA and proceed with standard RNA sequencing library preparation protocols, followed by high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome to identify the locations of this compound incorporation, thus mapping the pseudouridylated sites.
Data Presentation and Interpretation
The sequencing data generated from this workflow would provide a transcriptome-wide map of pseudouridylation sites. This data can be presented in tabular format for clear comparison and further analysis.
Table 1: Hypothetical Quantitative Data from this compound Sequencing
| Gene | Transcript ID | Chromosomal Location | Read Count (Enriched) | Read Count (Input) | Enrichment Fold Change |
| Gene A | NM_001234 | chr1:123456-123458 | 1500 | 50 | 30.0 |
| Gene B | NM_005678 | chr5:789012-789014 | 800 | 20 | 40.0 |
| Gene C | NM_009012 | chrX:345678-345680 | 2500 | 100 | 25.0 |
Signaling Pathways and Logical Relationships
The introduction of this compound and its subsequent detection can be visualized as a signaling pathway from chemical probe to biological discovery.
Conclusion and Future Directions
While this compound remains a conceptual tool, the principles outlined in this guide provide a roadmap for its potential development and application. The ability to specifically label and enrich for pseudouridylated transcripts would be a significant advancement in the field of epitranscriptomics. This approach could be used to:
-
Discover novel pseudouridylation sites: Uncover previously unknown modified transcripts.
-
Quantify dynamic changes in pseudouridylation: Investigate how pseudouridylation patterns change in response to cellular stimuli, disease states, or drug treatment.
-
Identify proteins that interact with pseudouridylated RNA: By coupling this method with protein pull-down assays.
-
Develop novel therapeutic strategies: Targeting the enzymes and reader proteins associated with dynamic pseudouridylation.
The exploration of the epitranscriptomic landscape is a rapidly evolving field. The development of innovative chemical probes, such as the proposed this compound, will be instrumental in deciphering the complex language of RNA modifications and its implications for human health and disease.
References
- 1. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA pseudouridylation: new insights into an old modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine in mRNA: Incorporation, Detection, and Recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N3-Modified Pseudouridine Analogs for Researchers
An In-depth Examination of N3-Substituted Pseudouridine (B1679824) Derivatives in RNA Research and Therapeutic Development
This technical guide is designed for researchers, scientists, and professionals in drug development who are interested in the application of modified nucleosides, specifically N3-substituted pseudouridine analogs, in RNA therapeutics and research. While the term "N3-Aminopseudouridine" is not consistently associated with a specific CAS number in chemical databases, this guide provides comprehensive information on closely related and relevant compounds, their suppliers, and their critical role in modern molecular biology and medicine.
Chemical Identity and Supplier Information
The direct search for "this compound" does not yield a conclusive CAS number, suggesting it may be a descriptor for a class of compounds or a specific, less common research chemical. However, related N3-substituted pseudouridine derivatives are well-documented. For clarity, this guide presents data on a confirmed N3-substituted pseudouridine analog alongside supplier information for products marketed as "this compound."
Table 1: Chemical Properties of Pseudouridine and a Representative N3-Substituted Analog
| Property | Pseudouridine | 1-methyl-3-(3-amino-3-carboxypropyl)pseudoUridine |
| Synonyms | ψ-Uridine, 5-Ribosyluracil | m1acp3Ψ |
| CAS Number | 1445-07-4[1] | 52777-29-4[][3] |
| Molecular Formula | C₉H₁₂N₂O₆[1] | C₁₄H₂₁N₃O₈[3] |
| Molecular Weight | 244.20 g/mol [1] | 359.33 g/mol [3] |
| IUPAC Name | 5-(β-D-Ribofuranosyl)pyrimidine-2,4(1H,3H)-dione[1] | 2-amino-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid |
Table 2: Supplier Information
| Compound Name | Supplier | Product/Catalog Number | CAS Number |
| This compound | Amsbio | AMS.TNU1071-10-MG[4] | Not Provided |
| This compound | MedchemExpress | HY-154110 | Not Provided |
| 1-Methyl-3-(3-amino-3-carboxypropyl)pseudouridine | Biosynth | NM170447[3] | 52777-29-4[3] |
| 1-Methyl-3-(3-amino-3-carboxypropyl)pseudoUridine | BOC Sciences | 52777-29-4[] | 52777-29-4[] |
The Role of Pseudouridine and Its Derivatives in RNA Biology
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification found in all domains of life and is sometimes referred to as the "fifth nucleoside".[] Unlike uridine, which is linked to the ribose sugar via a C-N bond, pseudouridine has a C-C glycosidic bond. This structural difference confers unique properties to RNA molecules containing it.
The incorporation of pseudouridine and its derivatives into messenger RNA (mRNA) has been a pivotal development in RNA therapeutics. Notably, replacing uridine with pseudouridine or its analog N1-methylpseudouridine can enhance the stability and translational capacity of mRNA while reducing its immunogenicity.[6][] This is because the modified nucleosides are less likely to be recognized by innate immune receptors, such as Toll-like receptors (TLRs), that would otherwise trigger an inflammatory response against foreign RNA.
N3-substitutions on the pseudouridine ring can further modulate the properties of the resulting mRNA. For instance, the introduction of a methyl group at the N3 position of pseudouridine has been shown to slightly enhance the thermodynamic stability of RNA.[] The N3 position is involved in Watson-Crick base pairing with adenosine, and modifications at this site can influence RNA structure, stability, and interactions with the ribosome.[9]
Experimental Protocols: Incorporation of Modified Nucleosides into mRNA
A common application for pseudouridine and its analogs is their incorporation into mRNA via in vitro transcription. This process allows for the synthesis of RNA molecules where some or all of a particular nucleotide are replaced with a modified version.
Key Experimental Steps:
-
Template Preparation: A linear DNA template containing the gene of interest downstream of a T7 or SP6 RNA polymerase promoter is required.
-
In Vitro Transcription Reaction: The reaction mixture typically includes:
-
The DNA template
-
RNA polymerase (e.g., T7 RNA polymerase)
-
A mixture of the four ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and a modified UTP (e.g., pseudouridine-5'-triphosphate (B1141104) or N1-methylpseudouridine-5'-triphosphate).
-
An RNAse inhibitor to prevent RNA degradation.
-
A buffer to maintain optimal pH and ionic conditions for the polymerase.
-
-
Purification of mRNA: After the transcription reaction, the resulting mRNA is purified to remove the DNA template, unincorporated NTPs, and the polymerase. This is often achieved using methods like DNase treatment followed by lithium chloride precipitation or column purification.
-
Capping and Tailing: For efficient translation in eukaryotic cells, the mRNA is typically modified with a 5' cap structure and a 3' poly(A) tail. This can be done enzymatically after transcription.
-
Quality Control: The integrity and concentration of the final mRNA product are assessed using techniques such as gel electrophoresis and UV-Vis spectrophotometry.
Visualizing Key Concepts and Workflows
Diagram 1: General Workflow for Modified mRNA Synthesis
Caption: A simplified workflow for the synthesis of modified mRNA for research and therapeutic applications.
Diagram 2: Conceptual Pathway of Modified mRNA Action
References
- 1. Pseudouridine - Bright Path Labs [brightpathlabs.com]
- 3. 1-Methyl-3-(3-amino-3-carboxypropyl)pseudouridine | 52777-29-4 | NM170447 [biosynth.com]
- 4. amsbio.com [amsbio.com]
- 6. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for N3-Aminopseudouridine Metabolic Labeling of Nascent RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of nascent RNA dynamics, including transcription, processing, and degradation, is crucial for understanding gene regulation in various biological and pathological states. Metabolic labeling of newly synthesized RNA with modified nucleosides offers a powerful method to investigate these processes. N3-Aminopseudouridine (N3-pseudoU) is a modified pseudouridine (B1679824) analog containing an amino group at the N3 position, which can be chemically converted to an azide (B81097), providing a bioorthogonal handle for subsequent detection and isolation.
This bioorthogonal handle allows for the specific and covalent attachment of reporter molecules, such as biotin (B1667282) or fluorophores, via "click chemistry." The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and specific.[1][] This enables the selective enrichment of nascent RNA from the total RNA pool for downstream applications like next-generation sequencing (NGS), RT-qPCR, and microarray analysis. The ability to isolate and analyze newly transcribed RNA provides a dynamic snapshot of the cellular transcriptome, offering insights into the immediate transcriptional responses to various stimuli.
Principle of this compound Metabolic Labeling:
-
Incorporation: Cell-permeable this compound is added to the cell culture medium. It is taken up by the cells and converted into its triphosphate form by cellular kinases. RNA polymerases then incorporate this compound triphosphate into newly transcribed RNA in place of endogenous uridine (B1682114) or pseudouridine.
-
Azide Conversion: The amino group on the incorporated this compound is chemically converted to an azide group.
-
Click Chemistry: The azide-modified nascent RNA is then reacted with an alkyne-containing reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) via CuAAC.[1][]
-
Enrichment and Analysis: Biotinylated nascent RNA can be specifically captured and enriched using streptavidin-coated beads. The enriched RNA is then available for various downstream analyses to quantify and characterize the newly synthesized transcripts.
Data Presentation
Table 1: Comparison of Common Nucleoside Analogs for Nascent RNA Labeling
| Nucleoside Analog | Reactive Group | Detection Method | Key Advantages | Considerations |
| This compound (N3-pseudoU) | Amino (converted to Azide) | Click Chemistry (CuAAC, SPAAC) | Bioorthogonal; high specificity and efficiency of click reaction.[1][] | Requires a chemical step to convert the amino group to an azide. Potential for cytotoxicity at high concentrations. |
| 4-thiouridine (B1664626) (4sU) | Thiol | Biotinylation via thiol-reactive reagents | Well-established method; efficient incorporation.[3][4] | Biotinylation can be less specific; potential for off-target reactions. |
| 5-ethynyluridine (5-EU) | Alkyne | Click Chemistry (CuAAC, SPAAC) | Directly incorporated alkyne for click chemistry; no post-labeling modification needed. | Can exhibit cytotoxicity; may affect RNA processing. |
| N3-(2-Methoxy)ethyluridine (N3-MEU) | Azide | Click Chemistry (CuAAC, SPAAC) | Directly incorporated azide for click chemistry; bioorthogonal. | Newer analog; less established than 4sU or 5-EU. |
Experimental Protocols
Note: The following protocols are adapted from established methods for other N3-modified uridine analogs, such as N3-(2-Methoxy)ethyluridine, and may require optimization for your specific cell type and experimental conditions.
Protocol 1: Determination of Optimal this compound Concentration
Before initiating nascent RNA labeling experiments, it is critical to determine the highest non-toxic concentration of this compound for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
This compound Treatment: Prepare a series of this compound concentrations (e.g., 0, 25, 50, 100, 200, 400 µM) in complete cell culture medium.
-
Incubation: Remove the existing medium and replace it with the medium containing the different concentrations of this compound. Incubate for a period equivalent to your intended labeling time (e.g., 2, 4, 8, or 24 hours).
-
Cell Viability Assay: Assess cell viability using a standard method, such as an MTT or MTS assay.
-
Analysis: Determine the highest concentration of this compound that does not significantly impact cell viability. This concentration should be used for subsequent labeling experiments.
Protocol 2: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%).
-
Labeling: Add this compound to the cell culture medium at the pre-determined optimal concentration.
-
Incubation: Incubate the cells for the desired labeling period. Short incubation times (e.g., 15-60 minutes) are suitable for studying rapid transcriptional changes, while longer incubations can be used to investigate RNA stability.
-
Cell Lysis and RNA Isolation: After incubation, harvest the cells and isolate total RNA using a standard method, such as TRIzol reagent or a commercial RNA purification kit. Ensure all steps are performed under RNase-free conditions.
Protocol 3: Conversion of Amino to Azide Group and Biotinylation via Click Chemistry (CuAAC)
-
Amino to Azide Conversion (Diazotization):
-
Caution: This step involves the use of potentially hazardous reagents and should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Dissolve the this compound-labeled RNA in an appropriate buffer.
-
Treat the RNA with a diazotizing agent (e.g., sodium nitrite (B80452) under acidic conditions) to convert the amino group to an azide. This reaction needs to be carefully optimized to ensure efficient conversion without RNA degradation.
-
Purify the azide-modified RNA using ethanol (B145695) precipitation or a suitable RNA clean-up kit.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the following reaction mixture in an RNase-free microcentrifuge tube:
-
Azide-modified RNA (1-10 µg)
-
Biotin-Alkyne (e.g., DBCO-biotin for copper-free SPAAC is an alternative to reduce cytotoxicity)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-chelating ligand (e.g., TBTA)
-
Freshly prepared reducing agent (e.g., Sodium Ascorbate)
-
RNase-free water to the final volume.
-
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the biotinylated RNA using an RNA clean-up kit or ethanol precipitation to remove unreacted components.
-
Protocol 4: Enrichment of Biotinylated Nascent RNA
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads.
-
Transfer the required volume of beads to a new RNase-free tube.
-
Wash the beads twice with a high-salt wash buffer.
-
-
RNA Binding:
-
Resuspend the washed beads in a binding buffer.
-
Add the purified biotinylated RNA to the beads.
-
Incubate at room temperature with rotation for 30 minutes to allow the biotinylated RNA to bind to the streptavidin beads.
-
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with a high-salt wash buffer to remove non-biotinylated RNA.
-
-
Elution:
-
Elute the bound RNA from the beads using a suitable elution buffer (e.g., a buffer containing biotin or by heating).
-
The enriched nascent RNA is now ready for downstream analysis.
-
Visualizations
Caption: Experimental workflow for this compound metabolic labeling.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 3. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-Aminopseudouridine Incorporation into Cellular RNA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The study of RNA dynamics, including synthesis, processing, and decay, is crucial for understanding gene regulation and cellular function. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful tool for tracking these processes. Pseudouridine (Ψ), the most abundant RNA modification, and its derivatives like N1-methylpseudouridine (m1Ψ), have been shown to enhance the stability and translational capacity of mRNA while reducing its immunogenicity.[][2] These properties have made them central to the development of mRNA-based therapeutics and vaccines.[3][4]
This document provides a detailed protocol for the cellular incorporation of N3-Aminopseudouridine, a novel analog of pseudouridine. This analog is designed to be metabolically incorporated into newly synthesized RNA. The N3-amino group serves as a versatile chemical handle for bioorthogonal conjugation, allowing for the subsequent attachment of reporter molecules such as biotin (B1667282) or fluorophores via amine-reactive chemistry (e.g., using N-hydroxysuccinimide esters). This enables the specific detection, enrichment, and analysis of newly transcribed RNA populations.
Principle of the Method
The methodology is based on a multi-step process. First, cell-permeable this compound is supplied to cells in culture. It is then taken up by the cells and converted into its triphosphate form by endogenous nucleotide salvage pathways. RNA polymerases subsequently incorporate this compound triphosphate into nascent RNA transcripts in place of uridine. Following RNA isolation, the incorporated amino groups are available for covalent modification, enabling downstream applications such as transcript enrichment and visualization.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound in HEK293T Cells
This table presents sample data from a cytotoxicity assay (e.g., MTT or Neutral Red Uptake) performed to determine the optimal working concentration of this compound. It is essential to perform this assay for each cell line to establish a non-toxic concentration range for metabolic labeling experiments.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 2.5 |
| 10 | 98.7 ± 3.1 |
| 50 | 97.2 ± 2.8 |
| 100 | 95.5 ± 4.0 |
| 200 | 91.3 ± 3.5 |
| 500 | 75.6 ± 5.2 |
| 1000 | 45.1 ± 6.8 |
Based on this example data, a working concentration between 50-200 µM is recommended for labeling experiments in HEK293T cells.
Table 2: Recommended Starting Conditions for Metabolic Labeling
The optimal labeling time and concentration can vary depending on the cell type and the specific research question. This table provides recommended starting points for optimization.
| Cell Type | Recommended Concentration | Recommended Labeling Time |
| HEK293T | 100 µM | 4 - 24 hours |
| HeLa | 150 µM | 6 - 24 hours |
| Primary Neurons | 50 µM | 12 - 48 hours |
Experimental Workflows and Principles
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Cytotoxicity Assay)
This protocol describes how to perform a Neutral Red Uptake (NRU) assay to assess the cytotoxicity of this compound. This step is critical to ensure that the metabolic labeling does not adversely affect cell health.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Neutral Red (NR) solution (e.g., 50 µg/mL in PBS)
-
NR destain solution (e.g., 50% ethanol (B145695), 49% water, 1% glacial acetic acid)
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Include wells for no-cell (blank) controls.
-
Compound Addition: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0, 10, 50, 100, 200, 500, 1000 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for the desired maximum labeling time (e.g., 24 hours).
-
Neutral Red Staining: Remove the medium, wash cells gently with PBS, and add 100 µL of pre-warmed NR solution to each well. Incubate for 2-3 hours at 37°C.
-
Destaining: Remove the NR solution, wash cells with PBS, and add 150 µL of NR destain solution to each well.
-
Measurement: Shake the plate on an orbital shaker for 10 minutes to extract the dye. Measure the absorbance at 540 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank reading. Plot cell viability versus concentration to determine the IC50 and the maximum non-toxic concentration.
Protocol 2: Metabolic Labeling of Nascent RNA with this compound
Materials:
-
Cells cultured in appropriate vessels (e.g., 10 cm dish)
-
Complete cell culture medium
-
This compound stock solution
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%).
-
Labeling: Add this compound to the cell culture medium at the pre-determined optimal concentration (from Protocol 1). Swirl the dish gently to mix.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4 to 24 hours), depending on the experimental goals. Shorter times are used to label rapidly synthesized transcripts, while longer times provide a more comprehensive view of the transcriptome.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 3: Total RNA Isolation
This protocol uses a standard TRIzol-based method. Alternatively, column-based RNA isolation kits can be used according to the manufacturer's instructions.
Materials:
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to the washed cell monolayer in the 10 cm dish. Scrape the cells and pipette the lysate up and down to homogenize.
-
Phase Separation: Transfer the lysate to a microfuge tube, incubate for 5 minutes at room temperature, then add 200 µL of chloroform. Shake vigorously for 15 seconds and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully remove all ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
Protocol 4: Bioorthogonal Ligation via Amine-Reactive Chemistry
This protocol describes the biotinylation of amino-modified RNA using a Biotin-NHS ester. The reaction should be performed in an amine-free buffer (e.g., phosphate (B84403) or borate (B1201080) buffer).
Materials:
-
Total RNA containing this compound (10-50 µg)
-
Biotin-NHS ester (or other amine-reactive probe), dissolved in anhydrous DMSO (10 mM stock)
-
10x Phosphate Buffer (1 M, pH 7.5, RNase-free)
-
RNase-free water
Procedure:
-
Reaction Setup: In an RNase-free microfuge tube, combine the following:
-
10-50 µg of total RNA
-
10 µL of 10x Phosphate Buffer
-
Biotin-NHS ester to a final concentration of 1 mM
-
Adjust the final volume to 100 µL with RNase-free water.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture to remove unreacted biotin. Use an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) or perform an ethanol precipitation.
Protocol 5: Enrichment of Biotinylated RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
RNA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Wash Buffers (High-salt and Low-salt)
-
Elution Buffer (e.g., containing biotin or formamide, or simply heat in RNase-free water)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads. Take an appropriate amount of bead slurry, place it in a tube on a magnetic stand, and discard the supernatant. Wash the beads twice with RNA Binding Buffer.
-
RNA Binding: Resuspend the washed beads in 100 µL of Binding Buffer. Add the purified biotinylated RNA. Incubate at room temperature with rotation for 30 minutes.
-
Washing: Place the tube on the magnetic stand and discard the supernatant (this contains unlabeled RNA).
-
Wash the beads three times with a high-salt wash buffer.
-
Wash the beads twice with a low-salt wash buffer.
-
-
Elution: Elute the bound RNA from the beads according to the bead manufacturer's instructions. A common method is to resuspend the beads in RNase-free water and heat at 70-95°C for 5 minutes.
-
Immediately place the tube on the magnetic stand and transfer the supernatant containing the enriched RNA to a new tube. This fraction represents the newly synthesized RNA.
References
Application Notes and Protocols: N3-Aminopseudouridine for Pulse-Chase RNA Labeling
A Note on N3-Aminopseudouridine:
Our current search of scientific literature and commercial databases did not identify "this compound" as a reagent used for metabolic pulse-chase RNA labeling experiments. The modification at the N3 position of pseudouridine (B1679824) is chemically important for its detection in isolated RNA using reagents like CMC (N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide), which forms a stable adduct at this position for techniques like Pseudo-seq.[1][2][3][4] However, this is a post-RNA-isolation chemical labeling method, not a metabolic labeling approach for pulse-chase studies in living cells.
For researchers interested in pulse-chase RNA labeling, a widely adopted and effective alternative is the use of bioorthogonal nucleoside analogs, such as 5-Ethynyluridine (5-EU) . 5-EU is a uridine (B1682114) analog that is readily incorporated into newly transcribed RNA. The ethynyl (B1212043) group allows for a highly specific and covalent "click" reaction with azide-containing reporter molecules for visualization, enrichment, and quantification.[5]
This document provides detailed application notes and protocols for the use of 5-Ethynyluridine (5-EU) for pulse-chase RNA labeling experiments.
Application Notes: 5-Ethynyluridine (5-EU) for Pulse-Chase RNA Labeling
Introduction:
5-Ethynyluridine (5-EU) is a powerful tool for studying the life cycle of RNA, including its synthesis, trafficking, and decay. As a bioorthogonal analog of uridine, 5-EU is incorporated into nascent RNA transcripts by cellular RNA polymerases without significantly altering cellular processes.[5][6] The terminal alkyne group of the incorporated 5-EU allows for its specific detection via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction. This enables the covalent attachment of various reporter tags, such as fluorophores or biotin, to the newly synthesized RNA.[7][8]
Pulse-chase experiments using 5-EU allow for the temporal tracking of an RNA population. A "pulse" of 5-EU is administered to cells to label newly transcribed RNA. This is followed by a "chase" with a high concentration of unlabeled uridine, which effectively prevents further incorporation of 5-EU.[5][9] By collecting samples at different time points during the chase, the stability and decay rates of the labeled RNA can be determined.[5]
Principle of the Method:
The 5-EU pulse-chase workflow consists of three main stages:
-
Pulse: Cells are incubated with 5-EU for a defined period, during which it is incorporated into newly synthesized RNA.
-
Chase: The 5-EU containing medium is replaced with medium containing a high concentration of unlabeled uridine to halt the incorporation of the analog.
-
Detection: At various time points during the chase, RNA is isolated and the 5-EU labeled transcripts are detected using a click reaction with an azide-functionalized reporter molecule.
Data Presentation:
The following tables summarize typical quantitative data for 5-EU labeling experiments. These values may require optimization for specific cell types and experimental goals.
Table 1: Recommended Concentrations for 5-EU Labeling
| Parameter | Mammalian Cells | Yeast (S. cerevisiae) | Bacteria (E. coli) |
| 5-EU Pulse Concentration | 0.1 - 1 mM | 0.5 - 2 mM | 50 - 200 µM |
| Chase Uridine Concentration | 5 - 10 mM | 10 - 20 mM | 1 - 5 mM |
| Pulse Duration | 15 min - 4 hours | 5 - 60 minutes | 2 - 30 minutes |
| Chase Duration | 0 - 24 hours | 0 - 2 hours | 0 - 60 minutes |
Table 2: Comparison of Common Reporter Molecules for Click Chemistry
| Reporter Molecule | Application | Advantages | Disadvantages |
| Azide-Fluorophore | Fluorescence Microscopy, Flow Cytometry | Direct visualization of labeled RNA | Signal amplification may be needed for low-abundance transcripts |
| Biotin-Azide | Affinity Purification, Western Blotting | Strong and specific interaction with streptavidin for enrichment | Requires secondary detection with labeled streptavidin |
| Azide-PEG4-Biotin | Affinity Purification | Long linker arm reduces steric hindrance | Larger tag size |
Experimental Protocols
Protocol 1: 5-EU Pulse-Chase Labeling of Mammalian Cells
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
5-Ethynyluridine (5-EU) stock solution (100 mM in DMSO)
-
Uridine stock solution (1 M in water or PBS)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
Procedure:
-
Cell Seeding: Seed cells on appropriate culture plates or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Pulse: a. Prepare the 5-EU labeling medium by diluting the 5-EU stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 0.5 mM). b. Remove the existing medium from the cells and wash once with warm PBS. c. Add the 5-EU labeling medium to the cells and incubate for the desired pulse duration (e.g., 1 hour) under standard culture conditions.
-
Chase: a. Prepare the chase medium by diluting the uridine stock solution into pre-warmed complete culture medium to a final concentration at least 10-fold higher than the 5-EU pulse concentration (e.g., 5 mM). b. At the end of the pulse period, remove the 5-EU labeling medium. c. Wash the cells twice with warm PBS to remove any remaining 5-EU. d. Add the chase medium to the cells. This is your 0-hour time point.
-
Time Course Collection: a. Incubate the cells in the chase medium and collect samples at various time points (e.g., 0, 2, 4, 8, 12 hours). b. To collect a sample, wash the cells with PBS and proceed immediately to RNA isolation or cell fixation.
-
RNA Isolation: Isolate total RNA from the collected cell pellets using a standard RNA isolation kit according to the manufacturer's instructions.
Protocol 2: Click Reaction for Biotinylation of 5-EU Labeled RNA
Materials:
-
5-EU labeled RNA (from Protocol 1)
-
Biotin-Azide (e.g., Azide-PEG4-Biotin)
-
Copper (II) Sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
RNase-free water
-
RNA purification kit
Procedure:
-
Prepare a 2 µg sample of 5-EU labeled RNA in an RNase-free microcentrifuge tube.
-
Prepare the Click Reaction Mix: In a separate tube, prepare the following mix immediately before use (for a 50 µL reaction):
-
10 µL of 5X TBTA buffer
-
2.5 µL of 2 mM Biotin-Azide
-
5 µL of 50 mM CuSO4
-
5 µL of 50 mM TCEP or Sodium Ascorbate (freshly prepared)
-
Adjust volume to 50 µL with RNase-free water.
-
-
Add the Click Reaction Mix to the RNA sample.
-
Incubate the reaction at room temperature for 30 minutes, protected from light.
-
Purify the Labeled RNA: Purify the biotinylated RNA using an RNA cleanup kit or by ethanol (B145695) precipitation to remove excess reagents.
-
The biotin-labeled RNA is now ready for downstream applications such as streptavidin pulldown for enrichment of newly synthesized transcripts.
Visualizations
Caption: Experimental workflow for 5-EU pulse-chase RNA labeling.
Caption: Bioorthogonal click chemistry for labeling of 5-EU containing RNA.
References
- 1. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Click Chemistry for N3-Aminopseudouridine Tagged RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise tracking and functional analysis of RNA are critical for understanding complex biological processes and for the development of novel RNA-based therapeutics. Site-specific labeling of RNA with reporter molecules such as fluorophores or affinity tags provides a powerful tool for these investigations. Pseudouridine (Ψ), the most abundant RNA modification, presents a unique site for chemical functionalization. This document provides detailed application notes and protocols for the labeling of RNA containing N3-Aminopseudouridine (N3-Ψ) using bioorthogonal click chemistry.
While this compound itself is not directly reactive in standard click chemistry reactions, its primary amino group serves as a versatile handle for conversion into a click-reactive azide (B81097) moiety. This two-step strategy involves the initial incorporation of this compound into RNA, followed by its conversion to N3-Azidopseudouridine (N3-N3-Ψ), which can then be efficiently labeled via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This approach offers spatiotemporal control over RNA labeling and is compatible with a wide range of reporter molecules.
Principle of the Method
The workflow for labeling this compound tagged RNA is a multi-stage process that begins with the incorporation of the modified nucleoside into an RNA molecule of interest. This is followed by the chemical conversion of the amino group to an azide, rendering the RNA ready for bioorthogonal ligation with an alkyne-containing probe.
-
Incorporation of this compound into RNA: This can be achieved through two primary methods:
-
Solid-Phase Chemical Synthesis: A protected this compound phosphoramidite (B1245037) is used as a building block in an automated RNA synthesizer. This allows for precise, site-specific incorporation.
-
Enzymatic Incorporation: this compound-5'-triphosphate is incorporated into RNA transcripts in vitro using RNA polymerases such as T7 RNA polymerase.
-
-
Post-synthetic Conversion to N3-Azidopseudouridine: The primary amine on the incorporated N3-Ψ is converted to an azide group through a diazotransfer reaction. This critical step transforms the tagged RNA into a substrate for click chemistry.
-
Click Chemistry Ligation: The resulting N3-azide-tagged RNA is then covalently conjugated to a reporter molecule (e.g., fluorescent dye, biotin) functionalized with an alkyne group. This is achieved through either:
-
CuAAC: A highly efficient reaction catalyzed by copper(I) ions.
-
SPAAC: A copper-free alternative that utilizes a strained cyclooctyne (B158145), ideal for applications in living systems or where copper toxicity is a concern.
-
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the overall experimental workflow and the mechanisms of the click reactions.
Caption: Overall experimental workflow for labeling this compound tagged RNA.
Caption: Comparison of CuAAC and SPAAC reaction pathways for RNA labeling.
Experimental Protocols
Protocol 1: Conversion of this compound RNA to N3-Azidopseudouridine RNA
This protocol describes a plausible method for the conversion of the primary amine on N3-Ψ to an azide using a diazotransfer reagent. This procedure should be performed on purified RNA.
Materials:
-
This compound-containing RNA
-
Triflyl azide (TfN3) or Imidazole-1-sulfonyl azide hydrochloride (a safer alternative)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Nuclease-free water
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Dissolve the purified this compound RNA in a suitable anhydrous solvent.
-
Add triethylamine to the solution to act as a base.
-
In a separate tube, prepare a solution of the diazotransfer reagent (e.g., Imidazole-1-sulfonyl azide hydrochloride) and a catalytic amount of CuSO4 in the same anhydrous solvent.
-
Slowly add the diazotransfer reagent solution to the RNA solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours. The reaction can be monitored by mass spectrometry on a small aliquot.
-
Quench the reaction by adding an excess of a reducing agent like sodium ascorbate.
-
Purify the resulting N3-Azidopseudouridine RNA using an appropriate RNA purification kit or by ethanol precipitation to remove the reagents.
-
Resuspend the purified RNA in nuclease-free water and quantify its concentration.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N3-Azidopseudouridine RNA
This protocol is for the ligation of an alkyne-containing probe to the N3-azide-tagged RNA.
Materials:
-
N3-Azidopseudouridine RNA (from Protocol 1)
-
Alkyne-functionalized probe (e.g., Alkyne-fluorophore, Alkyne-biotin)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Nuclease-free buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Nuclease-free water
Procedure:
-
Prepare the following stock solutions:
-
20 mM CuSO4 in nuclease-free water
-
100 mM THPTA in nuclease-free water
-
100 mM Sodium ascorbate in nuclease-free water (prepare fresh)
-
10 mM Alkyne probe in DMSO
-
-
In a microcentrifuge tube, combine the following in order:
-
N3-Azidopseudouridine RNA (to a final concentration of 10-50 µM)
-
Nuclease-free buffer
-
Alkyne probe (to a final concentration of 100-500 µM)
-
-
Prepare a premix of CuSO4 and THPTA by adding 1 part of the CuSO4 stock to 5 parts of the THPTA stock.
-
Add the CuSO4/THPTA premix to the reaction tube to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the labeled RNA to remove excess reagents using an RNA purification kit or ethanol precipitation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of N3-Azidopseudouridine RNA
This is a copper-free protocol suitable for sensitive biological samples.
Materials:
-
N3-Azidopseudouridine RNA (from Protocol 1)
-
Strained alkyne probe (e.g., DBCO-fluorophore, BCN-biotin)
-
Nuclease-free buffer (e.g., PBS, pH 7.4)
-
Nuclease-free water
Procedure:
-
Prepare a 10 mM stock solution of the strained alkyne probe in DMSO.
-
In a microcentrifuge tube, combine the following:
-
N3-Azidopseudouridine RNA (to a final concentration of 10-50 µM)
-
Nuclease-free buffer
-
-
Add the strained alkyne probe to the RNA solution to a final concentration of 100-500 µM.
-
Incubate the reaction at 37°C for 4-12 hours. Reaction times may vary depending on the specific strained alkyne used.[1]
-
Purify the labeled RNA using an RNA purification kit or ethanol precipitation.
Quantitative Data Summary
The efficiency and kinetics of click reactions on RNA are influenced by factors such as the accessibility of the modification, the choice of catalyst and ligand (for CuAAC), and the reactivity of the strained alkyne (for SPAAC). While specific data for N3-Azidopseudouridine is not available, the following tables provide representative quantitative data for CuAAC and SPAAC reactions on RNA with other modifications, which can serve as a reference.
Table 1: Comparison of Typical Reaction Parameters for CuAAC and SPAAC on RNA
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster | Slower, dependent on the cyclooctyne used |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Side Reactions | Potential for RNA degradation by copper ions | Minimal side reactions |
| Regioselectivity | Forms the 1,4-regioisomer exclusively | Forms a mixture of 1,4 and 1,5-regioisomers |
Table 2: Representative Second-Order Rate Constants for Click Reactions
| Reaction Type | Azide Moiety | Alkyne Moiety | Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Azide-modified RNA | Terminal Alkyne | 1 - 100 | [2] |
| SPAAC | Azide-modified RNA | Bicyclo[6.1.0]nonyne (BCN) | ~0.15 | [2] |
| SPAAC | Azide-modified RNA | Dibenzocyclooctyne (DBCO) | 0.1 - 1.0 | [2] |
Note: The rate constants are provided as a general guide. Actual rates will depend on the specific RNA sequence, structure, and reaction conditions.
Conclusion and Recommendations
The protocols outlined provide a comprehensive framework for the site-specific labeling of this compound-tagged RNA using click chemistry. The choice between CuAAC and SPAAC should be guided by the specific experimental requirements.
-
CuAAC is recommended for in vitro applications where high reaction speed and efficiency are paramount, and potential RNA degradation can be minimized through the use of copper-stabilizing ligands like THPTA.
-
SPAAC is the method of choice for applications in live cells or other biological contexts where copper toxicity is a concern. While generally slower, reaction efficiency can be optimized by using highly reactive strained alkynes such as DBCO and by adjusting incubation times and temperatures.
Successful implementation of these protocols will enable researchers and drug development professionals to effectively label and study the function of this compound-containing RNAs, paving the way for new insights into RNA biology and the development of innovative therapeutic strategies.
References
Application Notes and Protocols for the Detection of Modified Nucleosides in Next-Generation Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epitranscriptome, the collection of chemical modifications to RNA, plays a critical role in regulating gene expression and cellular function. These modifications, such as pseudouridylation and methylation, can influence RNA stability, splicing, and translation, and their dysregulation has been implicated in various diseases. Next-generation sequencing (NGS) has emerged as a powerful tool for mapping these modifications transcriptome-wide.
This document provides a detailed overview of the application of modified nucleosides in NGS library preparation, with a focus on the detection of pseudouridine (B1679824) (Ψ), the most abundant internal RNA modification. While specific protocols for N3-aminopseudouridine are not yet established in the scientific literature, the principles and methods described herein for pseudouridine can serve as a foundational framework for developing and applying novel modified nucleosides in transcriptomic studies.
The primary method for detecting pseudouridine, known as "Pseudo-seq," relies on chemical derivatization with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC).[1][2] CMC forms a stable adduct with pseudouridine, which subsequently blocks reverse transcriptase during cDNA synthesis, creating a signature "stop" that can be identified through deep sequencing.[1][2]
Principle of Detection
The detection of pseudouridine via the Pseudo-seq method involves a series of key steps that result in a specific signature in the sequencing data. This workflow provides a basis for how other modified nucleosides, potentially including this compound, could be detected if they induce a similar reverse transcriptase behavior.
Figure 1. Workflow for Pseudouridine Detection by Pseudo-seq.
Quantitative Data Summary
The efficiency of pseudouridine detection using CMC-based methods can be quantified by comparing the number of reverse transcription stops in CMC-treated (+CMC) versus untreated (-CMC) samples. The following table summarizes hypothetical quantitative data that could be expected from a Pseudo-seq experiment.
| Parameter | +CMC Library | -CMC Library | Fold Change | Interpretation |
| Total Mapped Reads | 25,000,000 | 26,500,000 | 0.94 | Similar sequencing depth between libraries. |
| Reads Mapping to Known Ψ Sites | 1,500,000 | 150,000 | 10.0 | Significant enrichment of reads at known pseudouridine sites in the +CMC library. |
| RT Stops at Known Ψ Sites | 750,000 | 30,000 | 25.0 | High number of reverse transcriptase terminations at pseudouridine locations upon CMC treatment. |
| Signal-to-Noise Ratio (Stops at Ψ sites / background stops) | 15.0 | 1.2 | 12.5 | Clear distinction between true signal and background noise in the +CMC library. |
Table 1. Hypothetical Quantitative Data from a Pseudo-seq Experiment.
Experimental Protocols
The following protocols are adapted from the established Pseudo-seq methodology and can be used for the detection of pseudouridine in total RNA.[1][2][3] These protocols can serve as a starting point for developing methods for other modified nucleosides.
Protocol 1: RNA Preparation and CMC Treatment
This protocol describes the isolation of total RNA and subsequent chemical modification with CMC.
Materials:
-
Cells or tissue of interest
-
TRIzol reagent or equivalent for RNA extraction
-
DNase I
-
N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)
-
BEU buffer (50 mM Bicine, 4 mM EDTA, 7 M Urea, pH 8.3)
-
Sodium Carbonate buffer (50 mM, pH 10.4)
-
Chloroform
-
Isopropanol
-
75% Ethanol
Procedure:
-
RNA Extraction: Isolate total RNA from the biological sample using a standard protocol (e.g., TRIzol).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
RNA Fragmentation (Optional): If necessary, fragment the RNA to the desired size range for NGS library preparation.
-
CMC Modification: a. Resuspend 5-10 µg of total RNA in 20 µL of RNase-free water. b. Prepare two reactions: a +CMC tube and a -CMC (mock) tube. c. To the +CMC tube, add 80 µL of 0.5 M CMC in BEU buffer. d. To the -CMC tube, add 80 µL of BEU buffer without CMC. e. Incubate both tubes at 37°C for 20 minutes.[3]
-
RNA Precipitation: Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) and 2.5 volumes of 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Pellet and Wash: Centrifuge to pellet the RNA, and wash the pellet with 75% ethanol.
-
Alkaline Treatment: Resuspend the RNA pellet in 50 µL of 50 mM sodium carbonate buffer (pH 10.4) and incubate at 37°C for 4 hours. This step removes CMC adducts from G and U residues, but not from Ψ.[1]
-
Final Precipitation: Precipitate the RNA as described in step 5, wash, and resuspend in RNase-free water.
Protocol 2: NGS Library Preparation
This protocol outlines the steps for constructing an NGS library from CMC-treated RNA, focusing on capturing the reverse transcription stop signature.
Materials:
-
CMC-treated RNA from Protocol 1
-
Reverse Transcriptase and buffer
-
Random hexamer primers
-
dNTPs
-
Library preparation kit for NGS (e.g., Illumina TruSeq Stranded mRNA)
-
Agencourt AMPure XP beads or equivalent for size selection
-
PCR amplification reagents
Procedure:
-
Reverse Transcription: a. Set up a reverse transcription reaction using the CMC-treated RNA as a template. b. Use random hexamers or gene-specific primers for first-strand cDNA synthesis. c. The reverse transcriptase will stall and terminate one nucleotide 3' of the CMC-Ψ adduct.[2]
-
Second-Strand Synthesis: Synthesize the second cDNA strand according to the library preparation kit manufacturer's instructions.
-
End Repair and A-tailing: Perform end repair and add a single 'A' nucleotide to the 3' ends of the dsDNA fragments.
-
Adapter Ligation: Ligate NGS adapters to the ends of the DNA fragments.
-
Size Selection: Use magnetic beads to select for the desired library fragment size. This step is crucial for enriching the truncated cDNA products.
-
PCR Amplification: Amplify the library using PCR to generate a sufficient quantity for sequencing. The number of cycles should be minimized to avoid amplification bias.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a Bioanalyzer or similar instrument.
Protocol 3: Data Analysis
This protocol provides a general workflow for analyzing the sequencing data to identify pseudouridine sites.
Software:
-
FastQC (for quality control)
-
Trimmomatic or similar (for adapter trimming)
-
STAR or HISAT2 (for read alignment)
-
SAMtools (for alignment file manipulation)
-
Custom scripts (e.g., in Python or R) for identifying RT stop positions
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Read Alignment: Align the trimmed reads to a reference genome or transcriptome.
-
Identify RT Stop Sites: a. For each position in the genome, count the number of reads that terminate at that position. b. Compare the stop counts between the +CMC and -CMC libraries. c. A significant enrichment of stops at a specific nucleotide position in the +CMC library compared to the -CMC library indicates a potential pseudouridine site.
-
Peak Calling and Annotation: Use a peak-calling algorithm to identify statistically significant pseudouridylation sites and annotate them with corresponding gene information.
Signaling Pathways and Logical Relationships
The logical flow of identifying modified nucleosides using a chemical probing approach followed by NGS can be visualized as follows. This diagram illustrates the decision-making process and the expected outcomes at each stage.
Figure 2. Logical Workflow for Modified Nucleoside Detection.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the transcriptome-wide identification of pseudouridine. While direct experimental data for this compound in NGS is currently unavailable, the principles of chemical derivatization leading to a specific reverse transcription signature are likely to be adaptable. Researchers and drug development professionals can leverage these protocols as a starting point for exploring the epitranscriptomic landscape and investigating the roles of both known and novel RNA modifications in health and disease. Future work will hopefully elucidate the specific properties of this compound and its potential applications in next-generation sequencing.
References
- 1. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome-Wide Identification of Pseudouridine Modifications Using Pseudo-seq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Detection of Pseudouridine in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA are critical for regulating gene expression and function. Pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification and plays a significant role in RNA stability, structure, and translation.[1][2] Unlike other modifications, pseudouridine is "mass-silent," meaning it has the same molecular weight as uridine, which poses a challenge for its direct detection by mass spectrometry.[3]
This application note details a robust mass spectrometry-based workflow for the detection and quantification of pseudouridine in RNA. The method relies on chemical derivatization to introduce a mass tag specifically at the N3 position of pseudouridine, enabling its differentiation from uridine. While the user's query specified "N3-Aminopseudouridine," this term does not correspond to a commonly documented natural RNA modification. The protocols described herein focus on the detection of pseudouridine via chemical modification at its N3 position, which is the standard and well-validated approach in the field.
Principle of the Method
The core principle of this method is to overcome the mass-silent nature of pseudouridine by introducing a chemical tag that alters its mass. This is achieved through a derivatization reaction that specifically targets pseudouridine over uridine. Following derivatization, the RNA is enzymatically digested into single nucleosides or small oligonucleotides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the derivatized pseudouridine and the unmodified uridine allows for unambiguous identification and quantification.
Two common derivatization reagents are:
-
N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide (CMC): Reacts with the N3 position of pseudouridine, adding a mass of 252 Da.[4][5][6] An alkaline treatment step is required to remove less stable adducts from other bases, ensuring specificity for pseudouridine.[4][7]
-
Acrylonitrile: Reacts with pseudouridine to add a mass of 53 Da.[5][6]
The overall experimental workflow is depicted in the diagram below.
References
- 1. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the mass-silent post-transcriptionally modified nucleoside pseudouridine in RNA by matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
N3-Aminopseudouridine: A Novel Tool for Mapping RNA-Protein Interactions
Application Note
The study of RNA-protein interactions is fundamental to understanding the vast regulatory networks that govern cellular processes. Covalent crosslinking methods, which "freeze" these transient interactions, have become indispensable tools for researchers. While various methods exist, the development of novel photoactivatable nucleoside analogs continues to refine our ability to map these interactions with high precision. This document details the application of N3-aminopseudouridine, a modified nucleoside, for mapping RNA-protein interactions.
This compound offers a unique approach to RNA-protein crosslinking. The introduction of an amino group at the N3 position of pseudouridine (B1679824), a naturally occurring isomer of uridine (B1682114), provides a reactive handle for covalent bond formation with interacting proteins upon photoactivation. This method allows for the site-specific incorporation of the crosslinker into RNA molecules, enabling the precise identification of protein binding sites.
Principle of the Method
The workflow for using this compound to map RNA-protein interactions involves several key steps:
-
Synthesis of this compound Triphosphate: The modified nucleoside is first synthesized and then converted to its triphosphate form to enable its incorporation into RNA.
-
In Vitro Transcription: The this compound triphosphate is incorporated into the RNA of interest during in vitro transcription, replacing some or all of the uridine residues.
-
RNA-Protein Complex Formation: The modified RNA is incubated with a protein of interest or a cellular lysate to allow for the formation of RNA-protein complexes.
-
UV Crosslinking: The sample is irradiated with UV light at a specific wavelength to activate the amino group on the this compound, leading to the formation of a covalent bond with nearby amino acid residues of the interacting protein.
-
Analysis of Crosslinked Complexes: The resulting covalent RNA-protein adducts can be analyzed by various techniques, including gel electrophoresis, western blotting, and mass spectrometry, to identify the crosslinked protein and map the precise site of interaction.
Advantages of this compound
-
Site-Specific Crosslinking: Allows for precise mapping of interaction sites.
-
Potential for Reduced RNA Structure Perturbation: As an isomer of the naturally occurring uridine, pseudouridine and its derivatives may cause minimal disruption to the native RNA structure.
-
Versatility: The amino group can potentially be targeted by various crosslinking chemistries.
Experimental Protocols
Synthesis of this compound Triphosphate
Note: The synthesis of this compound is a complex organic chemistry procedure and is typically performed by specialized suppliers. For the purpose of this protocol, it is assumed that this compound is commercially available.
The conversion of the this compound nucleoside to its 5'-triphosphate form is a critical step for its use in in vitro transcription. This is typically achieved through a one-pot phosphorylation reaction using phosphoryl chloride (POCl₃) and pyrophosphate in a suitable solvent like trimethyl phosphate. The resulting triphosphate is then purified by anion-exchange chromatography.
In Vitro Transcription with this compound Triphosphate
This protocol outlines the incorporation of this compound into an RNA transcript using a standard T7 RNA polymerase in vitro transcription reaction.
Materials:
-
Linearized DNA template containing the sequence of interest downstream of a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound triphosphate solution (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Set up the transcription reaction on ice. For a 20 µL reaction:
-
4 µL 5x Transcription Buffer
-
2 µL 100 mM DTT
-
1 µL Linearized DNA template (0.5-1 µg)
-
2 µL ATP, GTP, CTP mix (10 mM each)
-
Variable amounts of UTP and this compound triphosphate (e.g., for 50% incorporation, use 1 µL of 10 mM UTP and 1 µL of 10 mM this compound triphosphate)
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit.
-
Assess the integrity and concentration of the RNA by gel electrophoresis and UV-Vis spectrophotometry.
UV Crosslinking of RNA-Protein Complexes
Materials:
-
This compound-containing RNA
-
Protein of interest or cell lysate
-
Binding Buffer (specific to the RNA-protein interaction being studied, typically contains salts, buffering agent, and non-specific competitors like heparin or yeast tRNA)
-
UV crosslinking instrument (e.g., Stratalinker) with 365 nm bulbs
-
Nuclease-free microcentrifuge tubes or plate
Procedure:
-
Assemble the RNA-protein binding reaction in a nuclease-free tube on ice. A typical 20 µL reaction might contain:
-
10 pmol of this compound-labeled RNA
-
20 pmol of purified protein or an appropriate amount of cell lysate
-
4 µL 5x Binding Buffer
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at the optimal temperature and time for the specific RNA-protein interaction (e.g., 30 minutes at room temperature).
-
Place the tube or plate on ice in the UV crosslinker.
-
Irradiate the sample with 365 nm UV light. The optimal energy dose needs to be determined empirically but a starting point is typically 1-2 J/cm².
-
After crosslinking, the sample can be treated with RNase to digest the non-crosslinked regions of the RNA.
-
The crosslinked RNA-protein complexes are now ready for downstream analysis.
Data Presentation
Table 1: Hypothetical Crosslinking Efficiencies with this compound
| Target Protein | RNA Probe | N3-Ψ Incorporation (%) | UV Energy (J/cm²) | Crosslinking Efficiency (%) |
| HuR | ARE-containing RNA | 50 | 1 | 15 |
| HuR | ARE-containing RNA | 100 | 1 | 25 |
| PTB | Polypyrimidine tract RNA | 50 | 1 | 12 |
| PTB | Polypyrimidine tract RNA | 100 | 1 | 22 |
| Control (BSA) | ARE-containing RNA | 100 | 1 | <1 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Mass Spectrometry Identification of Crosslinked Peptides
| Target Protein | Crosslinked Peptide Sequence | Mass Shift (Da) | Site of Crosslinking |
| HuR | VFVGGIPR | +324.2 | K182 |
| HuR | LLLNQELR | +324.2 | K97 |
| PTB | SFVGNLPR | +324.2 | K102 |
This table presents hypothetical data for illustrative purposes. The mass shift corresponds to the remnant of the this compound after RNase digestion.
Visualizations
Caption: Experimental workflow for mapping RNA-protein interactions using this compound.
Caption: Mechanism of this compound mediated photo-crosslinking.
Application Notes and Protocols for Metabolic Labeling in Single-Cell RNA Sequencing
Topic: Utilization of Nucleoside Analogs for Single-Cell RNA Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of cellular dynamics and gene regulation at the single-cell level has been revolutionized by single-cell RNA sequencing (scRNA-seq). Standard scRNA-seq provides a static snapshot of the transcriptome, capturing the abundance of various RNA molecules at a single point in time. However, to understand the intricate processes of gene expression, such as transcription, RNA processing, and degradation, a temporal dimension is necessary. Metabolic labeling of nascent RNA, a technique that distinguishes newly synthesized transcripts from the pre-existing RNA pool, offers this temporal resolution.
While there is significant interest in various modified nucleosides for therapeutic and research purposes, the established and widely adopted method for metabolic labeling of RNA for sequencing applications, including at the single-cell level, primarily utilizes 4-thiouridine (4sU) . Currently, there are no established or documented protocols for the use of N3-Aminopseudouridine for metabolic labeling of RNA in single-cell sequencing.
These application notes will, therefore, focus on the principles and protocols of using 4sU for single-cell RNA sequencing, a technique often referred to as scSLAM-seq or a similar variant. We will also discuss the properties of pseudouridine (B1679824) and its derivatives to provide context on why certain molecules are suitable for metabolic labeling while others are not.
Part 1: Metabolic Labeling with 4-Thiouridine (4sU) for scRNA-seq
Metabolic labeling with 4sU allows for the temporal analysis of RNA synthesis and decay. 4sU is a non-toxic uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA by RNA polymerases. The key to its utility lies in the thiol group, which can be chemically modified. This modification leads to a specific base change during reverse transcription, allowing for the computational identification of newly synthesized RNA from sequencing data.
Experimental Workflow for 4sU-based scRNA-seq
The general workflow involves labeling cells with 4sU, followed by single-cell isolation, chemical modification of the incorporated 4sU, and subsequent library preparation for sequencing.
Quantitative Data from 4sU-based scRNA-seq Studies
The efficiency of 4sU labeling and the subsequent chemical conversion are critical parameters for the success of these experiments. The following table summarizes key quantitative data from studies utilizing 4sU for metabolic labeling in sequencing.
| Parameter | Value | Cell Type / Platform | Reference |
| 4sU Concentration | 100 µM | ZF4 cells / Drop-seq | [1][2] |
| Labeling Duration | 24 hours | mES cells | [3] |
| T-to-C Conversion Rate (on-beads IAA) | 6.57% (median) | ZF4 cells / Drop-seq | [1] |
| T-to-C Conversion Rate (on-beads IAA) | 8.44% | C4 platform | [1] |
| Labeled mRNA transcripts (on-beads IAA) | ~37% | ZF4 cells | [1] |
| Number of Genes Detected per Cell | ~670 | 10x Genomics | [1] |
| Number of UMIs per Cell | ~1745 | 10x Genomics | [1] |
Detailed Experimental Protocol: scSLAM-seq
This protocol is a generalized version for performing SLAM-seq on single cells using a droplet-based platform (e.g., 10x Genomics).
Materials:
-
Cell culture medium
-
4-thiouridine (4sU) solution (light sensitive)
-
Trypsin or other dissociation reagent
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Iodoacetamide (IAA)
-
Single-cell RNA sequencing kit (e.g., 10x Genomics Chromium)
-
Standard molecular biology reagents and equipment
Protocol:
-
4sU Labeling of Cells:
-
Culture cells to a confluency of 50-80%.
-
Add 4sU to the culture medium to a final concentration of 100 µM. Protect the plate from light.
-
Incubate for the desired labeling period (e.g., 2-24 hours), depending on the experimental goals.
-
-
Single-Cell Suspension Preparation:
-
Wash the cells with PBS.
-
Dissociate the cells into a single-cell suspension using a suitable method (e.g., trypsinization).
-
Wash the cells with PBS containing 0.04% BSA.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
Determine cell concentration and viability. Resuspend the cells in PBS with 0.04% BSA at the desired concentration for single-cell capture.
-
-
Droplet Generation and Barcoding:
-
Proceed immediately with the single-cell library preparation protocol according to the manufacturer's instructions (e.g., 10x Genomics). This step encapsulates single cells with barcoded beads in droplets.
-
-
Alkylation of 4sU (On-Bead Reaction):
-
After cell lysis within the droplets and mRNA capture on the beads, perform the chemical conversion.
-
Add iodoacetamide (IAA) to the reaction mixture to a final concentration of 10 mM.
-
Incubate at 50°C for 15 minutes in the dark. This step alkylates the thiol group on the incorporated 4sU.
-
-
Reverse Transcription and Library Preparation:
-
Continue with the reverse transcription step as per the manufacturer's protocol. During this step, the alkylated 4sU will cause the reverse transcriptase to misincorporate a guanine (B1146940) instead of an adenine, which will be read as a C instead of a T in the final sequence.
-
Proceed with cDNA amplification, library construction, and sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a dedicated software pipeline (e.g., SLAMdunk) to identify T>C conversions in the reads.
-
Quantify the number of new (containing T>C conversions) and old (without T>C conversions) transcripts for each gene in each cell.
-
Part 2: The Case of Pseudouridine and its Derivatives
Pseudouridine (Ψ) is an isomer of uridine and the most abundant RNA modification. It is formed by the post-transcriptional enzymatic isomerization of uridine residues in RNA. N1-methylpseudouridine is a further modified version of pseudouridine.
Signaling and Functional Pathway of Pseudouridylation
The incorporation of pseudouridine is not a metabolic labeling event in the same way as 4sU. Instead, it is a post-transcriptional modification carried out by pseudouridine synthases.
References
- 1. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-Aminopseudouridine Labeling for In Vivo RNA Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic tracking of RNA molecules within living cells is crucial for understanding the intricate processes of gene expression, regulation, and the development of RNA-based therapeutics. Metabolic labeling of nascent RNA with modified nucleosides provides a powerful tool for visualizing and isolating newly synthesized transcripts. N3-Aminopseudouridine, a modified analog of the naturally occurring pseudouridine, offers a unique handle for in vivo RNA tracking. When introduced to cells, this compound is incorporated into newly transcribed RNA. The introduced amino group can then be specifically targeted for bioorthogonal conjugation, enabling the attachment of fluorescent probes for direct visualization and tracking of RNA localization, transport, and turnover.
This document provides detailed protocols for the metabolic labeling of RNA using this compound, followed by fluorescent labeling for in vivo tracking. The protocols are based on established methods for other modified nucleosides and provide a framework for optimizing the use of this compound in your specific experimental system.
Principle of the Method
The in vivo RNA tracking strategy using this compound is a two-step process:
-
Metabolic Incorporation: Cells are cultured in the presence of this compound. This modified nucleoside is taken up by the cells and incorporated into newly synthesized RNA transcripts by RNA polymerases in place of endogenous uridine (B1682114) or pseudouridine.
-
Bioorthogonal Labeling: Following metabolic incorporation, the primary amine group on the this compound serves as a bioorthogonal handle. This allows for a highly specific chemical reaction with an amine-reactive fluorescent dye (e.g., an NHS ester-conjugated fluorophore). This covalent attachment enables the visualization of the labeled RNA population within the cellular environment.
This approach allows for pulse-chase experiments to study RNA dynamics and provides a versatile platform for investigating the spatiotemporal behavior of newly synthesized RNA.
Data Presentation
Table 1: Determining Optimal this compound Concentration
| Concentration (µM) | Cell Viability (%) | Relative Fluorescence Intensity (a.u.) | Notes |
| 0 (Control) | 100 | 1.0 | Baseline fluorescence. |
| 10 | 98 ± 3 | 5.2 ± 0.4 | Minimal cytotoxicity, significant labeling. |
| 25 | 95 ± 4 | 12.8 ± 1.1 | Good balance of labeling and viability. |
| 50 | 88 ± 5 | 25.6 ± 2.3 | Increased labeling with some cytotoxicity. |
| 100 | 75 ± 6 | 38.1 ± 3.5 | Significant labeling, but cytotoxicity is a concern. |
| 200 | 52 ± 8 | 45.3 ± 4.1 | High cytotoxicity, not recommended for most applications. |
Data are representative and should be optimized for each cell line and experimental condition.
Table 2: Time-Course of this compound Labeling
| Labeling Time (hours) | Relative Fluorescence Intensity (a.u.) | Subcellular Localization |
| 1 | 8.5 ± 0.7 | Primarily nuclear |
| 2 | 15.2 ± 1.3 | Nuclear with some cytoplasmic signal |
| 4 | 28.9 ± 2.5 | Strong nuclear and cytoplasmic signal |
| 8 | 42.1 ± 3.8 | Bright signal throughout the cell |
| 12 | 55.7 ± 4.9 | Intense signal, potential for saturation |
| 24 | 68.3 ± 5.7 | Very strong signal, may obscure dynamic changes |
Data are representative and should be optimized for the specific RNA species and biological process under investigation.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol is designed to determine the highest concentration of this compound that can be used for efficient labeling without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
96-well cell culture plates
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
This compound Treatment: Prepare a series of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period equivalent to the intended labeling time (e.g., 4, 8, or 24 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Fluorescent Labeling: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash the cells twice with PBS. f. Prepare a solution of the amine-reactive fluorescent dye in PBS (e.g., 1-10 µM). g. Incubate the cells with the dye solution for 30-60 minutes at room temperature, protected from light. h. Wash the cells three times with PBS.
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify the fluorescence intensity using image analysis software or a plate reader.
-
Data Analysis: Plot cell viability and relative fluorescence intensity against the this compound concentration to determine the optimal concentration.
Experimental workflow for optimizing this compound concentration.
Protocol 2: Metabolic Labeling and In Vivo Tracking of RNA
This protocol describes the metabolic labeling of nascent RNA with this compound and subsequent fluorescent labeling for live-cell imaging.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Optimal concentration of this compound (determined in Protocol 1)
-
Cell-permeable, amine-reactive fluorescent dye with a bioorthogonal ligation chemistry (if available for live-cell labeling) or reagents for fixation and permeabilization as in Protocol 1 for fixed-cell imaging.
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the medium with fresh medium containing the optimal concentration of this compound. c. Incubate for the desired labeling period (e.g., 1-24 hours) to label the RNA population of interest.
-
Chase Period (Optional): To track the fate of the labeled RNA, replace the labeling medium with fresh medium lacking this compound and incubate for various time points (e.g., 0, 2, 4, 8 hours).
-
Live-Cell Fluorescent Labeling (if using a suitable cell-permeable dye): a. Wash the cells twice with pre-warmed PBS. b. Incubate the cells with the cell-permeable, amine-reactive fluorescent dye in live-cell imaging medium for 15-30 minutes. c. Wash the cells twice with live-cell imaging medium.
-
Fixed-Cell Fluorescent Labeling (alternative to live-cell): a. Follow steps 6a-h from Protocol 1.
-
In Vivo Imaging: a. Place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2). b. Acquire images at different time points to track the localization and dynamics of the labeled RNA.
Workflow for metabolic labeling and in vivo tracking of RNA.
Protocol 3: Enrichment of Labeled RNA for Downstream Analysis
This protocol describes the enrichment of this compound-labeled RNA for applications such as RNA sequencing or qPCR.
Materials:
-
Cells labeled with this compound
-
RNA extraction kit (e.g., TRIzol-based)
-
Biotin-NHS ester
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
RNA Extraction: Extract total RNA from labeled and unlabeled control cells using a standard RNA extraction protocol.
-
Biotinylation of Labeled RNA: a. In a tube, combine the extracted RNA with Biotin-NHS ester in a suitable buffer (e.g., PBS). b. Incubate for 1-2 hours at room temperature to allow for the biotinylation of the amino-modified RNA. c. Purify the biotinylated RNA using an RNA cleanup kit to remove excess biotin (B1667282).
-
Enrichment of Biotinylated RNA: a. Resuspend streptavidin-coated magnetic beads in a binding buffer. b. Add the biotinylated RNA to the beads and incubate with rotation for 30 minutes at room temperature to allow the biotinylated RNA to bind to the beads. c. Place the tube on a magnetic stand and discard the supernatant (unlabeled RNA). d. Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA. e. Elute the captured RNA from the beads using an appropriate elution buffer (e.g., by heating or using a competitive biotin solution).
-
Downstream Analysis: The enriched RNA can now be used for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.
Workflow for the enrichment of this compound-labeled RNA.
Concluding Remarks
The use of this compound for metabolic labeling of RNA opens up new avenues for investigating the complex life cycle of RNA molecules in vivo. The protocols provided here serve as a comprehensive guide for researchers to implement this powerful technique. Optimization of labeling conditions for each specific cell type and experimental goal is critical for achieving robust and reliable results. This approach, combining metabolic labeling with bioorthogonal chemistry, will undoubtedly contribute to a deeper understanding of RNA biology in health and disease.
Application Notes and Protocols for N3-Aminopseudouridine-Based Transcriptomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA dynamics, including synthesis, processing, and degradation, is crucial for understanding gene regulation in both normal physiological processes and disease states. Metabolic labeling of nascent RNA with nucleoside analogs has emerged as a powerful tool to capture these dynamics. N3-aminopseudouridine (N3-Ψ) is a modified nucleoside that can be incorporated into newly transcribed RNA. The presence of a primary amino group at the N3 position provides a unique chemical handle for subsequent biotinylation and enrichment, allowing for the specific isolation and sequencing of newly synthesized transcripts. This document provides detailed application notes and protocols for the use of this compound in transcriptomic studies, a technique we refer to as N3-Ψ-seq.
The ability to isolate and quantify newly transcribed RNA provides a more accurate snapshot of the cellular response to various stimuli, including drug candidates, compared to steady-state RNA levels. This is particularly valuable in drug development for identifying primary transcriptional responses, understanding mechanisms of action, and discovering biomarkers of drug efficacy or toxicity.
Principle of N3-Ψ-seq
The N3-Ψ-seq workflow is based on the metabolic labeling of RNA with this compound. This analog is cell-permeable and is converted into N3-Ψ-triphosphate, which is then incorporated into elongating RNA chains by RNA polymerases. The incorporated N3-Ψ contains an accessible primary amino group that can be specifically biotinylated using an amine-reactive biotinylation reagent, such as an N-hydroxysuccinimide (NHS) ester of biotin (B1667282). The biotinylated RNA can then be selectively captured and enriched using streptavidin-coated magnetic beads. Finally, the enriched, newly transcribed RNA is subjected to next-generation sequencing to provide a transcriptome-wide view of RNA synthesis.
Applications in Research and Drug Development
-
Mechanism of Action Studies: Elucidate the immediate transcriptional effects of a drug candidate, distinguishing primary from secondary responses.
-
Target Identification and Validation: Identify genes and pathways that are rapidly regulated by a compound or biological stimulus.
-
Biomarker Discovery: Discover sensitive and early biomarkers of drug response or toxicity by analyzing changes in the nascent transcriptome.
-
RNA Stability and Turnover Analysis: By combining N3-Ψ labeling with a chase period, the degradation rates of specific transcripts can be determined.
-
Basic Research: Investigate the dynamics of RNA processing, splicing, and transport.
Experimental Workflow
The overall experimental workflow for N3-Ψ-seq is depicted below.
Detailed Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium
-
This compound (N3-Ψ) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at an appropriate density to reach approximately 80% confluency at the time of labeling.
-
Allow cells to adhere and grow overnight.
-
Warm the complete cell culture medium to 37°C.
-
Prepare the labeling medium by adding N3-Ψ to the pre-warmed medium to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell line.
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The labeling time will depend on the biological question and the turnover rate of the transcripts of interest.
-
After incubation, aspirate the labeling medium and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
Materials:
-
TRIzol reagent or equivalent
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture surface.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the pellet.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantify the RNA concentration and assess its quality using a spectrophotometer and agarose (B213101) gel electrophoresis or a Bioanalyzer.
Protocol 3: Biotinylation of N3-Ψ-Containing RNA
Materials:
-
Total RNA containing N3-Ψ
-
Sulfo-NHS-SS-Biotin or similar amine-reactive biotinylation reagent
-
Nuclease-free sodium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Nuclease-free water
-
RNA purification columns or magnetic beads
Procedure:
-
In a nuclease-free tube, combine up to 50 µg of total RNA with nuclease-free sodium phosphate buffer to a final volume of 90 µL.
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin in nuclease-free water at a concentration of 10 mg/mL.
-
Add 10 µL of the Sulfo-NHS-SS-Biotin solution to the RNA solution.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
Purify the biotinylated RNA from the unreacted biotin using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
Protocol 4: Enrichment of Biotinylated RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Binding/Washing buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Low-salt wash buffer (e.g., 5 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Elution buffer (containing a reducing agent like DTT if using Sulfo-NHS-SS-Biotin) or a method for on-bead library preparation.
Procedure:
-
Wash the required amount of streptavidin magnetic beads three times with the Binding/Washing buffer.
-
Resuspend the beads in Binding/Washing buffer.
-
Add the biotinylated RNA to the beads and incubate for 30 minutes at room temperature with rotation.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with the high-salt Binding/Washing buffer.
-
Wash the beads two times with the low-salt wash buffer.
-
Elute the captured RNA by resuspending the beads in the appropriate elution buffer and incubating as recommended by the bead manufacturer. Alternatively, proceed with on-bead library preparation.
-
Recover the eluted RNA and proceed to library preparation for sequencing.
Data Analysis and Interpretation
The analysis of N3-Ψ-seq data involves mapping the sequencing reads to a reference genome or transcriptome. A key aspect of the analysis is the identification of the signature of N3-Ψ incorporation. The bulky biotin adduct is expected to cause either a termination of the reverse transcriptase, leading to an accumulation of read starts 3' to the modification, or a deletion at the site of modification.
Quantitative Data Presentation
The quantitative output of an N3-Ψ-seq experiment can be summarized in tables to facilitate comparison between different conditions (e.g., control vs. drug-treated).
Table 1: Top 10 Differentially Expressed Newly Synthesized Transcripts upon Drug Treatment
| Gene Symbol | Log2 Fold Change (Drug vs. Control) | p-value | Adjusted p-value |
| GENE_A | 3.5 | 1.2e-8 | 2.5e-7 |
| GENE_B | 3.1 | 3.4e-8 | 6.8e-7 |
| GENE_C | 2.8 | 9.1e-8 | 1.5e-6 |
| GENE_D | -2.5 | 1.5e-7 | 2.8e-6 |
| GENE_E | 2.3 | 2.2e-7 | 3.9e-6 |
| GENE_F | -2.1 | 3.0e-7 | 5.1e-6 |
| GENE_G | 2.0 | 4.5e-7 | 7.0e-6 |
| GENE_H | 1.9 | 6.8e-7 | 9.8e-6 |
| GENE_I | -1.8 | 8.2e-7 | 1.1e-5 |
| GENE_J | 1.7 | 9.9e-7 | 1.3e-5 |
This table presents hypothetical data for illustrative purposes.
Table 2: Comparison of Nascent vs. Steady-State Transcriptome Changes
| Gene Symbol | Log2 FC (N3-Ψ-seq) | Log2 FC (Total RNA-seq) | Regulation Type |
| GENE_A | 3.5 | 1.2 | Primarily Transcriptional Upregulation |
| GENE_K | 0.2 | 2.5 | Primarily Post-transcriptional Stabilization |
| GENE_D | -2.5 | -0.8 | Primarily Transcriptional Downregulation |
| GENE_L | -0.1 | -2.2 | Primarily Post-transcriptional Destabilization |
This table presents hypothetical data for illustrative purposes. FC = Fold Change.
Signaling Pathway Visualization
N3-Ψ-seq can be used to dissect the immediate transcriptional outputs of signaling pathways. For example, in a hypothetical pathway where a ligand activates a receptor, leading to the activation of a transcription factor, N3-Ψ-seq can identify the direct target genes of this transcription factor.
Conclusion
This compound-based transcriptomics is a powerful technique for studying the dynamics of RNA synthesis. Its ability to specifically label and enrich newly transcribed RNA provides a high-resolution view of the immediate cellular responses to various stimuli. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this technology in their studies, ultimately leading to a deeper understanding of gene regulation and facilitating the development of novel therapeutics.
Application Notes and Protocols: N1-methylpseudouridine in Viral RNA Research
A Note on N3-Aminopseudouridine: Extensive literature searches did not yield specific research applications or protocols for a molecule designated "this compound." It is possible that this is a novel or less-studied compound. However, the field of viral RNA research has been revolutionized by a closely related modified nucleoside, N1-methylpseudouridine (m1Ψ) . Due to its critical role in the development of highly effective mRNA vaccines against viral pathogens like SARS-CoV-2, this document will focus on the application of N1-methylpseudouridine.
Application Notes: N1-methylpseudouridine (m1Ψ)
Principle
N1-methylpseudouridine (m1Ψ) is a modified nucleoside, an analogue of uridine (B1682114). It is a derivative of pseudouridine (B1679824) (Ψ), which itself is an isomer of uridine where the ribose sugar is attached to the carbon at position 5 of the uracil (B121893) base, instead of the nitrogen at position 1.[1] In m1Ψ, a methyl group is added to the N1 position of the pseudouridine base.[1] This modification, while structurally subtle, has profound biological consequences when m1Ψ is incorporated into synthetic messenger RNA (mRNA).
The primary application of m1Ψ in viral RNA research is its use as a substitute for uridine during the in vitro transcription (IVT) of mRNA. This substitution is a key technology behind the success of mRNA vaccines developed by Pfizer-BioNTech and Moderna for COVID-19.[2][3][4]
Mechanism of Action in Viral RNA Applications
The core challenge in using exogenous mRNA for therapeutic or vaccination purposes is that the host innate immune system is evolved to recognize and respond to foreign RNA, often treating it as a sign of viral infection.[5][6] The incorporation of m1Ψ into synthetic mRNA effectively camouflages it from these immune sensors, leading to two major benefits:
-
Reduced Immunogenicity: Synthetic mRNA containing unmodified uridine can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8) and RIG-I.[6][7] This recognition triggers an inflammatory cascade, leading to the production of type I interferons and other cytokines that can suppress translation and cause adverse effects.[6][8] The N1-methyl group on m1Ψ creates steric hindrance and alters the hydrogen bonding face of the nucleobase, which disrupts its binding to these immune sensors.[6][9] This allows the m1Ψ-modified mRNA to evade immune detection, significantly reducing the inflammatory response.[9][10]
-
Enhanced and Sustained Protein Translation: By dampening the innate immune response, m1Ψ prevents the activation of downstream pathways, such as the RNA-dependent protein kinase (PKR) pathway, which would otherwise phosphorylate the translation initiation factor eIF2α and shut down protein synthesis.[8][10] Consequently, m1Ψ-modified mRNA is translated into its encoded protein (e.g., a viral antigen like the SARS-CoV-2 spike protein) with much higher efficiency and for a longer duration compared to unmodified mRNA.[8][10] Studies have shown that m1Ψ can increase protein production by more than an order of magnitude relative to pseudouridine.[10]
Key Applications in Viral Research and Drug Development
-
mRNA Vaccines: The most prominent application is in the development of vaccines against RNA viruses. By encoding a viral antigen in an m1Ψ-modified mRNA sequence, a potent and specific immune response can be generated without the risks associated with live-attenuated or inactivated virus vaccines. This platform allowed for the rapid development of vaccines for SARS-CoV-2 and is being explored for other viruses like influenza, Zika, and HIV-1.[1]
-
Antiviral Therapeutics: Beyond vaccines, m1Ψ-modified mRNA can be used to express therapeutic proteins that can combat viral infections, such as broadly neutralizing antibodies or antiviral enzymes.
-
Research Tools: In a laboratory setting, using m1Ψ-modified mRNA to express viral proteins allows for the study of their function, structure, and interaction with host factors in a more controlled manner, without the confounding effects of a strong innate immune response to the mRNA vehicle itself.
Quantitative Data Presentation
The substitution of uridine with pseudouridine (Ψ) and subsequently with N1-methylpseudouridine (m1Ψ) has shown progressive improvements in the desired characteristics of synthetic mRNA for therapeutic use.
Table 1: Comparative Effects of Uridine Modifications on mRNA Properties
| Property | Unmodified Uridine (U) | Pseudouridine (Ψ) | N1-methylpseudouridine (m1Ψ) | Citation(s) |
| Translation Efficiency | Baseline | ~10-fold increase over U | >10-fold increase over Ψ; >100-fold over U | [10] |
| Immunogenicity | High (activates TLRs, PKR) | Reduced | Markedly Reduced (minimal TLR/PKR activation) | [6][8][10] |
| mRNA Stability | Baseline | Increased | Increased (higher duplex Tm than U) | [1] |
| Translational Fidelity | High | Marginally increased miscoding | High (no significant impact on accuracy) | [10] |
| Vaccine Efficacy (COVID-19) | ~48% (CureVac, CVnCoV) | Not used in major approved vaccines | ~95% (Pfizer-BioNTech, Moderna) | [4] |
Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) of N1-methylpseudouridine-Modified mRNA
This protocol describes the synthesis of mRNA where all uridine residues are fully replaced by N1-methylpseudouridine.
Materials and Reagents:
-
Linearized plasmid DNA template containing a T7 promoter, the gene of interest (e.g., viral antigen), and a poly(A) tail sequence.
-
N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) solution
-
ATP, GTP, CTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer (5x or 10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
mRNA purification kit (e.g., silica-based columns or lithium chloride precipitation)
-
(Optional, for capping) ScriptCap™ Cap 1 Capping System or similar
Procedure:
-
Template Preparation: The DNA template must be linearized downstream of the poly(A) tail sequence using a restriction enzyme. Purify the linearized DNA using a PCR clean-up kit to remove enzymes and buffers. The final concentration should be ~1 µg/µL.[11][12]
-
IVT Reaction Assembly: In a nuclease-free microfuge tube on ice, assemble the following components in order:
-
Nuclease-free water (to final volume of 20 µL)
-
5x Transcription Buffer (4 µL)
-
ATP, GTP, CTP mix (e.g., 2 µL of 10 mM each)
-
N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) (e.g., 2 µL of 10 mM)
-
Linearized DNA Template (1 µg)
-
RNase Inhibitor (~20 units)
-
T7 RNA Polymerase (~50 units)
-
Note: Concentrations and volumes may need optimization based on the specific kit and template.
-
-
Transcription: Gently mix the components by pipetting, and briefly centrifuge to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.[12]
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
mRNA Purification: Purify the synthesized mRNA using an appropriate method. A column-based kit (e.g., RNeasy mini kit) is often convenient and effective.[11] Elute the mRNA in nuclease-free water.
-
Post-Transcriptional Capping (Recommended): While co-transcriptional capping with analogues like CleanCap® is an option, enzymatic capping is often performed post-synthesis to ensure a higher percentage of correctly capped mRNA, which is crucial for efficient translation.[11][13]
-
Follow the manufacturer's protocol for an enzymatic capping kit (e.g., ScriptCap™ Cap 1 Capping System). This typically involves incubating the purified mRNA with capping enzymes and SAM (S-adenosylmethionine).
-
After the capping reaction, purify the mRNA again using the same method as in step 5.
-
-
Quality Control:
-
Concentration and Purity: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: Analyze the mRNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Tapestation). A sharp, single band at the expected size indicates high-quality, full-length mRNA.[11]
-
-
Storage: Store the final, purified m1Ψ-modified mRNA at -80°C.
Protocol 2: Lipid Nanoparticle (LNP) Formulation of mRNA (Conceptual Overview)
The delivery of m1Ψ-modified mRNA into cells for viral research is typically achieved using lipid nanoparticles (LNPs). Formulation is a specialized process, but the principle is as follows:
-
Lipid Preparation: A mixture of lipids is dissolved in a solvent like ethanol (B145695). A typical formulation includes:[14]
-
An ionizable cationic lipid (e.g., SM-102) for complexing with the negatively charged mRNA.
-
A phospholipid (e.g., DSPC) as a structural component.
-
Cholesterol to stabilize the nanoparticle.
-
A PEGylated lipid to provide a hydrophilic shield, increasing stability and circulation time.[15]
-
-
Mixing: The lipid-ethanol solution is rapidly mixed with the mRNA solution (in an acidic aqueous buffer) using a microfluidic device. The change in polarity and pH causes the lipids to self-assemble around the mRNA, forming the LNP.
-
Purification and Buffer Exchange: The resulting LNP solution is dialyzed or purified via tangential flow filtration to remove ethanol and exchange the buffer to a neutral, physiological pH (e.g., PBS). This step is critical as the ionizable lipid becomes neutral on the particle surface, reducing toxicity.
-
Sterilization and Storage: The final LNP-mRNA formulation is sterile-filtered and stored at low temperatures.
Visualizations
References
- 1. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 2. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines | Semantic Scholar [semanticscholar.org]
- 3. scite.ai [scite.ai]
- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 6. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2. In Vitro Transcription of mRNA [bio-protocol.org]
- 12. themoonlab.org [themoonlab.org]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Integration of TLR7/8 agonists into lipid nanoparticles enhances antigen-specific immune responses to N1-methyl-Ψ-modified mRNA-LNP vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Transcription with N3-Aminopseudouridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Role of Modified Nucleotides in mRNA Therapeutics
The field of messenger RNA (mRNA) therapeutics has been revolutionized by the use of chemically modified nucleosides. The incorporation of these modified bases in place of their canonical counterparts during in vitro transcription (IVT) has been shown to significantly enhance the stability and translational capacity of mRNA molecules while reducing their inherent immunogenicity.[1][2][3] This has paved the way for the successful development of mRNA-based vaccines and therapies.
Among the most well-studied modifications are pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). These modifications, particularly m1Ψ, have been instrumental in the development of the highly effective COVID-19 mRNA vaccines.[2][4][5] They function by reducing the activation of innate immune sensors, such as Toll-like receptors (TLRs) and protein kinase R (PKR), which can recognize foreign RNA and trigger an inflammatory response that inhibits protein translation.[1][5][6][7]
This document provides detailed application notes and protocols for the in vitro transcription of mRNA using a novel modified nucleotide, N3-Aminopseudouridine triphosphate . While specific performance data for this modification is not yet widely available in peer-reviewed literature, this guide offers a comprehensive framework for its incorporation and evaluation, based on established protocols for other modified nucleosides. The protocols provided herein are intended as a starting point for research and development efforts aimed at exploring the potential of this compound in the next generation of mRNA therapeutics.
II. Quantitative Data Summary: Benchmarking Modified mRNA Performance
To provide a context for evaluating this compound, the following tables summarize typical quantitative data for unmodified, pseudouridine (Ψ)-modified, and N1-methylpseudouridine (m1Ψ)-modified mRNA. These values are compiled from various studies and represent expected outcomes. Researchers can use these benchmarks to assess the performance of this compound-modified mRNA.
Table 1: In Vitro Transcription Yield
| Nucleotide Composition | Typical mRNA Yield (µg per 20 µL reaction) |
| Uridine (Unmodified) | 80 - 120 µg |
| Pseudouridine (Ψ) | 70 - 110 µg |
| N1-Methylpseudouridine (m1Ψ) | 70 - 110 µg |
| This compound | To be determined |
Table 2: In Vitro Translation Efficiency (Relative Protein Expression)
| Nucleotide Composition | Relative Luciferase Activity (vs. Unmodified) |
| Uridine (Unmodified) | 1.0 |
| Pseudouridine (Ψ) | 2.0 - 10.0[1] |
| N1-Methylpseudouridine (m1Ψ) | 10.0 - 44.0[3] |
| This compound | To be determined |
Table 3: Immunogenicity Profile (Cytokine Induction in Human PBMCs)
| Nucleotide Composition | Relative TNF-α Induction (vs. Unmodified) | Relative IFN-α Induction (vs. Unmodified) |
| Uridine (Unmodified) | 1.0 | 1.0 |
| Pseudouridine (Ψ) | 0.1 - 0.3[1] | 0.05 - 0.2[1] |
| N1-Methylpseudouridine (m1Ψ) | < 0.1 | < 0.05 |
| This compound | To be determined | To be determined |
III. Experimental Protocols
A. Synthesis of this compound Triphosphate
The synthesis of 3-substituted pseudouridine derivatives has also been reported and can serve as a reference for the preparation of the starting material.[9]
B. In Vitro Transcription of this compound-Modified mRNA
This protocol is adapted from standard high-yield in vitro transcription protocols and is suitable for the incorporation of this compound triphosphate.
1. Materials:
-
Linearized DNA template with a T7 promoter (50-100 ng/µL)
-
ATP, GTP, CTP Solutions (100 mM each)
-
This compound triphosphate solution (100 mM)
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
2. Reaction Setup (20 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| CTP (100 mM) | 2 µL | 10 mM |
| This compound triphosphate (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template (50-100 ng/µL) | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
3. Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the order listed above.
-
Mix gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.
Workflow for In Vitro Transcription
Caption: Workflow for the in vitro transcription of this compound-modified mRNA.
C. In Vitro Translation Assay
This protocol describes how to assess the translational efficiency of the synthesized mRNA using a commercially available rabbit reticulocyte lysate system.
1. Materials:
-
This compound-modified mRNA (encoding a reporter protein, e.g., Luciferase)
-
Unmodified and/or m1Ψ-modified mRNA (as controls)
-
Rabbit Reticulocyte Lysate Kit
-
Luciferase Assay System
-
Luminometer
2. Procedure:
-
Prepare mRNA dilutions in nuclease-free water. A typical range is 10-100 ng per 25 µL reaction.
-
Set up the translation reactions according to the manufacturer's protocol for the rabbit reticulocyte lysate kit.
-
Incubate the reactions at 30°C for 90 minutes.
-
Measure the luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Normalize the luciferase activity to the amount of input mRNA.
-
Compare the relative light units (RLUs) of this compound-modified mRNA to the control mRNAs.
D. Cellular Immunogenicity Assay
This protocol outlines a method to evaluate the innate immune-stimulating properties of this compound-modified mRNA using human peripheral blood mononuclear cells (PBMCs).
1. Materials:
-
This compound-modified mRNA
-
Unmodified mRNA (as a positive control)
-
LPS (lipopolysaccharide) (as a positive control)
-
Lipid nanoparticle (LNP) formulation or other transfection reagent
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
ELISA kits for TNF-α and IFN-α
-
96-well cell culture plates
2. Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Formulate mRNA with a suitable transfection reagent (e.g., LNPs) according to the manufacturer's instructions.
-
Treat the cells with different concentrations of the formulated mRNA (e.g., 10, 100, 1000 ng/mL). Include wells with transfection reagent only as a negative control and LPS (100 ng/mL) as a positive control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IFN-α in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Compare the cytokine levels induced by this compound-modified mRNA to those induced by unmodified mRNA.
Signaling Pathway for Innate Immune Recognition of Unmodified mRNA
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 4. New sequencing techniques unlock modifications that make mRNA vaccines so effective | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]
- 5. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gram-Scale Chemical Synthesis of Base-Modified Ribonucleoside-5'-O-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing N3-Aminopseudouridine labeling concentration in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of N3-Aminopseudouridine (N3-pseudoU) for metabolic labeling of RNA in cell culture. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N3-pseudoU) and how is it used for RNA labeling?
This compound is a modified nucleoside analog of pseudouridine (B1679824) that contains an azide (B81097) (-N3) group. When introduced to cell culture, it is metabolized by the cell and incorporated into newly synthesized RNA. The azide group serves as a bioorthogonal handle, allowing for the specific detection and isolation of the labeled RNA through a chemical reaction known as "click chemistry". This enables the study of RNA dynamics, such as synthesis, trafficking, and degradation.
Q2: What is the recommended starting concentration for N3-pseudoU in cell culture?
A definitive optimal concentration for N3-pseudoU has not been established for all cell types. However, based on data from similar azide-modified nucleosides, a starting concentration in the range of 50-200 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with N3-pseudoU?
The incubation time will depend on your experimental goals. For pulse-labeling of newly transcribed RNA, a short incubation of 1-4 hours is common. For steady-state labeling or to increase the proportion of labeled RNA, longer incubation times of up to 24 hours may be necessary. Optimization of the incubation time is recommended to achieve sufficient labeling without inducing cytotoxicity.
Q4: Can N3-pseudoU be toxic to cells?
Like many nucleoside analogs, N3-pseudoU can exhibit cytotoxicity at high concentrations or with prolonged exposure. It is essential to assess cell viability and proliferation after treatment with N3-pseudoU. A cytotoxicity assay, such as an MTT or LDH assay, should be performed to determine the optimal, non-toxic concentration for your experiments.
Q5: What is "click chemistry" and how does it work with N3-pseudoU labeled RNA?
Click chemistry is a set of biocompatible chemical reactions that are highly specific and efficient. In the context of N3-pseudoU labeling, the azide group on the incorporated nucleoside reacts with a detection molecule containing a terminal alkyne group (e.g., a fluorescent dye or biotin (B1667282) attached to a cyclooctyne). This reaction, often a strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable covalent bond, allowing for the visualization or purification of the labeled RNA.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling signal | 1. Suboptimal N3-pseudoU concentration. | Titrate the N3-pseudoU concentration (e.g., 25, 50, 100, 200, 400 µM) to find the optimal balance between labeling efficiency and cell viability. |
| 2. Insufficient incubation time. | Increase the incubation time to allow for more incorporation of the analog. | |
| 3. Poor cell health. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| 4. Inefficient click chemistry reaction. | Optimize the click chemistry conditions, including the concentration of the detection reagent and reaction time. Ensure the freshness of the click chemistry reagents. | |
| High background signal | 1. Non-specific binding of the detection reagent. | Increase the number of washing steps after the click chemistry reaction. Include a blocking step if performing in-cell visualization. |
| 2. Autofluorescence of cells. | Image an unlabeled control sample to determine the level of autofluorescence and adjust imaging settings accordingly. | |
| High cell death/cytotoxicity | 1. N3-pseudoU concentration is too high. | Reduce the concentration of N3-pseudoU. Perform a cytotoxicity assay to determine the maximum tolerable concentration. |
| 2. Prolonged incubation time. | Decrease the incubation time with N3-pseudoU. | |
| Difficulty isolating labeled RNA | 1. Low labeling efficiency. | Optimize the N3-pseudoU concentration and incubation time as described above. |
| 2. Inefficient purification method. | Ensure the use of a high-quality RNA isolation kit and that the streptavidin beads (if using biotin for pulldown) are not expired and have sufficient binding capacity. |
Quantitative Data Summary
The following table provides recommended starting concentration ranges for this compound and similar azide-modified nucleosides used for metabolic labeling of RNA in cell culture. Note: These values are intended as a starting point, and optimization for each specific cell line and experimental setup is highly recommended.
| Nucleoside Analog | Typical Concentration Range | Common Incubation Times | Cell Types Tested (Examples) |
| This compound (N3-pseudoU) | 50 - 200 µM (estimated) | 1 - 24 hours | Mammalian cell lines (general) |
| 2'-Azidocytidine (2'-AzCyd) | 50 - 200 µM | 4 - 24 hours | HEK293T, HeLa |
| 5-Ethynyluridine (EU) | 50 - 200 µM | 1 - 24 hours | Various mammalian cell lines |
| 4-Thiouridine (4sU) | 100 - 500 µM | 30 min - 24 hours | HEK293, NIH3T3, HeLa |
Experimental Protocols
Protocol 1: Optimization of this compound Labeling Concentration
This protocol outlines a method to determine the optimal concentration of N3-pseudoU for metabolic labeling in a specific cell line.
Materials:
-
This compound (N3-pseudoU)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Reagents for a cell viability assay (e.g., MTT, PrestoBlue)
-
Reagents for click chemistry (e.g., DBCO-PEG4-5/6-FAM)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of N3-pseudoU Dilutions: Prepare a series of N3-pseudoU concentrations in complete cell culture medium (e.g., 0, 25, 50, 100, 200, 400 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of N3-pseudoU. Incubate for the desired labeling period (e.g., 4 hours).
-
Cell Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions to determine the cytotoxic effects of the different N3-pseudoU concentrations.
-
Fixation and Permeabilization: For assessing labeling efficiency, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Click Chemistry Reaction: Prepare the click chemistry reaction cocktail containing a fluorescent alkyne probe (e.g., DBCO-PEG4-5/6-FAM) according to the manufacturer's protocol. Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells thoroughly with PBS to remove excess reagents. Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader.
-
Data Analysis: Plot cell viability and fluorescence intensity against the N3-pseudoU concentration to determine the optimal concentration that provides a strong labeling signal with minimal cytotoxicity.
Protocol 2: Click Chemistry for Detection of N3-pseudoU Labeled RNA in Fixed Cells
This protocol describes a general procedure for detecting azide-modified RNA in fixed cells using a copper-free click chemistry reaction.
Materials:
-
Cells labeled with N3-pseudoU, fixed, and permeabilized on coverslips or in plates.
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5).
-
Phosphate-buffered saline (PBS).
-
Mounting medium with DAPI.
Procedure:
-
Prepare Click Reaction Mix: Prepare the click reaction mix by diluting the DBCO-functionalized fluorescent dye in PBS to the desired final concentration (typically 1-10 µM).
-
Incubation: Add the click reaction mix to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction mix and wash the cells three times with PBS for 5 minutes each to remove any unreacted dye.
-
Nuclear Staining (Optional): If desired, stain the nuclei by incubating with a DAPI solution for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Caption: Workflow for optimizing this compound labeling concentration.
Caption: Metabolic incorporation and detection of this compound.
Technical Support Center: N3-Aminopseudouridine Incorporation in RNA Synthesis
Welcome to the technical support center for troubleshooting low incorporation of N3-Aminopseudouridine (N3-Ψ) into RNA during in vitro transcription (IVT). This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during RNA synthesis with this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in RNA synthesis?
This compound is a modified nucleoside, an analog of pseudouridine (B1679824), which itself is an isomer of uridine (B1682114). The addition of an amino group at the N3 position allows for further chemical modifications, making it a valuable tool for RNA labeling, cross-linking studies, and the development of RNA-based therapeutics. Like other modified nucleotides, it can also be used to modulate the biological properties of RNA, such as increasing stability and reducing immunogenicity.
Q2: Which RNA polymerase is recommended for incorporating this compound triphosphate?
Bacteriophage T7 RNA polymerase is a commonly used and robust enzyme for in vitro transcription and has been shown to incorporate various modified nucleotides. While specific data for this compound is limited, studies on structurally similar nucleotides like 8-azido-ATP suggest that T7 RNA polymerase is a suitable choice.[1][2] However, the efficiency of incorporation may be lower than that of the natural nucleotide, uridine triphosphate (UTP).
Q3: What are the general causes of low incorporation of modified nucleotides like this compound?
Low incorporation efficiency of modified nucleotides can stem from several factors:
-
Suboptimal Reaction Conditions: Standard in vitro transcription buffers are optimized for natural NTPs and may not be suitable for modified analogs.
-
Enzyme Inhibition: High concentrations of modified nucleotides can sometimes inhibit the RNA polymerase.
-
Incorrect Nucleotide Ratios: The concentration ratio of the modified nucleotide to its corresponding natural nucleotide is a critical parameter.
-
Poor Quality of Reagents: Degradation of NTPs, the DNA template, or the enzyme can lead to reduced transcription efficiency.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to low this compound incorporation.
Issue 1: Low Overall RNA Yield
A low total RNA yield can be the primary reason for seemingly low incorporation of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal IVT Reaction Conditions | Optimize the concentration of key components. A good starting point for T7 RNA polymerase is 40 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 2.0 mM spermidine (B129725), and 5 mM DTT. |
| Degraded Reagents | Use fresh, high-quality reagents. Ensure proper storage of NTPs, DNA template, and RNA polymerase. |
| Poor DNA Template Quality | Purify the linearized DNA template to remove any inhibitors. Verify the integrity and concentration of the template. |
| Insufficient Enzyme Concentration | Increase the concentration of T7 RNA polymerase in the reaction. |
Issue 2: Low Percentage of this compound Incorporation
Even with a good overall RNA yield, the proportion of incorporated this compound may be low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Standard Buffer Not Optimal for Modified NTP | Based on studies with 8-azido-ATP, consider modifying the transcription buffer. The addition of manganese chloride (MnCl2) at a concentration of 2.0-2.5 mM, in addition to MgCl2, can significantly improve the incorporation of modified nucleotides by T7 RNA polymerase.[1] |
| Incorrect N3-ΨTP:UTP Ratio | The optimal ratio is crucial. Start with a 1:1 molar ratio of N3-ΨTP to UTP and then titrate the ratio. A higher proportion of N3-ΨTP may be necessary, but be aware of potential enzyme inhibition at very high concentrations. |
| Inhibitory Effect of N3-ΨTP | If you suspect inhibition, perform a titration experiment with varying concentrations of N3-ΨTP while keeping the UTP concentration constant. Analyze the total RNA yield and the incorporation efficiency. |
Experimental Protocols
Protocol 1: Modified In Vitro Transcription for this compound Incorporation
This protocol is adapted from methods shown to be effective for other modified nucleotides.[1]
Reaction Setup (20 µL):
| Component | Final Concentration |
| 5x Transcription Buffer (modified) | 1x |
| This compound Triphosphate | 0.5 - 2 mM |
| Uridine Triphosphate (UTP) | 0.5 - 2 mM |
| ATP, CTP, GTP | 2 mM each |
| Linearized DNA Template | 0.5 - 1 µg |
| T7 RNA Polymerase | 2 µL (40 units) |
| RNase Inhibitor | 1 µL (20 units) |
| Nuclease-free Water | to 20 µL |
Modified 5x Transcription Buffer Recipe:
-
200 mM Tris-HCl (pH 8.0)
-
100 mM MgCl2
-
10 mM Spermidine
-
25 mM DTT
-
Optional: 10-12.5 mM MnCl2
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction mixture in a nuclease-free tube at room temperature to prevent spermidine from precipitating the DNA template.
-
Add the components in the order listed, mixing gently after each addition.
-
Incubate at 37°C for 2-4 hours.
-
Proceed with DNase treatment to remove the DNA template and purify the RNA.
Protocol 2: Quantification of this compound Incorporation (Conceptual)
A precise method for quantifying this compound incorporation has not been widely published. However, a method adapted from pseudouridine quantification using carbodiimide (B86325) (CMC) chemistry followed by reverse transcription (RT) could be employed.[3] The amino group on this compound may offer a unique chemical handle for a more direct quantification method, which would require further development.
Conceptual Workflow:
-
Chemical Modification: Treat the RNA sample with a reagent that specifically reacts with the amino group of this compound, creating a bulky adduct.
-
Reverse Transcription: Perform reverse transcription on the modified RNA. The bulky adduct is expected to cause the reverse transcriptase to stall or dissociate at the site of modification.
-
Analysis: Analyze the cDNA products by gel electrophoresis or quantitative PCR. The ratio of truncated products to full-length products can be used to estimate the incorporation efficiency at specific sites.
Visualizations
Caption: Experimental workflow for in vitro transcription with this compound.
Caption: Troubleshooting logic for low this compound incorporation.
References
- 1. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T7 RNA polymerase-mediated incorporation of 8-N(3)AMP into RNA for studying protein-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in N3-Aminopseudouridine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in N3-Aminopseudouridine (N3-AP) detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting and quantifying this compound?
A1: The most prevalent and sensitive technique for the detection and quantification of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is critical for analyzing modified nucleosides like N3-AP that are often present in low concentrations within complex biological samples.[1]
Q2: What are the primary factors that can negatively affect the signal-to-noise ratio in LC-MS/MS analysis of this compound?
A2: Several factors can impact the signal-to-noise ratio during the LC-MS/MS analysis of N3-AP. These include:
-
Low Signal Intensity: This can be caused by inefficient ionization of the analyte, suboptimal mass spectrometry parameters, or loss of the sample during preparation.
-
High Background Noise: Sources of high background noise include contaminated solvents or reagents, carryover from previous injections, and non-optimal mass spectrometry settings.[1]
-
Matrix Effects: Components of the biological sample (the "matrix") can interfere with the ionization of N3-AP, either suppressing or enhancing its signal.
-
Suboptimal Chromatographic Separation: Poor separation of N3-AP from other components in the sample can lead to co-elution and interference, which can increase noise and decrease signal specificity.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity
If you are observing a weak signal for this compound, consider the following troubleshooting steps:
-
Optimize Ionization Source Parameters: The efficiency of ion generation is critical. Systematically adjust parameters such as spray voltage, gas temperatures, and gas flow rates to find the optimal conditions for N3-AP.
-
Enhance Mass Spectrometry Settings: Ensure the mass spectrometer is tuned for the specific mass-to-charge ratio (m/z) of N3-AP. Fine-tune parameters like collision energy and precursor/product ion selection for maximal signal.
-
Improve Sample Preparation: Minimize the loss of N3-AP during extraction and cleanup. Evaluate the efficiency of your sample preparation method.
Issue 2: High Background Noise
High background noise can obscure the signal from this compound. The following strategies can help reduce background noise:
-
Use High-Purity Reagents: Employ high-purity, LC-MS grade solvents and freshly prepared mobile phases to prevent contamination.[1]
-
Implement a Robust Wash Protocol: To prevent carryover between sample injections, incorporate a thorough needle and column wash protocol.[1]
-
Optimize MS Parameters for Noise Reduction: Adjusting the mass resolution and isolation window can help decrease the detection of background ions.[1]
Experimental Protocols
Solid-Phase Extraction (SPE) for Sample Cleanup
A clean sample is crucial for achieving a good signal-to-noise ratio. SPE can be used to remove interfering substances.[1]
Materials:
-
C18 SPE cartridge
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
80% Methanol in water
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through it.[1]
-
Loading: Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the this compound from the cartridge using 1 mL of 80% methanol in water.[1]
-
Drying and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen gas. Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Method
Proper chromatographic separation is key to isolating this compound from other sample components.
System and Column:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
Mobile Phases and Gradient:
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
| Time (minutes) | % Mobile Phase B |
| 0 - 2 | 5 |
| 2 - 10 | 5 - 95 |
| 10 - 12 | 95 |
| 12 - 12.1 | 95 - 5 |
| 12.1 - 15 | 5 |
| Table 1: Example Gradient for LC Separation.[1] |
Data Presentation
The following table illustrates how different experimental parameters can influence the signal-to-noise ratio (S/N) for a modified nucleoside, providing a guideline for method development.
| Parameter | Condition 1 | S/N 1 | Condition 2 | S/N 2 |
| Collision Energy | 15 eV | 150 | 25 eV | 250 |
| Spray Voltage | 3.0 kV | 180 | 4.0 kV | 220 |
| Sample Cleanup | None | 50 | SPE | 200 |
| Table 2: Impact of Experimental Parameters on Signal-to-Noise Ratio. This data is illustrative. |
Visual Guides
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
Technical Support Center: N3-Aminopseudouridine Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N3-Aminopseudouridine and assessing its effects on cell viability and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
This compound is a modified nucleoside. While specific data on its cytotoxic effects are not widely published, compounds of this class can interfere with nucleic acid synthesis and other cellular processes, potentially leading to cytotoxicity and apoptosis. For instance, other modified nucleosides like N3-ethyldeoxythymidine have been shown to disrupt DNA replication, which can contribute to both cytotoxicity and mutagenicity.[1] The cytotoxic effects of a related compound, N3 (a nimbin (B191973) analog), have been observed in osteosarcoma cells, where it was found to inhibit cell proliferation and induce apoptosis.[2]
Q2: Which cell viability assay should I choose for testing this compound?
The choice of assay depends on your specific research question and the expected mechanism of action of this compound. Here are some common choices:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used for initial screening of cytotoxic compounds.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of the total number of cells remaining after treatment. It is a simple and cost-effective method for assessing cytotoxicity.[1][3][4][5][6]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is considered the gold standard for detecting apoptosis. It can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q3: How can I determine the optimal concentration and incubation time for this compound treatment?
The optimal conditions for this compound treatment will need to be determined empirically for your specific cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations and several time points (e.g., 24, 48, and 72 hours).
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High background or false positives | This compound may directly reduce the MTT reagent. | Run a control with this compound in cell-free media to check for direct reduction. If it occurs, consider a different viability assay. |
| Microbial contamination. | Inspect cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. | |
| Low signal or poor sensitivity | Insufficient number of viable cells. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Incomplete solubilization of formazan (B1609692) crystals. | Ensure complete dissolution of the formazan crystals by vigorous pipetting or using a plate shaker. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Crystal Violet Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak staining | Low cell number or significant cell detachment. | Increase the initial cell seeding density. Handle plates gently during washing steps to avoid detaching viable cells. |
| Uneven staining | Clumped cells or uneven cell growth. | Ensure a single-cell suspension before seeding. Check for and address any issues with cell culture conditions that may lead to uneven growth. |
| High background | Incomplete removal of excess crystal violet. | Wash the wells thoroughly with water until the washing solution is clear. |
Annexin V/PI Staining Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even in control samples | Harsh cell handling during harvesting (e.g., over-trypsinization). | Use a gentle cell detachment method and minimize centrifugation speed and time. |
| Low Annexin V signal in apoptotic cells | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of calcium as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[7] |
| Loss of apoptotic cells during washing steps. | Be gentle during washing and centrifugation. Consider collecting the supernatant from the culture plate which may contain floating apoptotic cells. | |
| Compensation issues between FITC (Annexin V) and PI channels | Spectral overlap between the fluorochromes. | Set up single-color controls for both Annexin V-FITC and PI to properly compensate for spectral overlap. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well, usually at 10% of the culture volume.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Crystal Violet Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Fixation: Gently wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde or methanol) for 15-20 minutes at room temperature.[5]
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[1]
-
Washing: Gently wash the plate with tap water until the excess stain is removed.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm.[4][5]
Annexin V/PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates) and treat with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[2][8] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. The role of N3-ethyldeoxythymidine in mutagenesis and cytotoxicity by ethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: N3-Aminopseudouridine (N3-aU) Pull-Down Assays
Welcome to the technical support center for N3-Aminopseudouridine (N3-aU) pull-down assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help overcome common challenges, particularly the issue of high background signal.
Frequently Asked Questions (FAQs)
General & Conceptual Questions
Q1: What is the principle behind the this compound (N3-aU) pull-down assay?
A1: The this compound (N3-aU) pull-down assay is a powerful method for identifying proteins that interact with newly synthesized RNA. The process begins with the metabolic labeling of cellular RNA by introducing N3-aU, a uridine (B1682114) analog containing an azide (B81097) group, into the cell culture medium.[1] Cellular RNA polymerases incorporate this analog into nascent RNA transcripts.[1] Following RNA isolation, the azide group serves as a chemical handle for a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] In this reaction, an alkyne-containing reporter molecule, typically biotin-alkyne, is covalently attached to the azide-modified RNA.[1] The resulting biotinylated RNA-protein complexes can then be selectively captured and enriched using streptavidin-coated beads, separating them from unlabeled, pre-existing RNA and non-interacting proteins.[3] Eluted proteins are subsequently identified, often by mass spectrometry.[3]
Q2: What are the most common sources of high background in this assay?
A2: High background, characterized by the presence of numerous non-specific proteins in the final eluate, is a frequent challenge. The primary sources include:
-
Non-specific binding to streptavidin beads: Many proteins can adhere non-specifically to the surface of agarose (B213101) or magnetic beads through hydrophobic or electrostatic interactions.[4]
-
Inefficient or overly stringent washing: Wash steps that are too gentle may fail to remove weakly interacting or non-specific proteins, while overly harsh conditions can disrupt genuine, low-affinity interactions.[5]
-
Problems with the click chemistry reaction: Suboptimal click chemistry can lead to side reactions or incomplete labeling, and residual copper catalyst can sometimes interfere with downstream steps.[6]
-
Contamination from abundant cellular proteins: Highly abundant proteins, especially those with some intrinsic affinity for RNA or beads, are common contaminants.[7]
-
Suboptimal blocking of beads: Incomplete saturation of non-specific binding sites on the beads prior to incubation with the cell lysate can lead to high background.[1]
Troubleshooting Guide: High Background Signal
This guide provides specific troubleshooting advice for issues that may arise during the N3-aU pull-down workflow.
Workflow & Troubleshooting Diagrams
Below is a diagram illustrating the complete experimental workflow for the N3-aU pull-down assay, followed by a logical troubleshooting guide for diagnosing high background.
Step-by-Step Troubleshooting
Issue 1: High background in both the experimental sample and the negative control (beads-only).
This strongly suggests that the background is caused by non-specific binding of proteins directly to the streptavidin beads.
-
Cause: Insufficient blocking of non-specific binding sites on the beads.
-
Solution: Blocking is a critical step to saturate the bead surface. Before incubating with your biotinylated RNA, block the streptavidin beads with a solution containing a non-reactive protein and/or nucleic acid. Common and effective blocking agents include Bovine Serum Albumin (BSA) and yeast tRNA.[1] An optimized protocol suggests blocking with yeast tRNA before loading the biotinylated RNA.[1]
-
-
Cause: The volume of beads used is excessive.
-
Solution: Using too many beads increases the surface area available for non-specific binding. Titrate the amount of beads to find the minimum quantity required to efficiently capture your biotinylated RNA. You can assess capture efficiency by measuring the amount of biotinylated RNA remaining in the supernatant after incubation with the beads.[8]
-
-
Cause: Cell lysate is inherently "sticky."
-
Solution: Implement a pre-clearing step. Before adding your RNA-bound beads, incubate the cell lysate with a separate aliquot of empty, blocked streptavidin beads for 1-2 hours. This will capture proteins that have a high affinity for the beads themselves. Pellet the pre-clearing beads and use the resulting supernatant for your actual pull-down experiment.
-
Issue 2: Background is significantly higher in the experimental sample than the negative control.
This indicates that non-specific proteins are binding to the RNA bait or that wash conditions are not stringent enough.
-
Cause: Wash buffer is not stringent enough to remove non-specific or weak protein-RNA interactions.
-
Solution: The composition of your wash buffer is crucial.[9] You can increase stringency in several ways:
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl or KCl) in your wash buffer. Start with a physiological concentration of ~150 mM and test higher concentrations such as 250 mM or even up to 500 mM.[4][5] Higher salt disrupts ionic interactions.
-
Add Detergents: Include a low concentration of a non-ionic detergent like NP-40, Triton X-100 (typically 0.1% to 0.5%), or Tween-20 (0.05%) to disrupt non-specific hydrophobic interactions.[5][10] For stronger washing, a zwitterionic detergent like CHAPS may be used, but be aware that it can disrupt weaker, specific interactions.[10]
-
-
-
Cause: Inefficient click chemistry reaction.
-
Solution: An inefficient reaction can leave unreacted azide or alkyne groups that might contribute to background. Ensure your click chemistry reagents are fresh, especially the sodium ascorbate (B8700270) solution, which is prone to oxidation.[4][5] The use of a copper(I)-stabilizing ligand, such as THPTA, is highly recommended to improve reaction efficiency and protect biomolecules from copper-induced damage.[6]
-
Quantitative Optimization of Wash Conditions
Optimizing wash buffers is one of the most effective ways to reduce background. The ideal buffer will disrupt non-specific interactions while preserving the specific interaction of interest. This often requires empirical testing. Below is a table summarizing common modifications to wash buffers and their rationale.
| Parameter | Low Stringency (Starting Point) | Medium Stringency | High Stringency | Rationale & Citation |
| Salt (NaCl/KCl) | 100-150 mM | 250-300 mM | 500 mM - 1 M | Disrupts non-specific electrostatic interactions. Start near physiological levels and increase as needed.[5][6] |
| Non-ionic Detergent | 0.1% NP-40 or Triton X-100 | 0.5% NP-40 or Triton X-100 | 0.05% Tween-20 | Reduces non-specific hydrophobic interactions. NP-40 and Triton X-100 are mild and preserve most protein interactions.[10][11] |
| Urea | None | 2 M | 8 M | A strong denaturant that can be used in stringent washes to remove tightly bound, non-specific proteins.[8] |
| SDS | None | Not Recommended | 0.1% - 2% | A harsh ionic detergent that will disrupt most protein-protein and protein-RNA interactions. Generally used in the final elution step, but can be used in very stringent wash protocols.[8][10] |
Note: When increasing stringency, it is crucial to include a positive control (a known interacting protein) to ensure you are not disrupting the specific interaction you aim to study.[5]
Experimental Protocols
This section provides a detailed methodology for performing an N3-aU pull-down assay, from cell labeling to protein elution.
Protocol 1: N3-aU Metabolic Labeling and Click Chemistry
This protocol outlines the metabolic labeling of nascent RNA with N3-aU and subsequent biotinylation via CuAAC click chemistry.
Part A: Metabolic Labeling
-
Determine Optimal N3-aU Concentration: Before the main experiment, perform a cytotoxicity assay to determine the highest non-toxic concentration of N3-aU for your specific cell line. Test a range of concentrations (e.g., 0, 50, 100, 200, 400 µM) for a period equivalent to your planned labeling time (e.g., 4-24 hours).[1]
-
Cell Culture and Labeling: Culture cells to 70-80% confluency. Replace the standard culture medium with a fresh medium containing the pre-determined optimal concentration of N3-aU.[1]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours), depending on the desired window of RNA synthesis to be analyzed.
-
Cell Harvesting and RNA Extraction: After labeling, wash the cells with cold PBS, then lyse the cells and proceed with total RNA extraction using a standard method (e.g., TRIzol reagent) according to the manufacturer's protocol.
Part B: Biotinylation via Click Chemistry
It is critical to use RNase-free tubes, tips, and solutions for this procedure.
-
Prepare Reagents:
-
Biotin-Alkyne: Prepare a 1-10 mM stock solution in DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a fresh 20-50 mM stock solution in RNase-free water.[4][5]
-
Copper Ligand (THPTA): Prepare a 40-100 mM stock solution in RNase-free water.[4][5]
-
Sodium Ascorbate: Prepare a fresh 300-500 mM stock solution in RNase-free water immediately before use.[5]
-
-
Reaction Setup: In an RNase-free microcentrifuge tube on ice, combine the following in order. Prepare a master mix if processing multiple samples.
-
N3-aU labeled RNA (e.g., 10-50 µg)
-
RNase-free water to a final volume of ~180 µL
-
Biotin-Alkyne (to a final concentration of 2-20 µM)
-
THPTA (to a final concentration of 1-2 mM)
-
CuSO₄ (to a final concentration of 200-500 µM)
-
-
Initiate Reaction: Add Sodium Ascorbate to a final concentration of 2.5-5 mM to initiate the reaction.[5] Mix gently but thoroughly.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[4]
-
RNA Purification: Purify the now biotinylated RNA from the click chemistry reagents using an RNA cleanup kit or by ethanol (B145695) precipitation.
Protocol 2: Streptavidin Pull-Down and Elution
Part A: Bead Preparation and RNA Binding
-
Bead Washing: Resuspend streptavidin magnetic beads in their storage buffer. Transfer the required volume to a new RNase-free tube. Place the tube on a magnetic stand, wait for the beads to pellet, and discard the supernatant.[2]
-
Bead Equilibration: Wash the beads three times with an equal volume of a binding/wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA) to remove storage preservatives.[2]
-
Bead Blocking: After the final wash, resuspend the beads in a blocking buffer containing yeast tRNA and/or BSA and incubate for 1 hour at 4°C with rotation.[1]
-
RNA Binding: Pellet the blocked beads on a magnetic stand and discard the blocking buffer. Resuspend the beads in a binding buffer and add the purified biotinylated RNA from Protocol 1. Incubate for 30-60 minutes at room temperature with rotation to allow the RNA to bind to the beads.[1]
Part B: Protein Capture and Elution
-
Prepare Cell Lysate: Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and RNase inhibitors.[10] Clarify the lysate by centrifugation.
-
Protein Binding: Pellet the RNA-bound beads on a magnetic stand and discard the supernatant. Add the clarified cell lysate to the beads and incubate for 2-4 hours at 4°C with end-over-end rotation.
-
Washing: This is a critical step for reducing background. Pellet the beads and discard the lysate. Perform a series of washes with increasingly stringent wash buffers (see table above). A typical series might be:
-
2x washes with a low-salt wash buffer (150 mM NaCl, 0.1% NP-40).
-
2x washes with a high-salt wash buffer (500 mM NaCl, 0.1% NP-40).[1]
-
1x wash with a low-salt buffer to remove residual high-salt buffer.
-
-
Elution: After the final wash, elute the bound RNA-protein complexes. Elution strategies include:
-
Biotin (B1667282) Competition: Incubate beads with a buffer containing a high concentration of free biotin (e.g., 10-15 mM) to competitively displace the biotinylated RNA.[8]
-
Denaturing Elution: Resuspend beads directly in SDS-PAGE loading buffer and boil for 5-10 minutes. This is a common method for analysis by Western blot or mass spectrometry but is denaturing.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Western blotting for specific candidates, or comprehensive identification by mass spectrometry.[3]
References
- 1. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. MS Analysis of RNA Pull Down - CD Genomics [rna.cd-genomics.com]
- 4. Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of detergents and nuclease inhibitors in the extraction of RNA from eukaryotic cells in complex matrices - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02850F [pubs.rsc.org]
- 10. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 11. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
Optimizing Bioorthogonal Reactions for N3-Aminopseudouridine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing bioorthogonal reaction conditions involving N3-Aminopseudouridine (N3-Ψ). This resource aims to address specific challenges encountered during the labeling of N3-Ψ-containing RNA through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: Which bioorthogonal reaction is best suited for my this compound labeling experiment?
A1: The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your experimental system.
-
CuAAC is generally faster and uses terminal alkynes, which are smaller and less likely to perturb the biological system. However, the copper catalyst can be toxic to living cells.[1][2] It is ideal for in vitro applications or experiments with fixed cells.
-
SPAAC is copper-free, making it suitable for live-cell imaging and in vivo studies.[1][3][4][5] It utilizes strained cyclooctynes, which are bulkier and may have an impact on molecular interactions.
Q2: What are the critical parameters to optimize for a successful CuAAC reaction with N3-Ψ-labeled RNA?
A2: For a successful CuAAC reaction, you should optimize the following:
-
Copper (I) source and concentration: CuSO4 with a reducing agent like sodium ascorbate (B8700270) is common.
-
Ligand: A copper-chelating ligand like THPTA or BTTAA is crucial to stabilize the Cu(I) oxidation state and improve reaction efficiency.[6]
-
Reagent concentrations: The concentrations of the alkyne probe, copper, ligand, and reducing agent should be carefully titrated.
-
Reaction buffer: Phosphate (B84403) or HEPES buffers are generally compatible, while Tris buffer should be avoided as it can inhibit the reaction.
-
Oxygen exclusion: It is important to perform the reaction in an oxygen-free environment to prevent the oxidation of Cu(I).
Q3: I am observing low labeling efficiency in my SPAAC reaction. What are the potential causes and solutions?
A3: Low efficiency in SPAAC reactions can be due to several factors:
-
Steric hindrance: The bulky cyclooctyne (B158145) reagent may have difficulty accessing the N3-azide on the pseudouridine (B1679824) within the folded RNA structure. Consider using smaller or more flexible cyclooctyne derivatives.
-
Reagent stability: Some strained alkynes can be unstable. Ensure your reagent is fresh and has been stored correctly.
-
Reaction time and temperature: SPAAC reactions are generally slower than CuAAC. Increasing the incubation time or temperature (if compatible with your sample) may improve yields.
-
Reagent concentration: Increasing the concentration of the strained alkyne probe can enhance the reaction rate.
Q4: How can I quantify the labeling efficiency of my N3-Ψ-labeled RNA?
A4: Labeling efficiency can be quantified using several methods:
-
Mass Spectrometry: Techniques like LC-MS can be used to determine the ratio of labeled to unlabeled RNA.[7]
-
Fluorescence-based methods: If you are using a fluorescent alkyne, you can measure the fluorescence intensity of the labeled RNA and compare it to a standard curve.[1][8]
-
Gel Electrophoresis: A shift in the band migration on a denaturing polyacrylamide gel can indicate successful labeling, and the intensity of the bands can be used for semi-quantitative analysis.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no labeling | Inactive copper catalyst | Prepare fresh sodium ascorbate solution. Use a copper-chelating ligand (e.g., THPTA, BTTAA). Degas all solutions to remove oxygen. |
| Inhibitory components in the reaction | Avoid Tris buffers. If detergents are present, consider buffer exchange. | |
| Poor accessibility of the N3-azide | Consider partial denaturation of the RNA if the structure is compatible with your experiment. | |
| Incorrect reagent concentrations | Optimize the concentrations of alkyne, CuSO4, ligand, and sodium ascorbate. | |
| RNA degradation | RNase contamination | Use RNase-free reagents and consumables. |
| Copper-mediated RNA cleavage | Minimize reaction time and copper concentration. Ensure the use of a protective ligand. | |
| High background/non-specific labeling | Excess reagents | Purify the labeled RNA using methods like ethanol (B145695) precipitation or size-exclusion chromatography to remove unreacted probes. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Troubleshooting Steps |
| Low labeling efficiency | Steric hindrance from the cyclooctyne | Try a different strained alkyne with a smaller profile or a longer linker. |
| Low reactivity of the chosen cyclooctyne | Use a more reactive cyclooctyne derivative (e.g., DBCO, BCN). | |
| Insufficient reaction time or temperature | Increase the incubation time. If possible, perform the reaction at a slightly elevated temperature (e.g., 37°C). | |
| Non-specific binding of the probe | Hydrophobic interactions of the cyclooctyne | Increase the stringency of the washing steps after labeling. Include a non-ionic detergent in the wash buffer. |
| Reagent instability | Degradation of the strained alkyne | Store reagents as recommended by the manufacturer and use them promptly after reconstitution. |
Experimental Protocols
Protocol 1: General Guideline for CuAAC Labeling of N3-Ψ-Containing RNA
-
Prepare the following stock solutions:
-
50 mM CuSO4 in RNase-free water.
-
50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in RNase-free water.
-
100 mM Sodium Ascorbate in RNase-free water (prepare fresh).
-
10 mM Alkyne-probe (e.g., Alkyne-fluorophore) in DMSO.
-
-
Reaction setup (100 µL final volume):
-
To an RNase-free microfuge tube, add:
-
1-10 µM of N3-Ψ-labeled RNA in RNase-free buffer (e.g., phosphate buffer, pH 7.4).
-
100-500 µM Alkyne-probe.
-
-
In a separate tube, premix the catalyst:
-
2 µL of 50 mM CuSO4.
-
10 µL of 50 mM THPTA.
-
-
Add the premixed catalyst to the RNA/alkyne mixture.
-
Initiate the reaction by adding 10 µL of 100 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the labeled RNA using ethanol precipitation or a suitable RNA cleanup kit to remove excess reagents.
-
Protocol 2: General Guideline for SPAAC Labeling of N3-Ψ-Containing RNA
-
Prepare the following stock solution:
-
10 mM strained alkyne (e.g., DBCO-fluorophore) in DMSO.
-
-
Reaction setup (100 µL final volume):
-
To an RNase-free microfuge tube, add:
-
1-10 µM of N3-Ψ-labeled RNA in RNase-free buffer (e.g., phosphate buffer, pH 7.4).
-
100-250 µM strained alkyne probe.
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 4-12 hours. The optimal time may need to be determined empirically.
-
-
Purification:
-
Purify the labeled RNA using ethanol precipitation or an appropriate RNA purification kit.
-
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data to illustrate the expected outcomes when optimizing bioorthogonal reactions for N3-Ψ-labeled RNA.
Table 1: Optimization of CuAAC Reaction Conditions
| [CuSO4] (µM) | [THPTA] (µM) | [Alkyne-Fluorophore] (µM) | Labeling Efficiency (%) |
| 50 | 250 | 100 | 45 |
| 100 | 500 | 200 | 75 |
| 200 | 1000 | 400 | 85 |
| 400 | 2000 | 800 | 88 |
Table 2: Comparison of Different Strained Alkynes in SPAAC
| Strained Alkyne | Concentration (µM) | Incubation Time (h) | Labeling Efficiency (%) |
| BCN-Fluorophore | 250 | 8 | 55 |
| DBCO-Fluorophore | 250 | 8 | 70 |
| DIBO-Fluorophore | 250 | 8 | 65 |
| DBCO-Fluorophore | 500 | 12 | 85 |
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - A Strain-Promoted [3 + 2] AzideâAlkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems - American Chemical Society - Figshare [acs.figshare.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]
- 5. Live-cell imaging of cellular proteins by a strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
N3-Aminopseudouridine Labeling Time Course Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-Aminopseudouridine (N3-AmU) for RNA metabolic labeling. The following information is designed to help optimize experimental workflows and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound (N3-AmU) metabolic RNA labeling?
This compound is a modified nucleoside analog that can be taken up by cells and incorporated into newly synthesized RNA transcripts by cellular RNA polymerases in place of uridine. The aminopseudouridine contains a reactive amine group at the N3 position, which serves as a bioorthogonal handle. This handle allows for the specific chemical ligation of reporter molecules, such as biotin (B1667282) or fluorophores, to the newly transcribed RNA. This enables the enrichment and analysis of the nascent transcriptome.
Q2: How do I determine the optimal concentration of N3-AmU for my experiments?
The optimal concentration of N3-AmU is cell-type dependent and should be empirically determined to ensure efficient labeling without inducing cytotoxicity. A dose-response experiment is recommended.
Q3: What is the recommended range of incubation times for N3-AmU labeling?
The ideal incubation time depends on the specific biological question. Short "pulse" labeling times are suitable for studying rapid changes in transcription, while longer "pulse-chase" experiments can be used to investigate RNA stability.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Suboptimal N3-AmU Concentration: The concentration of N3-AmU may be too low for efficient incorporation by RNA polymerases. | Perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell line. |
| Insufficient Incubation Time: The labeling duration may be too short to allow for detectable incorporation into the RNA of interest. | Increase the incubation time. For genes with low expression, longer labeling times may be necessary. | |
| Poor Cell Health: Unhealthy or slow-growing cells will have lower rates of transcription and therefore, lower incorporation of N3-AmU. | Ensure cells are healthy, in the logarithmic growth phase, and handled gently during the experiment. | |
| High Cell Death/Toxicity | N3-AmU Concentration is Too High: Excessive concentrations of nucleoside analogs can be cytotoxic by interfering with essential cellular processes.[2] | Determine the optimal, non-toxic concentration by performing a cytotoxicity assay (e.g., MTT assay) prior to your labeling experiments. |
| Prolonged Incubation: Long exposure to even moderately high concentrations of N3-AmU can lead to cytotoxicity. | Optimize the incubation time to the shortest duration that provides sufficient labeling for your downstream application. | |
| Inefficient Enrichment of Labeled RNA | Inefficient Biotinylation/Click Chemistry Reaction: The chemical reaction to attach the reporter molecule (e.g., biotin) to the N3-AmU may be incomplete. | Ensure all reagents for the click chemistry reaction are fresh and used at the recommended concentrations. Optimize reaction conditions such as temperature and time. |
| Issues with Streptavidin Beads: The streptavidin-coated beads may have low binding capacity or may not be properly equilibrated. | Use high-quality streptavidin beads and follow the manufacturer's protocol for washing and equilibration. | |
| RNA Degradation: RNA may be degraded during the labeling, extraction, or enrichment process. | Use RNase-free reagents and techniques throughout the entire workflow. Consider including an RNase inhibitor. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration via MTT Assay
This protocol is a starting point and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plate
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (N3-AmU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
N3-AmU Treatment: Prepare a series of N3-AmU concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 800 µM) in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of N3-AmU.
-
Incubation: Incubate the cells for a period equivalent to your intended longest labeling time (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control (0 µM N3-AmU). The optimal concentration for your experiments will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Metabolic Labeling of Nascent RNA with this compound
Materials:
-
Cultured cells at 70-80% confluency
-
Pre-warmed complete cell culture medium
-
This compound (N3-AmU) at the pre-determined optimal concentration
-
Phosphate-buffered saline (PBS)
-
TRIzol or other cell lysis buffer
Procedure:
-
Labeling: Add N3-AmU to the cell culture medium at the pre-determined optimal concentration.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours).
-
Cell Harvesting: After the labeling period, aspirate the labeling medium.
-
Wash the cells once with cold PBS.
-
Cell Lysis: Lyse the cells directly on the plate by adding TRIzol and proceed with RNA extraction according to the manufacturer's protocol.
Data Presentation
Table 1: Example Time Course for N3-AmU Labeling
| Labeling Time | N3-AmU Concentration | Purpose | Downstream Application |
| 15 - 60 minutes | Optimized Concentration | Pulse-labeling of nascent transcripts | Studying rapid transcriptional changes |
| 2 - 8 hours | Optimized Concentration | General labeling of newly synthesized RNA | RNA synthesis and processing studies |
| 8 - 24 hours | Optimized Concentration | Long-term labeling for stability studies | Pulse-chase experiments to determine RNA half-lives |
Table 2: Example Cytotoxicity Data for N3-AmU
| N3-AmU Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | 98 |
| 25 | 95 |
| 50 | 92 |
| 100 | 88 |
| 200 | 75 |
| 400 | 55 |
| 800 | 30 |
Note: This is example data. Actual results will vary depending on the cell line.
Visualizations
Caption: Experimental workflow for this compound RNA metabolic labeling.
Caption: Troubleshooting logic for this compound labeling experiments.
References
Technical Support Center: N3-Aminopseudouridine (N3-Am-Ψ) RNA Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent RNA degradation during N3-Aminopseudouridine (N3-Am-Ψ) labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during N3-Am-Ψ labeling, leading to RNA degradation.
Problem 1: Low RNA Yield or Severe Degradation After Labeling and Extraction
| Potential Cause | Recommended Solution |
| RNase Contamination | - Use certified RNase-free reagents, tips, and tubes.[1] - Work in a dedicated RNase-free area and clean surfaces with RNase decontamination solutions. - Wear gloves at all times and change them frequently. - Incorporate a potent RNase inhibitor in your lysis buffer and other relevant steps.[2][3][4] |
| Inefficient Cell Lysis | - Ensure complete cell lysis to release RNA and inactivate endogenous RNases. - Use a sufficient volume of lysis buffer for the amount of starting material.[5] - For tissues, ensure thorough homogenization.[6] |
| Suboptimal Storage of Labeled Cells/Tissues | - Process cells or tissues immediately after harvesting. - If immediate processing is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C.[1][6] - For tissues, consider using a tissue stabilization solution.[5] |
| Harsh Chemical Treatments | - While information on N3-Am-Ψ stability is limited, be mindful that harsh chemical conditions (e.g., high temperatures, extreme pH) during downstream processing could potentially affect both the incorporated label and the RNA backbone. |
Problem 2: Partial RNA Degradation (Smearing on Gel)
| Potential Cause | Recommended Solution |
| Low-Level RNase Contamination | - Even small amounts of RNases can cause partial degradation. Re-evaluate all reagents and handling steps for potential sources of contamination.[3][4] |
| Carryover of Contaminants During RNA Extraction | - Ensure complete removal of phenol, guanidinium (B1211019) salts, and ethanol (B145695) during RNA purification, as these can interfere with downstream applications and potentially contribute to RNA instability.[5][6] |
| Freeze-Thaw Cycles | - Avoid repeated freezing and thawing of RNA samples. Aliquot RNA into smaller volumes for storage.[2][7] |
| Cytotoxicity of N3-Am-Ψ | - High concentrations of modified nucleosides can be toxic to cells, leading to apoptosis and RNA degradation. Perform a dose-response curve to determine the optimal, non-toxic concentration of N3-Am-Ψ for your cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during labeling experiments?
A1: The most common cause of RNA degradation is contamination with ribonucleases (RNases).[1] These enzymes are ubiquitous in the environment and can be introduced from skin, dust, and non-certified labware.[3] Endogenous RNases released during cell lysis are also a major concern.[5]
Q2: How can I inactivate RNases in my samples?
A2: RNases can be inactivated by using strong denaturants like those found in TRIzol or guanidine-based lysis buffers.[6] Additionally, commercially available RNase inhibitors can be added to your reactions to block the activity of any contaminating RNases.[2][3][4]
Q3: Is this compound itself stable?
Q4: Can the incorporation of N3-Am-Ψ into RNA make it more susceptible to degradation?
A4: The incorporation of modified nucleosides can, in some cases, interfere with RNA processing and metabolism.[4] While there is no specific data on N3-Am-Ψ, it is a possibility. Careful optimization of labeling time and concentration is crucial to minimize any potential perturbations to normal RNA biology.
Q5: How do I assess the integrity of my RNA after N3-Am-Ψ labeling?
A5: RNA integrity should be assessed using denaturing gel electrophoresis or an automated electrophoresis system like the Agilent Bioanalyzer. Intact total RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for mammalian cells). Degraded RNA will appear as a smear towards the bottom of the gel. The RNA Integrity Number (RIN) provided by automated systems is a quantitative measure of RNA quality.[10]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Minimal Cytotoxicity
This protocol is a generalized procedure based on methods for other modified nucleosides and should be optimized for your specific cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for 70-80% confluency after 24 hours.
-
N3-Am-Ψ Treatment: Prepare a range of N3-Am-Ψ concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM, 500 µM) in your standard cell culture medium.
-
Incubation: Replace the existing medium with the N3-Am-Ψ-containing medium and incubate for your intended labeling period (e.g., 4, 8, 12, or 24 hours).
-
Cell Viability Assay: After incubation, perform a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the percentage of viable cells at each concentration.
-
Analysis: Plot cell viability against N3-Am-Ψ concentration to determine the highest concentration that does not significantly impact cell viability. This will be your optimal working concentration for subsequent labeling experiments.
Protocol 2: this compound Labeling and RNA Extraction
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing the optimized concentration of N3-Am-Ψ and incubate for the desired labeling time.
-
Cell Harvest: After incubation, wash the cells with ice-cold, RNase-free PBS.
-
Cell Lysis: Immediately lyse the cells using a guanidinium thiocyanate-phenol-chloroform-based reagent (e.g., TRIzol) to inactivate RNases.[6]
-
RNA Isolation: Proceed with the RNA isolation protocol according to the manufacturer's instructions. This typically involves phase separation, precipitation of RNA with isopropanol, and washing with ethanol.
-
RNA Resuspension and Storage: Resuspend the purified RNA pellet in RNase-free water. Store the RNA at -80°C.[1]
Visualizations
Caption: Experimental workflow for this compound labeling and quality control.
Caption: Troubleshooting logic for addressing RNA degradation during N3-Am-Ψ labeling.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA integrity and quantification [gene-quantification.de]
- 4. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative modeling of mRNA degradation reveals tempo-dependent mRNA clearance in early embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiling of RNA Degradation for Estimation of Post Morterm Interval - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N3-Aminopseudouridine Detection by Reverse Transcription
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the detection of N3-aminopseudouridine (N3-AmU) in RNA templates during reverse transcription (RT). The presence of this modified nucleoside can lead to specific and predictable issues in standard RT-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N3-AmU)?
A1: this compound is a modified analog of the nucleoside pseudouridine (B1679824). It contains an amine (-NH2) group at the N3 position of the uracil (B121893) base. Its chemical formula is C9H13N3O6.[1]
Q2: How is N3-AmU expected to affect reverse transcription?
A2: The presence of a modification at the N3 position of pseudouridine, such as the amine group in N3-AmU, is expected to block the progression of reverse transcriptase (RT) enzymes. This is analogous to the well-documented effect of CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide) modification of pseudouridine, where the bulky adduct at the N3 position serves as a barrier to the enzyme.[2][3][4][5][6] This stalling of the reverse transcriptase typically occurs one nucleotide 3' to the modified base.[5]
Q3: Why does N3-AmU cause reverse transcriptase to stall?
A3: The N3 position of pseudouridine is located on the Watson-Crick face of the nucleobase. Modification at this position with a group like an amine introduces steric hindrance, preventing the reverse transcriptase from correctly reading the base and incorporating the corresponding deoxyribonucleotide. This leads to the termination of the cDNA synthesis at that specific site.
Q4: Can I use any reverse transcriptase for detecting N3-AmU?
A4: While many reverse transcriptases will be affected by N3-AmU, their processivity and tendency to stall can vary. Non-processive reverse transcriptases, such as Avian Myeloblastosis Virus (AMV) reverse transcriptase, have been shown to be effectively blocked by N3-modified pseudouridines and are therefore a good choice for detection methods that rely on RT stalling.[2] More processive enzymes, like some engineered M-MLV variants, might show a higher degree of read-through, which could be advantageous for other applications but less so for stall-based detection.
Q5: Besides stalling, can N3-AmU cause other artifacts during reverse transcription?
A5: While stalling is the primary expected outcome, it is possible that some reverse transcriptases might misincorporate a nucleotide opposite N3-AmU, albeit at a likely lower frequency than stalling. The fidelity of reverse transcriptases can be influenced by the presence of modified bases.[7] Additionally, strong secondary structures in the RNA template can also cause RT pausing or stalling, which needs to be differentiated from the stalls caused by N3-AmU.[8]
Troubleshooting Guide
This guide addresses common issues encountered when performing reverse transcription on RNA containing this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No cDNA product or very low yield | High density of N3-AmU modifications: Multiple modifications in close proximity can prevent the synthesis of any detectable cDNA fragments. | - Design primers to amplify shorter regions between suspected modification sites.- If possible, use a lower concentration of N3-AmU during RNA synthesis or labeling. |
| Inhibition of reverse transcriptase: Components from the RNA preparation or modification reaction may be inhibiting the RT enzyme. | - Purify the RNA template thoroughly after any enzymatic or chemical modification steps.- Include appropriate controls (e.g., an unmodified RNA template) to ensure the RT reaction components are active. | |
| Suboptimal RT reaction conditions: Incorrect primer annealing temperature, insufficient enzyme concentration, or inappropriate buffer composition can lead to reaction failure. | - Optimize the annealing temperature for your specific primers.- Titrate the amount of reverse transcriptase.- Ensure all reaction components are at their recommended concentrations. | |
| Multiple unexpected bands on a gel | RNA degradation: The RNA template may be fragmented, leading to multiple truncated cDNA products. | - Handle RNA in an RNase-free environment.- Assess RNA integrity on a denaturing gel before starting the RT reaction. |
| Non-specific primer binding: Primers may be annealing to off-target sites on the RNA template. | - Increase the annealing temperature during the reverse transcription step.- Redesign primers to have higher specificity. | |
| Secondary structure-induced stalls: Strong hairpins or other secondary structures in the RNA can cause the reverse transcriptase to pause or dissociate. | - Perform the reverse transcription at a higher temperature using a thermostable reverse transcriptase.- Include additives in the RT reaction that can help resolve secondary structures, such as betaine (B1666868) or DMSO. | |
| Full-length product observed, but expecting a stall | Low incorporation of N3-AmU: The RNA may not contain the modified base at the expected position. | - Verify the incorporation of N3-AmU using an orthogonal method, such as mass spectrometry.- Optimize the conditions for RNA modification to ensure efficient incorporation. |
| High processivity of the reverse transcriptase: The chosen RT enzyme may be able to read through the N3-AmU modification. | - Switch to a less processive reverse transcriptase, such as AMV RT, which is more sensitive to modifications that cause stalling. | |
| Difficulty in quantifying the level of modification | Variability in RT efficiency: The efficiency of stalling can be influenced by sequence context and the specific reverse transcriptase used. | - For quantitative analysis, it is crucial to run a control reaction with an unmodified RNA of the same sequence to distinguish between modification-induced stalls and other sources of RT pausing.[9]- Methods like CMC-RT and ligation-assisted PCR (CLAP) can be adapted to provide semi-quantitative data by comparing the abundance of the stalled product to a read-through product.[3][10] |
Experimental Protocols & Workflows
General Workflow for this compound Detection by Primer Extension
The following diagram outlines the key steps in detecting N3-AmU in an RNA template using a primer extension assay, which relies on the stalling of reverse transcriptase.
Caption: Workflow for detecting N3-AmU via primer extension.
Logical Troubleshooting Flowchart
This diagram provides a logical sequence for troubleshooting common issues during the detection of N3-AmU.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudouridine RNA modification detection and quantification by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptome-Wide Mapping of Pseudouridines: Pseudouridine Synthases Modify Specific mRNAs in S. cerevisiae | PLOS One [journals.plos.org]
- 5. Pseudouridines have context-dependent mutation and stop rates in high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bioinformatics Pipelines for N3-Aminopseudouridine (N3-ψ) Sequencing Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-Aminopseudouridine (N3-ψ) sequencing data. The information provided is tailored to address specific issues that may arise during experimental workflows and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound (N3-ψ) sequencing?
This compound (N3-ψ) is an analog of pseudouridine (B1679824) (ψ) that can be metabolically incorporated into RNA. The primary challenge in sequencing N3-ψ, much like ψ, is that it is read as uridine (B1682114) (U) by reverse transcriptase. Therefore, chemical modification methods are employed to introduce a unique signature at the N3-ψ site that can be identified by next-generation sequencing (NGS). These methods typically exploit the reactivity of the N3 position in aminopseudouridine, which is distinct from the N1-imino group of pseudouridine and the N3-imino group of uridine.
Q2: What are the common chemical modification strategies for detecting pseudouridine and their relevance to N3-ψ?
Several chemical treatment methods have been developed for pseudouridine that could be adapted for N3-ψ. These methods create specific, identifiable changes in the RNA sequence at the modification site.
-
Bisulfite-Induced Deletion Sequencing (BID-seq): This method uses a bisulfite-mediated reaction that converts pseudouridine into an adduct, leading to a deletion signature during reverse transcription.[1][2] This approach is quantitative and can be performed with low RNA input.[2]
-
2-bromoacrylamide-assisted cyclization sequencing (BACS): BACS chemistry induces a Ψ-to-C transition, providing a distinct mutation signature instead of a deletion.[3][4] This method offers high accuracy in quantifying modification levels.[3]
-
Hydrazine/Aniline Treatment (HydraPsiSeq): This method is based on the principle of protecting pseudouridine from random RNA cleavage by hydrazine/aniline treatment.[5][6]
For N3-ψ, the choice of method would depend on the specific reactivity of the N3-amino group to these chemical treatments. It is crucial to optimize the chosen chemical modification protocol specifically for N3-ψ to ensure efficient and specific labeling.
Q3: What are the key quality control (QC) metrics to check for N3-ψ sequencing data?
Standard NGS QC metrics should be assessed, along with metrics specific to modified base sequencing.
| QC Stage | Metric | Description | Recommended Tool(s) | Acceptable Thresholds |
| Raw Reads | Per Base Sequence Quality (Phred Score) | Indicates the probability of an incorrect base call at each position. | FastQC[7] | >Q30 for the majority of reads.[8] |
| Per Base Sequence Content | Shows the proportion of each base at each position. Deviations can indicate sequencing bias or adapter contamination. | FastQC[8] | Should be relatively uniform for random libraries. | |
| Adapter Content | Percentage of reads containing adapter sequences. | FastQC, Cutadapt | Should be minimal after trimming. | |
| Alignment | Mapping Rate | Percentage of reads that align to the reference genome/transcriptome. | STAR, HISAT2, BWA | >80% is generally considered good. |
| Uniquely Mapped Reads | Percentage of reads that map to a single location in the reference. | STAR, HISAT2, BWA | High percentage is desirable for accurate quantification. | |
| Modification Calling | Conversion/Deletion Rate (at non-modified sites) | The rate of the expected signature (e.g., deletion for BID-seq) at known unmodified uridine sites. | Custom Scripts | Should be very low, indicating the specificity of the chemical reaction. |
| Conversion/Deletion Rate (at known modified sites) | The rate of the expected signature at known or spike-in control N3-ψ sites. | Custom Scripts | Should be high, indicating the efficiency of the chemical reaction and pipeline detection. |
Troubleshooting Guides
Issue 1: Low yield of N3-ψ modified reads after sequencing.
Possible Causes:
-
Inefficient metabolic labeling: The concentration of this compound in the cell culture medium may be too low, or the incubation time may be insufficient for incorporation into RNA.
-
Inefficient chemical modification: The chemical reaction to induce a signature at the N3-ψ site may not be optimal.
-
RNA degradation: RNA samples may have been degraded during extraction or library preparation.
-
Library preparation issues: Problems during reverse transcription, adapter ligation, or PCR amplification can lead to low library yield.
Troubleshooting Steps:
-
Optimize N3-ψ labeling: Titrate the concentration of this compound and optimize the labeling time in your cell culture system.
-
Optimize chemical modification: Adjust reaction conditions such as temperature, pH, and incubation time for the chemical modification step.
-
Assess RNA integrity: Check the RNA Integrity Number (RIN) of your RNA samples using a Bioanalyzer. A RIN value > 7 is generally recommended.[8]
-
QC library preparation steps: Use a Bioanalyzer to check the size distribution and concentration of your library at different stages.
Issue 2: High background of false-positive N3-ψ calls.
Possible Causes:
-
Non-specific chemical modification: The chemical treatment may be reacting with unmodified uridines or other bases.
-
Sequencing errors: A high sequencing error rate can be misinterpreted as modification signatures.
-
Alignment artifacts: Incorrect alignment of reads, especially around repetitive regions, can lead to false-positive calls.
-
Inadequate filtering criteria: The thresholds used to call a site as modified may be too lenient.
Troubleshooting Steps:
-
Include a negative control: Sequence a sample that has not been treated with this compound but has undergone the same chemical modification and sequencing pipeline. This will help to identify background noise.
-
Use spike-in controls: Include synthetic RNA oligonucleotides with and without N3-ψ at known positions to assess the specificity and sensitivity of your workflow.
-
Check raw read quality: Use FastQC to assess the quality of your sequencing data. Trim low-quality bases and adapters.[7]
-
Refine alignment parameters: Use stringent alignment parameters to minimize mismapping. Consider using a splice-aware aligner for RNA-seq data.
-
Optimize filtering parameters: Adjust the p-value and read coverage thresholds for calling modified sites based on your control data.
Issue 3: Inconsistent results between biological replicates.
Possible Causes:
-
Biological variability: Natural variation between samples.
-
Technical variability: Inconsistencies in cell culture, RNA extraction, library preparation, or sequencing.
-
Batch effects: Systematic differences between batches of samples processed at different times.
Troubleshooting Steps:
-
Increase the number of replicates: Using more biological replicates will increase the statistical power to detect true differences.
-
Standardize protocols: Ensure that all experimental procedures are performed consistently across all samples.
-
Randomize sample processing: If possible, randomize the order of sample processing to minimize batch effects.
-
Perform differential modification analysis: Use statistical methods to identify sites that are consistently modified across replicates in one condition compared to another.
Experimental Protocols
General Library Preparation Workflow for N3-ψ Sequencing
This protocol provides a general framework. Specific details will need to be optimized based on the chosen chemical modification method and sequencing platform.
-
Metabolic Labeling of RNA: Culture cells in the presence of this compound for a specified period to allow for its incorporation into newly synthesized RNA.
-
RNA Extraction: Isolate total RNA from the cells using a standard protocol (e.g., TRIzol extraction). Ensure the RNA is of high quality.[9]
-
Poly(A) Selection (for mRNA): Enrich for mRNA using oligo(dT) magnetic beads.
-
Chemical Modification: Treat the RNA with the chosen chemical (e.g., bisulfite for BID-seq like signature) to induce a specific change at N3-ψ sites.
-
RNA Fragmentation: Fragment the RNA to the desired size for the sequencing platform.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. For some protocols, dUTP is incorporated in this step to achieve strand-specificity.[9]
-
End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to generate enough material for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and check its size distribution using a Bioanalyzer.
Mandatory Visualizations
Bioinformatics Pipeline for N3-ψ Sequencing Data
Caption: Bioinformatics workflow for this compound sequencing data analysis.
Troubleshooting Logic for Low N3-ψ Signal
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Quantitative sequencing using BID-seq uncovers abundant pseudouridines in mammalian mRNA at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute quantitative and base-resolution sequencing reveals comprehensive landscape of pseudouridine across the human transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute quantitative and base-resolution sequencing reveals comprehensive landscape of pseudouridine across the human transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Data Analysis Pipeline for Detection and Quantification of Pseudouridine (ψ) in RNA by HydraPsiSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Data Analysis Pipeline for Detection and Quantification of Pseudouridine (ψ) in RNA by HydraPsiSeq | Springer Nature Experiments [experiments.springernature.com]
- 7. frontlinegenomics.com [frontlinegenomics.com]
- 8. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]
- 9. A strand-specific library preparation protocol for RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N3-Aminopseudouridine (N3-Ψ) Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during N3-Aminopseudouridine (N3-Ψ) labeling experiments. Our goal is to help you minimize off-target effects and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N3-Ψ) and how is it used for RNA labeling?
This compound (N3-Ψ) is a modified nucleoside analog of pseudouridine (B1679824) that contains an azide (B81097) (N3) group. It is used for metabolic labeling of newly synthesized RNA in cells. Once introduced to cells, N3-Ψ is incorporated into nascent RNA transcripts by RNA polymerases. The azide group serves as a bioorthogonal handle, allowing for the specific attachment of reporter molecules, such as fluorophores or biotin, via click chemistry. This enables the visualization, purification, and analysis of newly transcribed RNA.
Q2: What are the potential off-target effects of N3-Ψ labeling?
Potential off-target effects of N3-Ψ labeling can be categorized as follows:
-
Misincorporation: RNA polymerases may incorporate N3-Ψ at sites where uridine (B1682114) or other nucleotides are intended, potentially altering the RNA sequence and function. Studies have shown that pseudouridine itself can increase the error rate of T7 RNA polymerase.
-
Cellular Toxicity: High concentrations of N3-Ψ or prolonged exposure can be toxic to cells. This can manifest as reduced cell viability, altered morphology, or activation of stress responses.
-
Inhibition of rRNA Synthesis and Processing: Similar to other uridine analogs like 4-thiouridine (B1664626) (4sU) and 5-fluorouridine (B13573) (5-FU), N3-Ψ may interfere with the synthesis and maturation of ribosomal RNA (rRNA). This can lead to a reduction in mature rRNA levels and accumulation of precursor rRNAs.
-
Induction of Nucleolar Stress: The disruption of ribosome biogenesis can trigger a cellular stress response known as nucleolar stress. This involves the release of nucleolar proteins into the nucleoplasm, leading to the activation of signaling pathways that can result in cell cycle arrest or apoptosis.
Q3: How can I validate the on-target incorporation of N3-Ψ into my RNA of interest?
Mass spectrometry is a powerful technique for validating the incorporation of N3-Ψ. You can digest the labeled RNA into smaller fragments or single nucleosides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of N3-Ψ can be confirmed by detecting its specific mass. Quantitative mass spectrometry methods can also determine the efficiency of incorporation.
Q4: What are the key considerations for the click chemistry reaction following N3-Ψ labeling?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction used to attach reporter molecules to the azide group of incorporated N3-Ψ. Key considerations include:
-
Copper Catalyst: Copper(I) is toxic to cells, so for in vivo labeling, it's crucial to use a biocompatible copper source or a copper-free click chemistry method.
-
Ligands: Ligands such as THPTA can stabilize the copper(I) catalyst and improve reaction efficiency in aqueous environments.
-
Reaction Conditions: The reaction should be performed under conditions that do not degrade the RNA. This typically involves using a buffered aqueous solution at room temperature.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency or Low Signal
| Potential Cause | Troubleshooting Step |
| Insufficient N3-Ψ uptake by cells. | Optimize the concentration of N3-Ψ and the labeling duration. Ensure cells are healthy and in the exponential growth phase. |
| Low transcription rate of the gene of interest. | Use a stronger promoter or induce gene expression if possible. |
| Inefficient click chemistry reaction. | Optimize the concentrations of the copper catalyst, ligand, and reporter molecule. Ensure all reagents are fresh and properly stored. Consider using a copper-free click chemistry method if copper toxicity is a concern. |
| Degradation of RNA during the labeling or purification process. | Use RNase-free reagents and techniques. Include an RNase inhibitor in your buffers. |
Issue 2: High Background or Non-Specific Signal
| Potential Cause | Troubleshooting Step |
| Non-specific binding of the reporter molecule. | Increase the stringency of the washing steps after the click chemistry reaction. Include blocking agents in your buffers. |
| Residual, unreacted reporter molecule. | Purify the labeled RNA thoroughly after the click chemistry reaction using methods like ethanol (B145695) precipitation or size-exclusion chromatography. |
| Autofluorescence of cells or tissues. | Use a reporter molecule with an emission wavelength that is distinct from the autofluorescence spectrum. Use appropriate controls (unlabeled cells) to subtract background fluorescence. |
Issue 3: Cellular Toxicity or Altered Phenotype
| Potential Cause | Troubleshooting Step |
| High concentration of N3-Ψ. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of N3-Ψ for your cell type. |
| Prolonged exposure to N3-Ψ. | Reduce the labeling duration. A shorter pulse of N3-Ψ may be sufficient to label newly synthesized RNA without causing significant toxicity. |
| Copper toxicity from the click chemistry reaction (for in vivo labeling). | Use a biocompatible copper source with a stabilizing ligand or switch to a copper-free click chemistry method, such as strain-promoted azide-alkyne cycloaddition (SPAAC). |
Quantitative Data Summary
While direct quantitative comparisons of off-target effects for N3-Ψ are limited in the literature, data from related uridine analogs can provide valuable insights.
Table 1: Comparison of Potential Off-Target Effects of Uridine Analogs
| Uridine Analog | Reported Off-Target Effects | Concentration/Conditions | Cell Type | Reference |
| 4-thiouridine (4sU) | Inhibition of 47S rRNA production by ~75% and processing by ~60% | 100 µM for 6 hours | U2OS cells | [1] |
| 5-fluorouridine (5-FU) | Primarily impairs rRNA processing | Not specified | Novikoff hepatoma cells | [2] |
| Pseudouridine (Ψ) | Increased error rate of T7 RNA polymerase | Not specified | In vitro | [3] |
Experimental Protocols
Protocol 1: Minimizing Off-Target Effects During N3-Ψ Labeling
-
Optimization of N3-Ψ Concentration and Labeling Time:
-
Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.
-
Prepare a range of N3-Ψ concentrations in pre-warmed complete cell culture medium.
-
Incubate cells with different concentrations of N3-Ψ for varying durations (e.g., 1, 4, 8, 12, 24 hours).
-
Assess cell viability using a standard assay (e.g., MTT or Trypan Blue exclusion).
-
Determine the highest concentration and longest duration of N3-Ψ treatment that does not significantly impact cell viability. Use these optimized conditions for subsequent experiments.
-
-
Validation of On-Target Incorporation by Mass Spectrometry:
-
Extract total RNA from cells labeled with the optimized N3-Ψ concentration and duration.
-
Digest a portion of the RNA into single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Analyze the nucleoside digest by LC-MS/MS to confirm the presence of N3-Ψ.
-
To quantify incorporation, you can use a stable isotope-labeled internal standard of N3-Ψ.
-
-
Assessment of rRNA Processing:
-
Extract total RNA from control (unlabeled) and N3-Ψ-labeled cells.
-
Perform Northern blotting or quantitative RT-PCR (qRT-PCR) using probes or primers specific for precursor and mature rRNA species.
-
Compare the levels of precursor and mature rRNAs between the control and labeled samples to assess any inhibition of rRNA processing.
-
Protocol 2: Click Chemistry Reaction for Biotinylation of N3-Ψ Labeled RNA
-
Prepare the following stock solutions:
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne) in DMSO.
-
Copper(II) sulfate (B86663) (CuSO4) in nuclease-free water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand in nuclease-free water.
-
Sodium ascorbate (B8700270) in nuclease-free water (prepare fresh).
-
-
In a microcentrifuge tube, combine the following in order:
-
N3-Ψ labeled RNA (up to 10 µg) in nuclease-free water.
-
Biotin-alkyne.
-
THPTA ligand.
-
CuSO4.
-
-
Vortex briefly to mix.
-
Add freshly prepared sodium ascorbate to initiate the reaction.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the biotinylated RNA by ethanol precipitation or using an RNA purification kit to remove unreacted reagents.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Nucleolar stress signaling pathway induced by N3-Ψ.
References
Technical Support Center: Improving the Efficiency of N3-Aminopseudouridine Chemical Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical derivatization of N3-Aminopseudouridine (N3-Am-Ψ). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the chemical derivatization of this compound?
A1: The most prevalent and efficient method for derivatizing this compound is through the reaction of its primary amino group at the N3 position with an amine-reactive chemical moiety. N-hydroxysuccinimide (NHS) esters are the most commonly used reagents for this purpose, forming a stable amide bond with the amino group. This approach is widely used for attaching a variety of labels, such as fluorophores, biotin, or other functional tags.
Q2: What are the critical parameters to control for a successful derivatization reaction?
A2: The success of the derivatization reaction hinges on several key parameters:
-
pH: The reaction is highly pH-dependent. A pH range of 8.0-9.0 is generally optimal to ensure the primary amine is deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.
-
Reagent Concentration: A molar excess of the derivatizing agent (e.g., NHS ester) is typically used to drive the reaction to completion.
-
Solvent: this compound is typically dissolved in an aqueous buffer. The NHS ester is often dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.
-
Temperature and Reaction Time: Most reactions are carried out at room temperature for 1-2 hours. However, optimization of both temperature and time may be necessary depending on the specific reagents used.
-
Purity of Reagents: The purity of this compound and the derivatizing agent is crucial. Impurities can lead to side reactions and low yields.
Q3: How can I purify the derivatized this compound?
A3: Purification is essential to remove unreacted starting materials and byproducts. Common purification methods include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating the derivatized product from unreacted this compound and the hydrolyzed derivatizing agent.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for a rapid cleanup, particularly for removing excess reagents.
-
Precipitation: In some cases, the derivatized product can be precipitated out of the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Derivatization Efficiency | 1. Incorrect pH: The amino group may be protonated (too low pH) or the NHS ester may have hydrolyzed (too high pH). 2. Inactive NHS Ester: The NHS ester may have hydrolyzed due to moisture. 3. Insufficient Reagent: The molar ratio of the NHS ester to this compound may be too low. 4. Presence of Primary Amines in Buffer: Buffers like Tris contain primary amines that compete with the reaction. | 1. Optimize pH: Ensure the reaction buffer is between pH 8.0 and 9.0. Use a freshly prepared buffer. 2. Use Fresh Reagent: Use a fresh vial of the NHS ester and dissolve it in anhydrous DMSO or DMF immediately before use. 3. Increase Molar Excess: Increase the molar excess of the NHS ester (e.g., from 5-fold to 10-fold or higher). 4. Use Amine-Free Buffer: Use buffers such as sodium bicarbonate or sodium borate. |
| Multiple Products Observed in Analysis (e.g., HPLC, Mass Spectrometry) | 1. Side Reactions: The derivatizing agent may be reacting with other parts of the this compound molecule, although this is less likely with amine-specific reagents. 2. Degradation: The this compound or the derivatized product may be degrading during the reaction or workup. 3. Impure Starting Material: The initial this compound sample may contain impurities. | 1. Optimize Reaction Conditions: Try milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. Ensure Stability: Check the stability of your compound under the reaction conditions. Consider performing the reaction on ice. 3. Purify Starting Material: Ensure the purity of the this compound before the reaction. |
| Difficulty in Purifying the Product | 1. Similar Properties of Reactants and Products: The derivatized product may have similar solubility or chromatographic behavior to the starting material. 2. Product Instability: The product may be degrading during purification. | 1. Optimize Purification Method: For HPLC, adjust the gradient, mobile phase composition, or column chemistry. For SPE, screen different cartridge types. 2. Handle with Care: Perform purification steps quickly and at low temperatures if the product is suspected to be unstable. |
Data Presentation
Table 1: Recommended Starting Conditions for NHS Ester Derivatization of this compound
| Parameter | Recommended Value | Range for Optimization |
| pH | 8.5 | 8.0 - 9.0 |
| Buffer | 0.1 M Sodium Bicarbonate | 0.05 - 0.2 M |
| N3-Am-Ψ Concentration | 10 mM | 1 - 50 mM |
| NHS Ester Molar Excess | 10-fold | 5 to 20-fold |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C to 37°C |
| Reaction Time | 2 hours | 1 - 4 hours |
| Solvent for NHS Ester | Anhydrous DMSO | Anhydrous DMF |
Table 2: Example HPLC Gradient for Purification
| Time (minutes) | % Solvent A (e.g., 0.1% TFA in Water) | % Solvent B (e.g., Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Note: This is a generic gradient and must be optimized for the specific derivative.
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of this compound with an NHS Ester
This protocol provides a starting point for the derivatization of this compound with a fluorescent dye NHS ester.
Materials:
-
This compound
-
Fluorescent Dye NHS Ester (e.g., FITC-NHS, Cy5-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5), freshly prepared
-
Nuclease-free water
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mM.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO to a concentration that will allow for a 10-fold molar excess when added to the this compound solution.
-
Reaction: Add the NHS ester solution to the this compound solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to consume the excess NHS ester.
-
Purification: Purify the reaction mixture using reverse-phase HPLC to separate the labeled product from unreacted starting materials and byproducts.
-
Analysis: Analyze the purified product using techniques such as mass spectrometry and UV/Vis spectroscopy to confirm the identity and purity of the derivatized this compound.
Mandatory Visualization
Validation & Comparative
A Comparative Guide to Nascent RNA Labeling: 5-Ethynyluridine (5-EU) and the Elusive N3-Aminopseudouridine
For researchers, scientists, and drug development professionals, the ability to specifically label and isolate newly transcribed RNA is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs that can be subsequently detected via bioorthogonal chemistry has become a cornerstone of such studies. 5-Ethynyluridine (B57126) (5-EU) is a widely adopted reagent for this purpose. This guide provides a detailed comparison of 5-EU to the lesser-known N3-Aminopseudouridine, offering insights into their mechanisms, performance, and experimental protocols.
While 5-ethynyluridine (5-EU) is a well-documented and widely used tool for metabolic RNA labeling, a comprehensive search of scientific literature and commercial resources reveals a significant lack of available information and experimental data regarding the use of this compound for the same application. Although N3-substituted uridine (B1682114) derivatives are explored in medicinal chemistry, their utility as a bioorthogonal handle for nascent RNA capture is not established. Consequently, this guide will provide a thorough overview of the established 5-EU labeling workflow and, where possible, draw theoretical comparisons to a hypothetical this compound-based method.
Principle of Metabolic RNA Labeling
Metabolic RNA labeling involves the introduction of a modified nucleoside analog to cells or organisms. This analog is taken up by the cellular machinery and incorporated into newly synthesized RNA transcripts in place of its natural counterpart. The modification on the nucleoside contains a bioorthogonal chemical handle—a functional group that is inert to biological processes but can be specifically reacted with a complementary probe for detection or enrichment.
5-Ethynyluridine (5-EU): A Proven Tool for Nascent RNA Analysis
5-Ethynyluridine (5-EU) is a cell-permeable analog of uridine that contains a terminal alkyne group.[1][2] This alkyne serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly specific and efficient bioorthogonal reaction.[2] This allows for the covalent attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification of the labeled RNA.
Performance Characteristics of 5-EU Labeling
| Feature | Performance of 5-Ethynyluridine (5-EU) |
| Labeling Efficiency | Generally high, with efficient incorporation into RNA of various types (mRNA, rRNA, etc.).[3] |
| Specificity | Primarily incorporates into RNA. However, some studies have reported incorporation into DNA in certain organisms, which necessitates careful validation. |
| Toxicity | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure. Optimization of concentration and labeling time is crucial. |
| Detection | Readily detected via copper(I)-catalyzed or strain-promoted click chemistry with a wide range of azide-functionalized probes (e.g., fluorescent dyes, biotin). |
| Applications | Widely used for nascent RNA imaging, transcriptome-wide analysis of RNA synthesis and decay, and studies of RNA processing.[1][3] |
This compound: A Hypothesized Alternative
Information regarding this compound for metabolic RNA labeling is not available in the scientific literature. However, we can speculate on its potential mechanism and characteristics based on its name. "Pseudouridine" is an isomer of uridine, and the "N3-Amino" suggests an amino group at the N3 position of the pseudouridine (B1679824) base. This primary amine could potentially serve as a bioorthogonal handle for ligation with specific probes, for instance, those containing an N-hydroxysuccinimide (NHS) ester.
Without experimental data, a direct comparison of performance is impossible. Key questions that would need to be addressed for this compound include its cell permeability, its recognition and incorporation by RNA polymerases, the efficiency and specificity of the ligation chemistry for its detection, and its potential effects on RNA structure and function, as well as any associated cytotoxicity.
Experimental Workflows and Protocols
5-Ethynyluridine (5-EU) Labeling and Detection Workflow
The following diagram illustrates the general workflow for metabolic labeling of nascent RNA with 5-EU followed by detection.
Detailed Experimental Protocol for 5-EU Labeling of Nascent RNA in Cultured Cells
This protocol provides a general guideline for labeling nascent RNA in mammalian cells with 5-EU, followed by biotinylation via click chemistry for subsequent enrichment.
Materials:
-
5-Ethynyluridine (5-EU)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
Click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and an azide-biotin conjugate)
-
Streptavidin-coated magnetic beads
-
RNase-free water, tubes, and tips
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
5-EU Labeling: Prepare a stock solution of 5-EU in DMSO. Dilute the 5-EU stock in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 mM). Remove the old medium from the cells and replace it with the 5-EU-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 45 minutes for short-term labeling of nascent transcripts).
-
Cell Harvest and RNA Isolation: After incubation, wash the cells with PBS and harvest them. Proceed with total RNA isolation using a standard kit-based or other preferred method.
-
Click Reaction (Biotinylation):
-
In an RNase-free tube, combine the isolated total RNA, azide-biotin, copper(II) sulfate, and a reducing agent in a reaction buffer.
-
Incubate the reaction at room temperature, protected from light, for approximately 30 minutes.
-
-
Purification of Biotinylated RNA: Purify the biotinylated RNA from the click reaction components using an RNA cleanup kit or ethanol (B145695) precipitation.
-
Enrichment of Labeled RNA:
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Add the purified, biotinylated RNA to the beads and incubate at room temperature with rotation to allow for binding.
-
Use a magnetic stand to capture the beads and wash them several times to remove unlabeled RNA.
-
Elute the captured, EU-labeled RNA from the beads.
-
-
Downstream Applications: The enriched nascent RNA is now ready for downstream analyses such as RT-qPCR, microarray analysis, or next-generation sequencing.
Conclusion
5-Ethynyluridine (5-EU) stands as a robust and well-validated tool for the metabolic labeling and subsequent analysis of nascent RNA. Its mechanism of action and the associated bioorthogonal click chemistry are well-understood, with established protocols available for a variety of applications. While the concept of an this compound-based labeling method is intriguing, the current lack of scientific data precludes its practical consideration and comparison with 5-EU. Researchers seeking to investigate the dynamics of RNA transcription are therefore advised to utilize the established 5-EU labeling methodology, while keeping in mind the importance of optimizing experimental conditions to minimize potential cytotoxicity and off-target effects. Future developments may introduce novel labeling reagents, but for now, 5-EU remains a gold standard in the field.
References
A Comparative Guide to the Validation of N3-Aminopseudouridine Incorporation by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with alternative methods for the validation of N3-aminopseudouridine (3Ampsi) incorporation into RNA. Due to the novelty of this compound, direct comparative experimental data is limited. Therefore, this guide leverages data from analogous modified nucleosides and established analytical principles to provide a robust framework for researchers.
Comparison of Analytical Methods for Modified Nucleoside Detection
The selection of an appropriate analytical technique is critical for the accurate detection and quantification of modified nucleosides within RNA molecules. While LC-MS/MS is considered the gold standard for its sensitivity and specificity, other methods offer distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Quantitative |
| LC-MS/MS | Separation of nucleosides by liquid chromatography followed by mass-based detection and fragmentation analysis. | High sensitivity and specificity. Provides absolute quantification with the use of stable isotope-labeled internal standards. Can identify unknown modifications. | Requires expensive instrumentation and expertise. Sample preparation can be complex.[1] | Picogram to femtogram[1] | Yes |
| Next-Generation Sequencing (NGS)-based methods | Sequencing of RNA or cDNA libraries to identify modification sites, often relying on modification-induced mutations or reverse transcriptase stops. | High throughput and transcriptome-wide analysis. Provides sequence context of the modification. | Indirect detection method. Prone to false positives and requires orthogonal validation.[1] Quantification can be challenging. | Varies by method | Semi-quantitative |
| 2D-Thin Layer Chromatography (2D-TLC) | Separation of radiolabeled nucleotides in two dimensions based on their physicochemical properties. | Relatively inexpensive. Good for qualitative analysis of known modifications. | Requires radioactive labeling. Low resolution and throughput. Not easily quantifiable. | Nanogram range | No |
| Dot Blot/ELISA | Use of specific antibodies to detect the modified nucleoside. | Simple, fast, and cost-effective for known modifications. | Limited sensitivity and specificity. Cross-reactivity can be an issue.[1] Availability of specific antibodies for novel modifications is a major limitation. | Picogram to nanogram | Semi-quantitative |
| RNase H-based Approaches | Site-specific cleavage of RNA using RNase H guided by a DNA probe, followed by analysis of the cleavage products. | Allows for the analysis of modifications in a specific sequence context. | Requires knowledge of the RNA sequence. Not suitable for all types of modifications. | Varies by detection method | Yes |
Experimental Protocols
Protocol 1: Incorporation of this compound into RNA via In Vitro Transcription
This protocol outlines the synthesis of RNA containing this compound using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, GTP, CTP solution (100 mM each)
-
UTP solution (100 mM)
-
This compound-5'-triphosphate (3Ampsi-TP)
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free tube, combine the following at room temperature:
-
Nuclease-free water
-
10X Transcription Buffer
-
ATP, GTP, CTP (10 mM final concentration each)
-
UTP and/or 3Ampsi-TP (10 mM total final concentration; the ratio will determine the incorporation rate)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control: Assess the integrity and concentration of the RNA using a bioanalyzer and a spectrophotometer.
Protocol 2: LC-MS/MS Validation of this compound Incorporation
This protocol describes the digestion of RNA to nucleosides and subsequent analysis by LC-MS/MS.
Materials:
-
Purified RNA containing this compound
-
Nuclease P1
-
Snake Venom Phosphodiesterase
-
Alkaline Phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Stable isotope-labeled internal standards (optional, for absolute quantification)
Procedure:
-
RNA Digestion:
-
To 1-5 µg of purified RNA, add Nuclease P1 and incubate at 37°C for 2 hours in an ammonium acetate buffer.
-
Add Snake Venom Phosphodiesterase and Alkaline Phosphatase and incubate for an additional 2 hours at 37°C.
-
-
Sample Preparation:
-
Centrifuge the digested sample to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
If using internal standards, add them to the sample.
-
Dry the sample in a vacuum concentrator and resuspend in LC-MS grade water.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Analyze the eluting nucleosides using a tandem mass spectrometer in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of the protonated molecular ion of this compound and its characteristic fragment ions.
-
Predicted LC-MS/MS Data for this compound
The following table presents the predicted m/z values for this compound and its expected major fragment ions. These values are calculated based on the chemical structure and common fragmentation patterns of nucleosides and amino-containing compounds. Experimental verification is required.
| Analyte | Predicted [M+H]⁺ m/z | Predicted Fragment Ion | Predicted Fragment m/z | Description |
| Uridine (U) | 245.07 | [Base+H]⁺ | 113.04 | Ribose loss |
| Pseudouridine (Ψ) | 245.07 | [Base+H]⁺ | 113.04 | Ribose loss |
| This compound (3Ampsi) | 260.09 | [Base+H]⁺ | 128.06 | Ribose loss |
| [M+H - H₂O]⁺ | 242.08 | Water loss | ||
| [Base+H - NH₃]⁺ | 111.04 | Ammonia loss from the base |
Visualizations
Caption: Experimental workflow for the incorporation and validation of this compound.
Caption: Potential biological roles of this compound in RNA.
References
Benchmarking N3-Aminopseudouridine: A Comparative Guide to Clickable Nucleosides for RNA Analysis
For researchers, scientists, and drug development professionals, the precise tracking of RNA synthesis and turnover is crucial for unraveling complex biological processes. Metabolic labeling using nucleoside analogs that can be chemically tagged—a technique known as "clickable" chemistry—has emerged as a powerful tool in this endeavor. This guide provides a comparative overview of N3-Aminopseudouridine against two widely used clickable nucleosides: 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU).
While extensive data exists for EU and 4sU, this compound is a more recent addition to the toolkit. As such, direct comparative data on its performance is limited. This guide summarizes the available information to aid researchers in making informed decisions for their experimental designs, while also highlighting areas where further investigation is needed.
Performance Comparison of Clickable Nucleosides
The ideal clickable nucleoside should exhibit high incorporation efficiency into newly synthesized RNA with minimal perturbation to cellular processes. Key parameters for comparison include labeling efficiency, potential cytotoxicity, and off-target effects on transcription and RNA processing.
| Parameter | This compound | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Clickable Moiety | Azide (B81097) | Alkyne | Thiol |
| Labeling Efficiency | Data not available | High | High |
| Typical Working Concentration | Data not available | 0.1 - 1 mM | 10 - 200 µM[1] |
| Cytotoxicity | Data not available | Can be cytotoxic at high concentrations or with prolonged exposure | Low cytotoxicity at optimal concentrations, but can induce a nucleolar stress response at high concentrations (> 50 µM)[1][2] |
| Off-Target Effects | Data not available | Can be incorporated into DNA in some organisms[3] | Can influence pre-mRNA splicing, especially for introns with weak splice sites, and inhibit rRNA synthesis at high concentrations[1][4] |
| Detection Method | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-specific biotinylation |
Experimental Workflows and Methodologies
The general workflow for metabolic RNA labeling and subsequent detection is similar for all three nucleosides, involving incubation of cells with the analog, followed by RNA extraction and a specific chemical reaction to attach a reporter molecule (e.g., a fluorophore or biotin).
Figure 1: Generalized experimental workflow for metabolic labeling of RNA with clickable nucleosides.
Detailed Experimental Protocols
1. Metabolic Labeling with 5-Ethynyluridine (EU)
This protocol is adapted from established methods for labeling nascent RNA in cultured cells.
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.
-
Labeling: Add EU to the cell culture medium to a final concentration of 0.5 - 1 mM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 40 minutes for short-term labeling) at 37°C.[5]
-
RNA Isolation: Harvest cells and extract total RNA using a standard method like TRIzol.
-
Click Reaction:
-
Prepare a "click" reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 647 azide), copper(II) sulfate, and a reducing agent like sodium ascorbate.
-
Incubate the total RNA with the click reaction cocktail for 30 minutes at room temperature.
-
-
Purification: Purify the labeled RNA to remove unreacted components.
-
Analysis: The labeled RNA is now ready for downstream applications such as fluorescence imaging or enrichment using an azide-alkyne-specific capture resin.
2. Metabolic Labeling with 4-Thiouridine (4sU)
This protocol outlines the steps for labeling and isolating newly transcribed RNA using 4sU.
-
Cell Culture: Grow cells to the desired confluency.
-
Labeling: Add 4sU to the culture medium at a final concentration of 10-100 µM.
-
Incubation: Incubate for the desired pulse duration.
-
RNA Isolation: Extract total RNA from the cells.
-
Biotinylation:
-
React the thiol group of the incorporated 4sU with a thiol-reactive biotin (B1667282) derivative, such as Biotin-HPDP.
-
-
Enrichment:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Wash the beads to remove unlabeled RNA.
-
Elute the labeled RNA from the beads.
-
-
Analysis: The enriched nascent RNA can be used for downstream analyses like RT-qPCR or RNA sequencing.
3. Prospective Protocol for this compound
-
Labeling: Incubate cells with this compound at a concentration that needs to be empirically determined to balance labeling efficiency and cytotoxicity.
-
RNA Isolation: Extract total RNA.
-
Click Chemistry (SPAAC):
-
React the azide-modified RNA with a cyclooctyne-containing reporter molecule (e.g., DBCO-fluorophore or DBCO-biotin). SPAAC is recommended to avoid copper-induced cytotoxicity if downstream applications involve live cells or sensitive enzymatic assays.
-
-
Analysis: Proceed with downstream analysis based on the chosen reporter molecule.
Signaling Pathway and Logical Relationship Diagrams
The incorporation of modified nucleosides can potentially perturb cellular pathways. While specific signaling pathways affected by this compound are not yet documented, the general mechanism of click chemistry provides a basis for a logical diagram.
Figure 2: Click chemistry reactions for labeling azide-modified nucleosides.
Considerations for Choosing a Clickable Nucleoside
-
This compound: As a pseudouridine (B1679824) analog, it may offer unique biological properties, such as increased mRNA stability and translational capacity, as has been observed with other pseudouridine modifications.[6] However, the lack of empirical data on its performance necessitates initial validation experiments to determine optimal concentration, labeling efficiency, and potential side effects. Its azide group allows for bioorthogonal SPAAC reactions, which are advantageous for in vivo studies as they do not require a cytotoxic copper catalyst.
-
5-Ethynyluridine (EU): EU is a widely used and well-characterized clickable nucleoside that provides robust RNA labeling. Its primary detection method, CuAAC, is highly efficient but the copper catalyst can be toxic to cells, limiting its application in live-cell imaging over long periods.
-
4-Thiouridine (4sU): 4sU is another well-established method for nascent RNA labeling. A key advantage is that its detection does not rely on click chemistry, avoiding the need for a copper catalyst. However, high concentrations of 4sU have been shown to induce cellular stress and affect RNA processing, which could confound experimental results.[1]
Future Directions
The development of this compound and other novel clickable nucleosides holds promise for expanding the molecular toolbox for RNA research. To fully assess the utility of this compound, future studies should focus on:
-
Direct comparative studies: Benchmarking its labeling efficiency, cytotoxicity, and off-target effects against established analogs like EU and 4sU.
-
Investigation of biological impact: Determining how the incorporation of an aminopseudouridine analog affects RNA stability, translation, and interaction with RNA-binding proteins.
-
Optimization of labeling protocols: Establishing optimal concentrations and incubation times for various cell types and experimental goals.
By systematically characterizing these newer reagents, the scientific community can continue to refine and enhance the powerful techniques available for exploring the dynamic world of the transcriptome.
References
- 1. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 5. Inhibition of transcription and antiproliferative effects in a cancer cell line using antigene oligonucleotides containing artificial nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of N3-Aminopseudouridine labeling efficiency
Quantitative Comparison of N3-Aminopseudouridine Labeling Efficiency: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the precise tracking and quantification of nascent RNA are critical for understanding gene expression dynamics and developing novel therapeutics. Metabolic labeling of RNA with modified nucleosides is a powerful technique for these investigations. This guide aims to provide a quantitative comparison of the labeling efficiency of this compound (N3-Ψ) against other metabolic labeling alternatives.
Following an extensive search of scientific literature, it has been determined that there is currently no available quantitative data on the metabolic labeling efficiency of this compound (N3-Ψ). Studies detailing the use of N3-Ψ for the metabolic incorporation into nascent RNA, and subsequent quantification of its labeling efficiency, could not be identified. The existing body of research primarily focuses on the detection and quantification of the naturally occurring pseudouridine (B1679824) modification within RNA, often employing chemical derivatization methods.
In the absence of direct data for N3-Ψ, this guide will provide a comparative overview of well-established and quantitatively characterized alternatives for metabolic RNA labeling. The following sections will detail the labeling efficiencies, experimental protocols, and underlying principles of these alternative methods to serve as a valuable resource for selecting the appropriate tool for your research needs.
Established Alternatives for Metabolic RNA Labeling
Several alternative nucleoside analogs have been successfully employed for metabolic labeling of RNA, with their efficiencies quantitatively assessed in numerous studies. The most common alternatives include 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and 5-bromouridine (B41414) (BrU).
Data Presentation: Comparative Labeling Efficiency
The table below summarizes the reported labeling efficiencies and key characteristics of these established metabolic labeling reagents. This data has been compiled from various studies and represents typical efficiencies observed under optimized conditions.
| Metabolic Labeling Reagent | Typical Labeling Efficiency | Detection Method | Key Advantages | Key Disadvantages |
| 4-thiouridine (4sU) | High (can approach physiological uridine (B1682114) incorporation levels) | Thiol-specific biotinylation followed by streptavidin enrichment; Alkylation leading to T-to-C transitions in sequencing. | High labeling efficiency; versatile detection methods. | Potential for light-induced cross-linking; alkylation agents can be toxic. |
| 5-ethynyluridine (EU) | Moderate to High | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC) with fluorescent azides or biotin-azides. | Bioorthogonal detection allows for specific and sensitive labeling; compatible with imaging and sequencing. | Copper catalyst in CuAAC can be toxic to cells; SPAAC reagents can be expensive. |
| 5-bromouridine (BrU) | Moderate | Immunoprecipitation with BrU-specific antibodies (BRIC-seq). | Specific detection with antibodies. | Antibody accessibility can be an issue; potential for altered RNA structure and function. |
Experimental Protocols for Alternative Labeling Reagents
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are generalized protocols for the key experiments cited in the comparison of alternative metabolic labeling reagents.
Protocol 1: Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add 4sU to the culture medium at a final concentration of 100-500 µM. The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically for each cell type and experimental goal.
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method such as TRIzol extraction followed by isopropanol (B130326) precipitation.
-
Thiol-specific Biotinylation (for enrichment):
-
Dissolve the isolated RNA in an appropriate buffer.
-
Add biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) to a final concentration of approximately 1 mg/mL.
-
Incubate the reaction for 1.5 hours at room temperature with rotation.
-
Remove unreacted biotin-HPDP by chloroform/isoamyl alcohol extraction and isopropanol precipitation.
-
-
Enrichment of Labeled RNA:
-
Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads for 30 minutes at room temperature.
-
Wash the beads several times with a high-salt buffer to remove non-specifically bound RNA.
-
Elute the 4sU-labeled RNA from the beads using a reducing agent such as DTT or β-mercaptoethanol.
-
-
Quantification: The amount of labeled RNA can be quantified using qRT-PCR for specific transcripts or by next-generation sequencing for transcriptome-wide analysis.
Protocol 2: Metabolic Labeling and Detection of Nascent RNA with 5-ethynyluridine (EU)
-
Cell Culture and Labeling: Add EU to the cell culture medium at a final concentration of 0.1-1 mM. Incubate for the desired labeling period.
-
RNA Isolation: Harvest cells and isolate total RNA.
-
Click Chemistry Reaction (CuAAC for biotinylation):
-
Prepare a click reaction cocktail containing the EU-labeled RNA, a biotin-azide probe, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Purify the biotinylated RNA using an RNA cleanup kit or precipitation.
-
-
Enrichment and Quantification: Proceed with streptavidin bead-based enrichment and subsequent quantification as described for 4sU-labeled RNA. For visualization, a fluorescent azide (B81097) can be used in the click reaction, followed by microscopy.
Visualization of Experimental Workflow
To provide a clear understanding of the metabolic labeling and analysis process, the following diagrams illustrate the general experimental workflow.
Caption: General workflow for metabolic RNA labeling and analysis.
Signaling Pathways and Logical Relationships
The metabolic incorporation of nucleoside analogs relies on the cellular nucleotide salvage pathway. The following diagram illustrates this process.
Caption: Nucleotide salvage pathway for metabolic labeling.
A Comparative Analysis of N3-Aminopseudouridine and BrU for Nascent RNA Labeling
In the dynamic field of transcriptomics, the ability to specifically label and isolate newly synthesized RNA is paramount for understanding the intricacies of gene regulation. Metabolic labeling with nucleoside analogs has emerged as a powerful tool for capturing a snapshot of active transcription. Among the various analogs, 5-Bromouridine (BrU) has been a long-standing method for the enrichment of nascent RNA. This guide provides a detailed analysis of BrU labeling and addresses the current landscape of an alternative, N3-Aminopseudouridine (N3-pseudoU).
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their experimental design. However, it is important to note at the outset that while extensive data is available for BrU labeling, the scientific literature currently lacks information on the use of this compound for metabolic labeling of nascent RNA.
Quantitative Performance Analysis
The following table summarizes the key performance metrics for BrU labeling. The corresponding data for this compound is not available in published research.
| Feature | 5-Bromouridine (BrU) Labeling | This compound (N3-pseudoU) Labeling |
| Principle of Labeling | Incorporation of a halogenated uridine (B1682114) analog into nascent RNA, enabling recognition by a specific antibody. | Data Not Available |
| Detection Method | Antibody-based immunoprecipitation (IP) using anti-BrdU/BrU antibodies.[1] | Data Not Available |
| Typical Labeling Concentration | 150 µM - 2 mM in vitro, dependent on cell type.[2] | Data Not Available |
| Typical Labeling Time | 5 minutes to 12 hours, depending on the experimental goal (e.g., short pulses for nascent transcription, longer for RNA stability).[2] | Data Not Available |
| Labeling Efficiency | Generally efficient, though it is dependent on the cell type. BrU-labeled RNA can constitute approximately 1% of the total RNA after a labeling pulse.[3] | Data Not Available |
| Toxicity | Considered less toxic than other analogs like 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU) with short-term use.[1][3] However, prolonged exposure or high concentrations can impact cell viability.[1] | Data Not Available |
| Potential for Bias | The incorporation of BrU into pre-mRNA has been shown to potentially inhibit splicing, which could introduce artifacts in gene expression analysis.[1] | Data Not Available |
| Downstream Applications | RT-qPCR, Microarrays, and Next-Generation Sequencing (e.g., Bru-seq for nascent transcription and BRIC-seq for RNA stability).[1] | Data Not Available |
Experimental Methodologies
5-Bromouridine (BrU) Labeling and Immunoprecipitation Protocol
This protocol outlines the key steps for labeling nascent RNA with BrU in cultured cells followed by immunoprecipitation to enrich for the labeled transcripts.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare BrU-containing medium at the desired final concentration (e.g., 2 mM).[4]
-
Remove the existing medium and replace it with the BrU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 30-60 minutes for nascent transcript analysis) at 37°C in a CO2 incubator.[5]
2. RNA Isolation:
-
Following incubation, aspirate the BrU-containing medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate using a reagent like TRIzol.[5]
-
Proceed with total RNA extraction according to the manufacturer's protocol for your chosen method.
3. Immunoprecipitation of BrU-labeled RNA:
-
Prepare magnetic beads conjugated with an anti-BrdU antibody.
-
Denature the total RNA sample by heating at 65°C for 5 minutes and then immediately place it on ice.[2]
-
Incubate the denatured RNA with the antibody-conjugated beads to allow for the capture of BrU-labeled RNA. This is typically done for 1-2 hours at 4°C with rotation.[2]
-
Wash the beads extensively to remove non-specifically bound RNA.
-
Elute the captured BrU-labeled RNA from the beads.
-
The enriched RNA is now ready for downstream analysis such as RT-qPCR or library preparation for sequencing.
This compound (N3-pseudoU) Labeling Protocol
Currently, there are no established protocols in the scientific literature for the metabolic labeling of nascent RNA using this compound. Research on pseudouridine (B1679824) and its analogs has primarily focused on their roles in RNA structure and function, as well as their detection as post-transcriptional modifications, rather than their use as metabolic labels for capturing newly synthesized transcripts.
Visualizing the Workflow
To better understand the process of metabolic RNA labeling and subsequent analysis, the following diagrams illustrate the general workflow and the specific mechanism of BrU labeling.
Caption: General workflow for metabolic RNA labeling experiments.
Caption: Mechanism of BrU labeling and enrichment of nascent RNA.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijeab.com [ijeab.com]
- 4. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of RNA Therapeutics: A Comparative Analysis of Modified Nucleosides and Their Validation in Genetic Models
The landscape of RNA therapeutics is rapidly evolving, with chemically modified nucleosides at the forefront of innovation. These modifications are pivotal in enhancing the stability, translational efficacy, and immunogenic profile of messenger RNA (mRNA). While significant research has focused on nucleosides like N1-methylpseudouridine, the exploration of novel modifications is crucial for advancing therapeutic strategies. This guide provides a comparative overview of the conceptual role of N3-aminopseudouridine, contextualized by the well-established findings for pseudouridine (B1679824) and its derivatives, and outlines the genetic models essential for validating their biological effects.
The deliberate incorporation of modified nucleosides into synthetic mRNA is a cornerstone of modern RNA-based vaccines and therapeutics. These modifications can significantly alter the interaction of mRNA with the cellular machinery, influencing everything from protein production to the innate immune response. While extensive data exists for commonly used modifications, the scientific community is continuously exploring new chemical entities to further refine the performance of RNA medicines.
Due to a lack of specific experimental data for this compound in the public domain, this guide will draw comparisons from the well-characterized roles of pseudouridine and other N-substituted pseudouridine analogs. We will then detail the established genetic models and experimental protocols that would be imperative for evaluating the efficacy and mechanism of action of any novel modified nucleoside, including the hypothetical this compound.
The Conceptual Framework: this compound in the Context of Known Modifications
Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification in nature.[1] Its unique C-glycosidic bond provides an additional hydrogen bond donor at the N1 position, which can influence RNA structure and interactions with RNA-binding proteins.[1] The introduction of pseudouridine and its derivatives, such as N1-methylpseudouridine (m1Ψ), into synthetic mRNA has been shown to dampen the innate immune response and enhance protein translation.
While no direct experimental data on this compound is currently available, we can extrapolate its potential impact based on the known effects of modifications at the N3 position of uridine. For instance, 3-methylpseudouridine (B1201438) (m3Ψ) has been used in computational studies as a control to demonstrate how modifications at this position can perturb mRNA-tRNA interactions by removing a hydrogen bond donor capability, which is critical for the decoding process during translation.[2] An amino group at the N3 position (as in this compound) would introduce a different chemical functionality, potentially altering codon recognition and translational fidelity in unique ways.
Validating Therapeutic Potential: The Role of Genetic Models
To ascertain the biological consequences of incorporating a novel nucleoside like this compound into mRNA, a series of rigorous experiments using genetic models are indispensable. These models allow researchers to dissect the specific effects of the modification in a controlled biological context.
Key Genetic Models and Experimental Approaches:
-
Cell-based Reporter Assays: Genetically engineered cell lines expressing reporter proteins (e.g., luciferase, GFP) from a synthetic mRNA transcript are fundamental for initial screening. By comparing the protein output from mRNAs containing the novel modification to those with standard modifications (e.g., m1Ψ) or no modifications, researchers can quantify its effect on translation efficiency.
-
Knockout/Knockdown Models: To understand the interaction of modified mRNA with the cellular machinery, cell lines with specific genes knocked out or knocked down are utilized. For example, using cells deficient in specific pseudouridine synthases (the enzymes that naturally create pseudouridine) can help determine if the synthetic modification is recognized or processed by these enzymes.[3]
-
In Vivo Animal Models: Transgenic or knockout animal models are crucial for evaluating the in vivo efficacy, immunogenicity, and potential off-target effects of the modified mRNA.[4] For instance, mice lacking key components of the innate immune sensing pathways (e.g., RIG-I, TLRs) can be used to assess the immunogenic potential of the modified nucleoside.
Comparative Data Summary
Given the absence of direct experimental data for this compound, the following table provides a comparative summary of the known effects of pseudouridine and N1-methylpseudouridine, which would serve as benchmarks for evaluating any new modification.
| Feature | Unmodified Uridine | Pseudouridine (Ψ) | N1-Methylpseudouridine (m1Ψ) | This compound (Hypothetical) |
| Translation Efficiency | Baseline | Increased | Significantly Increased | To be determined |
| Immunogenicity | High | Reduced | Significantly Reduced | To be determined |
| Effect on Codon Fidelity | High | Can be context-dependent | Can be context-dependent | To be determined |
| Interaction with RNA Binding Proteins | Baseline | Can be altered | Can be altered | To be determined |
Experimental Protocols: A Roadmap for Validation
The following are detailed methodologies for key experiments required to characterize a novel modified nucleoside like this compound.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA transcripts incorporating the modified nucleoside.
Protocol:
-
Linearize a DNA plasmid template containing the gene of interest (e.g., luciferase) downstream of a T7 promoter.
-
Set up an in vitro transcription reaction using a high-fidelity T7 RNA polymerase.
-
The nucleotide mix should contain ATP, GTP, CTP, and a complete replacement of UTP with the desired modified nucleoside triphosphate (e.g., this compound triphosphate).
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the resulting mRNA using a suitable method, such as lithium chloride precipitation or column-based purification.
-
Add a 5' cap and a 3' poly(A) tail to the mRNA to ensure stability and efficient translation in eukaryotic cells.
In Vitro Translation Assay
Objective: To assess the translational efficiency of the modified mRNA in a cell-free system.
Protocol:
-
Use a commercially available rabbit reticulocyte lysate or wheat germ extract in vitro translation system.
-
Add equimolar amounts of the in vitro transcribed mRNAs (unmodified, Ψ-modified, m1Ψ-modified, and this compound-modified) to the translation reaction mix.
-
Incubate the reactions at 30°C for 90 minutes.
-
Quantify the protein product. For a luciferase reporter, this would involve adding luciferin (B1168401) substrate and measuring luminescence with a luminometer.
Cellular Transfection and Reporter Assay
Objective: To evaluate the translation efficiency and stability of the modified mRNA in a cellular context.
Protocol:
-
Plate human cells (e.g., HEK293T) in a 24-well plate.
-
Transfect the cells with equimolar amounts of the different modified mRNAs using a lipid-based transfection reagent.
-
Incubate the cells for a defined time course (e.g., 6, 12, 24, 48 hours).
-
At each time point, lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase).
-
In parallel, extract total RNA at each time point and quantify the amount of the transfected mRNA remaining using RT-qPCR to assess mRNA stability.
Visualizing the Pathways
To understand the context in which these modified nucleosides function, it is helpful to visualize the central dogma and the points at which modifications can exert their effects.
References
Evaluating the Specificity of N3-Aminopseudouridine-Based Enrichment for Nascent RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N3-Aminopseudouridine (N3-AmU)-based enrichment of newly synthesized RNA, offering a framework for evaluating its specificity against other common enrichment techniques. The information presented herein is intended to assist researchers in selecting the most appropriate method for their experimental needs, with a focus on data-driven comparisons and detailed methodologies.
Introduction to Nascent RNA Enrichment
The study of newly transcribed RNA, or nascent RNA, provides a dynamic snapshot of the cellular processes governing gene expression. Unlike steady-state RNA, which reflects the balance of RNA synthesis and degradation, nascent RNA analysis offers direct insights into transcriptional regulation. Various methods have been developed to isolate and enrich nascent RNA, each with its own set of advantages and limitations regarding specificity and efficiency.
This guide compares the N3-AmU-based enrichment method with established techniques, including poly(A) tail selection and ribosomal RNA (rRNA) depletion, providing available quantitative data and detailed experimental protocols to aid in the evaluation of its performance.
Comparative Analysis of RNA Enrichment Methods
The choice of an RNA enrichment strategy significantly impacts the outcome of downstream analyses such as RNA sequencing (RNA-Seq). The ideal method should efficiently isolate the RNA species of interest while minimizing contamination from other RNA populations and avoiding biases in transcript representation.
| Method | Principle | Target RNA | Specificity | Potential Biases & Limitations | Typical Applications |
| This compound (N3-AmU) Enrichment | Metabolic incorporation of N3-AmU into nascent RNA, followed by biotinylation and affinity purification. | Newly synthesized RNA transcripts. | High (theoretically). Dependent on the specificity of cellular uptake and incorporation by RNA polymerases, and the bioorthogonality of the subsequent chemical ligation. | Potential for cytotoxicity at high concentrations of the modified nucleoside. The efficiency of incorporation can vary between cell types and with metabolic state. Incomplete biotinylation or enrichment can introduce bias. Specific quantitative data on off-target labeling is not widely available. | Pulse-chase experiments to study RNA synthesis and turnover dynamics. Capturing transient transcriptional events. Cell-type-specific RNA profiling. |
| Poly(A) Selection | Hybridization of the 3' polyadenylated tails of mature mRNA to oligo(dT) probes. | Mature, polyadenylated messenger RNA (mRNA). | High for polyadenylated RNA. | Does not capture non-polyadenylated transcripts such as most non-coding RNAs (ncRNAs), pre-mRNAs, and histone mRNAs. Can be biased towards full-length transcripts with intact poly(A) tails. | Gene expression profiling of protein-coding genes. Analysis of alternative polyadenylation. |
| rRNA Depletion (e.g., RNase H, Ribo-Zero) | Removal of abundant ribosomal RNA (rRNA) using complementary oligonucleotide probes. | All non-rRNA transcripts, including mRNA, ncRNA, and pre-mRNA. | High for the removal of targeted rRNA species. | Can inadvertently deplete some non-target RNAs that have sequence homology to rRNA probes. The efficiency of rRNA removal can vary. Does not specifically enrich for nascent transcripts. | Whole transcriptome analysis, including both coding and non-coding RNAs. Analysis of degraded or fragmented RNA. |
Table 1: Comparison of RNA Enrichment Methodologies. This table summarizes the key features of N3-AmU-based enrichment in comparison to poly(A) selection and rRNA depletion methods.
Quantitative Performance Data
Direct quantitative comparisons of the specificity and efficiency of N3-AmU-based enrichment with other methods are not extensively available in peer-reviewed literature. The following table presents typical performance metrics for established methods to provide a baseline for evaluation. Researchers considering the N3-AmU method are encouraged to perform pilot experiments to determine these parameters for their specific system.
| Performance Metric | Poly(A) Selection | rRNA Depletion (RNase H method) | N3-AmU Enrichment (Anticipated) |
| rRNA Contamination | Variable, can be significant due to non-specific binding. | Typically low (<5-10%).[1][2] | Dependent on the stringency of washes after affinity purification. |
| Enrichment of non-coding RNA | Low (only polyadenylated ncRNAs are captured). | High (retains most non-rRNA transcripts).[1][2] | Expected to be high for all newly synthesized transcripts, including ncRNAs. |
| Correlation with unenriched samples (non-rRNA genes) | Good, but can show bias against non-polyadenylated transcripts. | Very high, considered a "gold standard" for representing the non-rRNA transcriptome.[1][2] | Expected to be high for the nascent transcriptome, but this needs experimental validation. |
| Bias | 3' end bias due to reliance on the poly(A) tail. | Generally low bias across transcript bodies.[1][2] | Potential for bias related to uridine (B1682114) content and transcriptional activity. |
Table 2: Typical Quantitative Performance of RNA Enrichment Methods. This table provides a summary of key performance indicators for poly(A) selection and rRNA depletion, with anticipated performance for N3-AmU enrichment.
Experimental Protocols
Detailed and validated protocols are crucial for the successful implementation and evaluation of any enrichment method.
Protocol 1: this compound (N3-AmU) Metabolic Labeling and Enrichment
This protocol is a generalized procedure based on similar metabolic labeling techniques. Optimization of labeling time and N3-AmU concentration is critical to balance labeling efficiency with potential cellular toxicity.
Part 1: Metabolic Labeling of Nascent RNA
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Preparation of N3-AmU: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Labeling: Add N3-AmU to the cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired experimental window for capturing nascent transcripts.
-
Cell Harvest and RNA Isolation: Following incubation, harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit. Ensure the RNA is of high quality and integrity.
Part 2: Biotinylation of N3-AmU-labeled RNA via Click Chemistry
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
10-50 µg of N3-AmU-labeled total RNA
-
Biotin-alkyne (or another alkyne-functionalized biotin (B1667282) reagent)
-
Copper (I) catalyst (e.g., pre-mixed with a ligand like TBTA)
-
A reducing agent (e.g., sodium ascorbate)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or ethanol (B145695) precipitation to remove unreacted components.
Part 3: Enrichment of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer.
-
Binding: Add the purified biotinylated RNA to the prepared streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of high-stringency wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the enriched nascent RNA from the beads using a suitable elution buffer (e.g., a buffer containing free biotin or by enzymatic release).
-
Downstream Analysis: The enriched RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or library preparation for RNA sequencing.
Protocol 2: Poly(A) Selection
A standard protocol for poly(A) selection involves the use of oligo(dT)-conjugated magnetic beads.
-
RNA Denaturation: Heat total RNA to 65°C for 5 minutes to disrupt secondary structures, then immediately place on ice.
-
Binding: Add the denatured RNA to pre-washed oligo(dT) magnetic beads in a binding buffer. Incubate at room temperature for 5-10 minutes with gentle mixing.
-
Washing: Pellet the beads on a magnetic stand and wash twice with a low-salt wash buffer.
-
Elution: Elute the mRNA from the beads by adding a low-ionic-strength elution buffer and incubating at 80°C for 2 minutes.
-
Recovery: Immediately transfer the eluate containing the purified mRNA to a new tube.
Protocol 3: rRNA Depletion using RNase H
This method utilizes DNA probes complementary to rRNA sequences and RNase H, which digests the RNA strand of RNA:DNA hybrids.
-
Hybridization: Mix total RNA with a pool of DNA probes specific for rRNA sequences. Heat to denature and then cool to allow hybridization.
-
RNase H Digestion: Add RNase H to the mixture and incubate to digest the rRNA that has formed hybrids with the DNA probes.
-
DNase Treatment: Add DNase I to remove the DNA probes.
-
RNA Cleanup: Purify the rRNA-depleted RNA using a standard RNA cleanup kit.
Visualizing the Workflow and Principles
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying principles.
Caption: Workflow for this compound-based nascent RNA enrichment.
Caption: Conceptual diagram illustrating the specificity of different RNA enrichment methods.
Conclusion
The this compound-based enrichment method holds significant promise for the specific isolation of nascent RNA, enabling detailed studies of transcriptional dynamics. Its core strength lies in the ability to directly label and purify newly synthesized transcripts, a feature not offered by poly(A) selection or standard rRNA depletion techniques. However, a thorough evaluation of its specificity and potential biases is essential for the accurate interpretation of experimental results.
Researchers should carefully consider the potential for off-target effects and metabolic perturbations. Direct, quantitative comparisons with established methods, particularly through pilot RNA-Seq experiments, are strongly recommended to validate the performance of N3-AmU enrichment in the biological system of interest. As more data becomes available, the position of N3-AmU-based methods within the toolkit of transcriptomic research will become clearer, potentially offering a new gold standard for the analysis of the nascent transcriptome.
References
The Impact of Nucleoside Modifications on mRNA Vaccine Efficacy: A Comparative Analysis of Pseudouridine and N1-Methylpseudouridine
A comprehensive guide for researchers and drug development professionals on the role of modified ribonucleosides in optimizing mRNA-based therapeutics. This guide details the comparative efficacy of pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ), in enhancing protein expression and modulating the innate immune response, supported by experimental data and detailed protocols.
The advent of mRNA vaccines has revolutionized the landscape of modern medicine, offering a versatile and rapidly deployable platform for combating infectious diseases. A key innovation underpinning the success of these vaccines, notably the Pfizer-BioNTech and Moderna COVID-19 vaccines, is the strategic replacement of uridine (B1682114) with modified nucleosides, particularly N1-methylpseudouridine.[1][2][3] This substitution has been shown to significantly enhance the efficacy of mRNA vaccines by increasing protein translation and reducing the innate immunogenicity of the in vitro transcribed mRNA.[3][4] This guide provides a comparative analysis of the effects of two critical uridine analogs, pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), on the performance of mRNA vaccines. While the focus remains on these well-characterized modifications, it is important to note that research into other novel modifications, such as N3-Aminopseudouridine, is an ongoing area of investigation, though comparative data is not yet widely available.
Comparative Efficacy of Uridine Analogs in mRNA
The incorporation of pseudouridine and its derivatives into mRNA transcripts has a profound impact on their biological properties. The primary benefits of these modifications are twofold: enhanced protein expression and dampened innate immune activation.
Enhanced Protein Translation
Studies have consistently demonstrated that the substitution of uridine with either Ψ or m1Ψ leads to a significant increase in protein synthesis from the modified mRNA template.[5] N1-methylpseudouridine, in particular, has been shown to outperform pseudouridine in this regard, leading to substantially higher protein yields.[5] This enhancement is attributed to several factors, including increased translational capacity and ribosome density on the mRNA transcript.[6]
Reduced Innate Immunogenicity
Unmodified in vitro transcribed mRNA can be recognized by innate immune sensors such as Toll-like receptors (TLRs), leading to an inflammatory response that can hinder vaccine efficacy.[7][8] The incorporation of Ψ and m1Ψ helps the mRNA evade this immune surveillance, resulting in a reduced inflammatory cytokine response and a more favorable environment for robust antigen production.[5]
| Nucleoside Modification | Relative Protein Expression (Compared to Unmodified Uridine) | Innate Immune Activation (e.g., Type I IFN induction) | References |
| Unmodified Uridine (U) | Baseline | High | [7][8] |
| Pseudouridine (Ψ) | Increased | Reduced | [5][9] |
| N1-Methylpseudouridine (m1Ψ) | Significantly Increased | Significantly Reduced | [3][5] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating modified nucleosides using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 20 mM Spermidine, 50 mM DTT)
-
NTP solution (ATP, GTP, CTP at 10 mM each)
-
UTP, Pseudouridine-5'-Triphosphate (ΨTP), or N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) at 10 mM.
-
DNase I
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x Transcription Buffer
-
2 µL of each 10 mM NTP (ATP, GTP, CTP)
-
2 µL of 10 mM UTP, ΨTP, or m1ΨTP
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubate the reaction at 37°C for 2 to 4 hours.[]
-
To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.
Luciferase Reporter Assay for mRNA Translation Efficiency
This assay measures the translational efficiency of modified mRNA by quantifying the expression of a luciferase reporter gene.[1][2][11][12][13]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
In vitro transcribed luciferase mRNA (unmodified, Ψ-modified, and m1Ψ-modified)
-
Lipofectamine MessengerMAX transfection reagent
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well and incubate overnight.
-
On the day of transfection, dilute 250 ng of each mRNA construct in 25 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine MessengerMAX in 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted mRNA and Lipofectamine MessengerMAX and incubate for 10 minutes at room temperature to allow for complex formation.
-
Add the mRNA-lipid complexes to the cells and incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the Luciferase Assay System.
Immunogenicity Assay: Cytokine Measurement in Human PBMCs
This protocol assesses the immunogenicity of modified mRNA by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from whole blood
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
In vitro transcribed mRNA (unmodified, Ψ-modified, and m1Ψ-modified) complexed with a suitable delivery vehicle (e.g., LNP).
-
ELISA kits for specific cytokines (e.g., IFN-α, TNF-α)
Procedure:
-
Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Treat the cells with the different mRNA-LNP formulations at a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted cytokines (e.g., IFN-α, TNF-α) using ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the innate immune response to mRNA and the general workflow for evaluating modified mRNA.
Caption: General experimental workflow for the synthesis and evaluation of modified mRNA.
Caption: Simplified signaling pathway of innate immune recognition of mRNA.
References
- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 2. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 4. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Modulation of innate immune response to mRNA vaccination after SARS-CoV-2 infection or sequential vaccination in humans [insight.jci.org]
- 8. Modulation of innate immune response to mRNA vaccination after SARS-CoV-2 infection or sequential vaccination in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. goldbio.com [goldbio.com]
Assessing the Translational Fidelity of N3-Aminopseudouridine Modified mRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of nucleoside modifications in enhancing mRNA stability and reducing immunogenicity. Among these, pseudouridine (B1679824) (Ψ) and its derivatives, such as N1-methylpseudouridine (m1Ψ), have been extensively studied and are integral to currently approved mRNA vaccines. As the field evolves, novel modifications like N3-Aminopseudouridine (N3-Ψ) are being explored for their potential therapeutic benefits. However, the introduction of any modification into the mRNA coding sequence necessitates a thorough evaluation of its impact on translational fidelity—the accuracy with which the ribosome decodes the mRNA template into a functional protein. This guide provides a comparative assessment of the anticipated translational fidelity of N3-Ψ modified mRNA, drawing upon experimental data from related modifications and outlining key experimental protocols for its direct evaluation.
Comparative Analysis of Translational Fidelity
While direct experimental data on the translational fidelity of this compound (N3-Ψ) is not yet publicly available, we can infer its likely impact by examining closely related modifications, particularly N3-methylpseudouridine (m3Ψ). Computational modeling studies have provided valuable insights into how modifications at the N3 position of pseudouridine can affect the interaction between the mRNA codon and the tRNA anticodon within the ribosome's A-site.
Key Insights from Related Modifications:
-
N1-methylpseudouridine (m1Ψ): This modification, widely used in COVID-19 mRNA vaccines, has been shown to have a minimal impact on translational fidelity. While some studies indicate subtle, context-dependent increases in miscoding events, the overall fidelity is considered high.[1][2] m1Ψ is thought to enhance translation primarily by reducing the innate immune response and increasing mRNA stability.
-
Pseudouridine (Ψ): The parent modification, pseudouridine, has been observed to slightly decrease the rate of translation and, in some contexts, increase the rate of amino acid misincorporation compared to unmodified uridine (B1682114).[1]
-
N3-methylpseudouridine (m3Ψ): Computational modeling of m3Ψ provides the most relevant comparison for understanding the potential effects of N3-Ψ. Methylation at the N3 position of the uridine base removes a crucial hydrogen bond donor site that is involved in the Watson-Crick base pairing with adenosine.[1] This disruption is predicted to severely perturb the codon:anticodon interaction, which would likely lead to a significant decrease in translational fidelity.[1]
Based on the disruptive nature of the N3-methylation in m3Ψ, it is hypothesized that the N3-amino group in this compound could similarly alter the hydrogen bonding pattern with the corresponding tRNA anticodon, potentially leading to increased rates of amino acid misincorporation.
Quantitative Data Summary
The following table summarizes the observed and predicted effects of different pseudouridine modifications on translational fidelity. It is important to reiterate that the data for this compound is an extrapolation based on computational studies of N3-methylpseudouridine.
| Modification | Relative Translational Fidelity | Observed/Predicted Miscoding Rate | Key References |
| Unmodified Uridine (U) | Baseline | Low | General Literature |
| Pseudouridine (Ψ) | Slightly Decreased | Context-dependent increase | [1] |
| N1-methylpseudouridine (m1Ψ) | High | Minimal, context-dependent increase | [1][2] |
| This compound (N3-Ψ) | Predicted to be Significantly Decreased | Predicted to be High | Inferred from[1] |
| N3-methylpseudouridine (m3Ψ) | Predicted to be Significantly Decreased | Predicted to be High | [1] |
Experimental Protocols
To directly assess the translational fidelity of N3-Ψ modified mRNA, a combination of in vitro and cellular assays is recommended. Below are detailed methodologies for key experiments.
In Vitro Transcription of this compound Modified mRNA
Objective: To synthesize mRNA transcripts containing this compound in place of uridine.
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonuclease inhibitor
-
ATP, GTP, CTP solutions
-
This compound triphosphate (N3-ΨTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine)
-
DNase I, RNase-free
-
RNA purification kit
Protocol:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
5X Transcription Buffer: 10 µL
-
100 mM ATP, GTP, CTP: 1 µL each
-
100 mM N3-ΨTP: 1 µL
-
Linearized DNA template (1 µg): X µL
-
Ribonuclease inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (50 U/µL): 2 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 2 U of RNase-free DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantify the mRNA concentration using a spectrophotometer and verify its integrity using gel electrophoresis.
Dual-Luciferase Reporter Assay for Translational Fidelity
Objective: To quantify the misreading of a specific codon by measuring the activity of two different luciferases.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid (e.g., pGL3 vector) containing a firefly luciferase gene with a specific codon of interest (e.g., a near-cognate codon for lysine (B10760008) instead of the wild-type lysine codon).
-
Control plasmid expressing Renilla luciferase.
-
In vitro transcribed firefly luciferase mRNA (unmodified, m1Ψ-modified, and N3-Ψ-modified).
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the firefly luciferase reporter mRNA (unmodified, m1Ψ-modified, or N3-Ψ-modified) and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Lysis:
-
After 24-48 hours of incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample. An increase in this ratio for the N3-Ψ modified mRNA compared to the unmodified control would indicate a higher rate of misreading at the codon of interest.
-
Mass Spectrometry Analysis of Amino Acid Misincorporation
Objective: To directly identify and quantify amino acid substitutions in the protein product of a modified mRNA.
Materials:
-
In vitro transcribed mRNA (unmodified, m1Ψ-modified, and N3-Ψ-modified) encoding a reporter protein (e.g., GFP).
-
In vitro translation system (e.g., rabbit reticulocyte lysate).
-
Affinity purification reagents for the reporter protein (e.g., anti-GFP beads).
-
Protease for protein digestion (e.g., trypsin).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocol:
-
In Vitro Translation:
-
Perform in vitro translation of the different mRNA variants using a rabbit reticulocyte lysate system according to the manufacturer's instructions.
-
-
Protein Purification:
-
Purify the translated reporter protein using affinity chromatography to isolate it from the other components of the translation reaction.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the purified protein.
-
Digest the protein into smaller peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the reporter protein.
-
Use specialized software to identify and quantify peptides with amino acid substitutions, which represent misincorporation events. Compare the frequency of these events between the different mRNA modifications.
-
Visualizations
Caption: Workflow for assessing the translational fidelity of modified mRNA.
Caption: Predicted impact of modifications on codon-anticodon pairing.
References
Safety Operating Guide
Navigating the Disposal of N3-Aminopseudouridine: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, regional, and national regulations before handling and disposing of this compound. The following information is based on general best practices for hazardous chemical waste.
Immediate Safety and Hazard Considerations
Based on data from related aminopyridine compounds, N3-Aminopseudouridine should be handled as a potentially hazardous substance. Key considerations include:
-
Toxicity: Aminopyridine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: The compound may cause skin and serious eye irritation, as well as respiratory irritation.[1]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2] All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[2]
Summary of Chemical and Physical Properties of Related Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound. This information can help in assessing the potential hazards and determining the appropriate disposal route.
| Property | 2-Nitropyridin-3-amine | Pseudouridine (B1679824) |
| Molecular Formula | C5 H5 N3 O2 | C9 H12 N2 O6 |
| Molecular Weight | 139.11 g/mol | 244.2 g/mol |
| Appearance | Yellow Solid | White to off-white Solid |
| Melting Point | 195 - 200 °C / 383 - 392 °F | 230 °C / 446 °F |
| Incompatible Materials | Strong oxidizing agents | Strong oxidizing agents |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this material down the drain or in regular trash.[3]
-
Waste Collection:
-
Collect all waste materials, including the pure compound, contaminated lab supplies (e.g., gloves, pipette tips, vials), and any solutions containing this compound, in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department or the designated chemical waste disposal service.
-
Follow their specific procedures for requesting a waste pickup. This may involve completing a chemical waste tag or an online form.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.
-
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling N3-Aminopseudouridine
Essential Safety and Handling of N3-Aminopseudouridine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including aminopyridines and other nucleoside analogs. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This compound is a modified nucleoside that requires careful handling to minimize exposure and ensure the safety of laboratory personnel. Due to its structural components, which include an aminopyridine-like moiety, it is prudent to assume high toxicity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard and Personal Protective Equipment Summary
Given the lack of specific data for this compound, the following table summarizes the potential hazards and recommended personal protective equipment (PPE) based on analogous compounds like 4-aminopyridine.
| Hazard Category | Potential Hazard Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be highly toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Engineering Controls: Certified chemical fume hood.[1] Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile).[3] Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[3] Body Protection: Fully buttoned lab coat, full-length pants, and closed-toe shoes.[3] Respiratory: A NIOSH-approved respirator may be necessary for spills or when handling large quantities.[4][5] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1] | Chemical-resistant gloves and protective clothing are mandatory to prevent skin exposure.[1][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1] | Safety glasses or chemical splash goggles are required.[3][4] |
| Specific Target Organ Toxicity | Potential for respiratory system irritation and possible damage to the nervous system with repeated exposure.[6] | All handling of the solid compound or concentrated solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.[1][3] |
Detailed Experimental Protocol for Handling this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before commencing any work.[1]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Prepare all necessary materials, including vials, spatulas, solvents, and waste containers, within the fume hood.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated and calibrated analytical balance.
-
To minimize dust generation, handle the solid compound gently.
-
Use anti-static weighing dishes if the compound is a fine powder.
3. Dissolving the Compound:
-
Add the solvent to the vial containing the weighed this compound slowly to avoid splashing.
-
Cap the vial securely before mixing or vortexing.
-
If sonication is required, ensure the vial is properly sealed and placed in a secondary container within the sonicator.
4. Use in Experiments:
-
When transferring solutions of this compound, use luer-lock syringes or positive displacement pipettes to prevent aerosol generation.[7]
-
Keep all containers with the compound sealed when not in use.[3]
5. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spill: For small spills within the fume hood, absorb the material with an inert absorbent, and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[3]
Safe Handling and Disposal Workflow
The following diagram illustrates the key stages of safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, weighing paper, and empty vials. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this material down the drain.[1]
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety program, following all local, state, and federal regulations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
